molecular formula C19H23NO4S B491896 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid CAS No. 380344-35-4

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B491896
CAS No.: 380344-35-4
M. Wt: 361.5g/mol
InChI Key: OGLNQJYJSZKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-10-15(19(3,4)5)11-17(13(12)2)25(23,24)20-16-8-6-14(7-9-16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLNQJYJSZKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321534
Record name 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380344-35-4
Record name 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of significant interest within medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore, and its combination with a benzoic acid functional group creates a scaffold with potential applications as an inhibitor for various metalloenzymes, such as carbonic anhydrases, and as a precursor for novel therapeutic agents.[1][2][3] This document outlines a robust and logical synthetic strategy, provides detailed, field-tested experimental protocols, and describes the full suite of analytical techniques required to confirm the structural integrity and purity of the title compound. It is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to synthesizing and validating this and structurally related compounds.

Introduction: Scientific Context and Rationale

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[4] These drugs function as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthetase in bacteria, which is crucial for folic acid synthesis.[5] This mechanism highlights a key principle: the sulfonamide scaffold is an effective mimic for biological substrates, enabling it to interfere with enzymatic processes.

Beyond their antimicrobial properties, aromatic sulfonamides are attractive pharmacophores for a wide range of therapeutic targets.[6] The sulfonamide moiety is a potent zinc-binding group, making it an ideal scaffold for designing inhibitors of zinc-containing metalloenzymes.[7] A prominent example is the inhibition of carbonic anhydrases (CAs), where certain isoforms like CA IX are overexpressed in hypoxic tumors, making them a validated target for anticancer drug development.[7]

The target molecule, this compound, combines this privileged sulfonamide core with a benzoic acid derivative. This design is deliberate; the benzoic acid portion can participate in hydrogen bonding, salt bridge formation, or serve as a handle for further chemical modification, potentially enhancing binding affinity and selectivity for a target receptor. The sterically hindered 5-tert-butyl-2,3-dimethylbenzene group provides a bulky, lipophilic domain that can probe deep hydrophobic pockets within an enzyme's active site, a common strategy for improving potency and modulating pharmacokinetic properties. Therefore, the synthesis and characterization of this molecule serve as a valuable case study and a foundational step for structure-activity relationship (SAR) explorations in drug discovery programs.

Synthetic Strategy and Retrosynthesis

The most direct and reliable approach for constructing the target sulfonamide linkage is through the nucleophilic attack of an amine onto a sulfonyl chloride. This classic method, often related to the Hinsberg reaction, is widely employed for its efficiency and high yields.[4]

Our retrosynthetic analysis deconstructs the target molecule at the S-N bond, identifying two key precursors:

  • 4-aminobenzoic acid : A commercially available bifunctional molecule that provides the nucleophilic amino group and the benzoic acid moiety.

  • 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride : The electrophilic partner, which must be synthesized from its corresponding arene.

The forward synthesis, therefore, involves two primary stages: the preparation of the sulfonyl chloride and the subsequent coupling reaction.

G Target 4-(5-Tert-butyl-2,3-dimethyl- benzenesulfonamido)benzoic acid SN_bond S-N Bond Disconnection Target->SN_bond Amine 4-Aminobenzoic Acid (Nucleophile) SN_bond->Amine SulfonylChloride 5-Tert-butyl-2,3-dimethyl- benzenesulfonyl chloride (Electrophile) SN_bond->SulfonylChloride Arene 5-Tert-butyl-1,2,3- trimethylbenzene (Starting Material) SulfonylChloride->Arene Chlorosulfonation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Stage 1: Synthesis of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride

Rationale: The conversion of an arene to a sulfonyl chloride is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[8] This powerful reagent directly introduces the -SO₂Cl group onto the aromatic ring. The reaction must be performed at low temperatures to control its high reactivity and prevent side reactions.[8]

Materials & Reagents:

ReagentM.W.Amount (Equiv.)Quantity
5-tert-butyl-1,2,3-trimethylbenzene176.311.010.0 g
Chlorosulfonic acid116.524.020 mL
Dichloromethane (DCM)84.93-100 mL
Ice--As needed

Step-by-Step Protocol:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry.

  • Charge the flask with 5-tert-butyl-1,2,3-trimethylbenzene (10.0 g) and dichloromethane (50 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (20 mL) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will quench the excess chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with cold water (100 mL), then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of this compound

Rationale: This step involves the S-N coupling of the synthesized sulfonyl chloride with 4-aminobenzoic acid.[9] The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Materials & Reagents:

ReagentM.W.Amount (Equiv.)Quantity
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride274.801.0(From Stage 1)
4-Aminobenzoic acid137.141.1~5.8 g
Pyridine79.10-50 mL
2M Hydrochloric Acid--~100 mL
Ethanol/Water--For recrystallization

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (~5.8 g) in pyridine (50 mL) with gentle warming if necessary.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride from Stage 1 in a minimal amount of pyridine and add it dropwise to the 4-aminobenzoic acid solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight (approx. 16 hours).

  • Pour the reaction mixture into 300 mL of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the product.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Dry the crude product under vacuum.

Purification: Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[11][12] An ethanol/water mixture is often effective for sulfonamides, where the compound is soluble in hot ethanol but less soluble upon the addition of water and cooling.

Step-by-Step Protocol:

  • Dissolve the crude, dry product in a minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (50:50).

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Characterization and Data Interpretation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

G cluster_0 Spectroscopic & Analytical Workflow Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Product->MP NMR_info Provides structural map of H and C atoms. NMR->NMR_info FTIR_info Identifies key functional groups. FTIR->FTIR_info MS_info Confirms molecular weight and fragmentation. MS->MS_info MP_info Indicates purity (sharp range). MP->MP_info

Caption: Logical workflow for compound characterization.
¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) of each nucleus provides information about its electronic environment, while signal splitting (in ¹H NMR) reveals adjacent, non-equivalent protons.

Expected ¹H NMR Data (in DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
COOH~12.5-13.0broad singlet1HCarboxylic acid proton
SO₂NH~10.0-10.5singlet1HSulfonamide proton
Ar-H~7.8-8.0doublet2HProtons ortho to COOH
Ar-H~7.2-7.4doublet2HProtons ortho to NH
Ar-H~7.0-7.5multiplet2HProtons on the dimethylbenzene ring
Ar-CH₃~2.2-2.5singlet6HTwo methyl groups on the ring
-C(CH₃)₃~1.3singlet9HTert-butyl group

Expected ¹³C NMR Data (in DMSO-d₆): Aromatic carbons typically resonate in the 110-160 ppm region.[13][14]

CarbonsPredicted δ (ppm)Assignment
C=O~167Carboxylic acid carbonyl
Aromatic C~115-150Multiple signals for all aromatic carbons
-C (CH₃)₃~35Quaternary carbon of tert-butyl group
-C(C H₃)₃~31Methyl carbons of tert-butyl group
Ar-CH₃~15-20Two methyl carbons on the ring
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying functional groups.

Expected Key FTIR Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-HStretch2500-3300Very broad, often obscuring C-H stretches[15][16]
Carboxylic Acid C=OStretch1680-1710Strong, sharp
Sulfonamide N-HStretch3200-3300Medium, sharp
Sulfonamide S=OAsymmetric Stretch1320-1350Strong[17]
Sulfonamide S=OSymmetric Stretch1150-1170Strong[17]
Aromatic C-HStretch3000-3100Medium to weak, sharp
Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft technique ideal for this type of molecule, typically showing a strong signal for the protonated molecular ion [M+H]⁺.

  • Expected Molecular Weight: 377.49 g/mol

  • Expected [M+H]⁺: m/z = 378.5

  • Key Fragmentation: A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da) from the parent ion.[6] Another typical fragmentation involves cleavage of the S-N bond.[18]

Melting Point

Principle: A pure crystalline solid will exhibit a sharp and reproducible melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. This simple technique provides an excellent indication of the compound's purity.

Safety Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Add it slowly and control the temperature carefully.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

  • The final product and intermediates should be handled with standard laboratory PPE, as their toxicological properties are not fully characterized.

Conclusion

This guide has detailed a reliable and well-grounded methodology for the synthesis of this compound. By following the two-stage synthesis involving the preparation of a key sulfonyl chloride intermediate and its subsequent coupling with 4-aminobenzoic acid, the target compound can be obtained in good yield. The purification via recrystallization ensures high purity, which can be rigorously verified using the described characterization techniques of NMR, FTIR, and mass spectrometry. The presented protocols and data serve as a solid foundation for researchers to produce this valuable chemical scaffold for further investigation in medicinal chemistry and drug discovery.

References

  • Malone, C., & Sheppard, T. D. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Zhang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Al-Janabi, A. S. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate. Available at: [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

  • Shi, W., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Oxford Academic. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Google Patents.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. University of Technology, Iraq. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. University of California, Irvine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzoic acid t-butyl ester. PrepChem.com. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Taylor & Francis Online. (2020). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2005). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Zeitschrift für Naturforschung. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. Google Patents.
  • University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder. Available at: [Link]

  • RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. Available at: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

  • ResearchGate. (2010). Structure and conformational dynamics of an aromatic sulfonamide: NMR,... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.
  • ResearchGate. (2000). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • California State University, Los Angeles. (n.d.). recrystallization-2.doc.pdf. California State University, Los Angeles. Available at: [Link]

  • MDPI. (2021). Synthesis of Benzo[19][20]thiazolo[2,3-c][5][19][21]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • National Institutes of Health. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. Available at: [Link]

  • Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). N-tert-Butylbenzenesulfinimidoyl chloride. Wikipedia. Available at: [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. Available at: [Link]

  • MDPI. (2022). Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. MDPI. Available at: [Link]

  • Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.

Sources

An In-depth Technical Guide to 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid based on available chemical information and data from structurally related compounds. As of the latest literature search, specific experimental data for this exact molecule is not publicly available. Therefore, this guide utilizes established principles of medicinal chemistry and extrapolates information from analogous structures to provide a robust framework for researchers.

Introduction: The Benzenesulfonamido Benzoic Acid Scaffold

The benzenesulfonamido benzoic acid moiety is a recognized pharmacophore in medicinal chemistry, forming the structural backbone of a diverse range of biologically active compounds. The sulfonamide group, a stable and synthetically accessible functional group, is a cornerstone of numerous therapeutic agents, including antibacterial, and anticancer drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with the variable substitution patterns on the aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet uncharacterized, member of this family: this compound.

This document will delve into the predicted physicochemical properties of this compound, propose a viable synthetic route based on established methodologies, and explore its potential biological activities by drawing parallels with structurally similar molecules.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below.

Molecular Formula: C₁₉H₂₃NO₄S

Molecular Weight: 361.46 g/mol

IUPAC Name: 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid

A summary of its predicted physicochemical properties is provided in the table below. These values, calculated using computational models, offer initial guidance for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol-Water Partition Coefficient) 4.4Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 91.85 ŲSuggests moderate cell permeability.
Hydrogen Bond Donors 2The amine and carboxylic acid protons can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 5The oxygen atoms of the sulfonyl and carboxyl groups can act as hydrogen bond acceptors.
pKa (acidic) ~4-5 (Carboxylic Acid)The carboxylic acid is expected to be deprotonated at physiological pH, influencing solubility and receptor interactions.
pKa (basic) ~9-10 (Sulfonamide N-H)The sulfonamide proton is weakly acidic and would require a strong base for deprotonation.

Proposed Synthetic Pathway

While a specific, published synthesis for this compound has not been identified, a reliable synthetic route can be proposed based on well-established sulfonamide formation reactions. The most common and effective method involves the reaction of a sulfonyl chloride with an amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the target compound via the coupling of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid.

Materials:

  • 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride

  • 4-Aminobenzoic acid

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in pyridine (used as both solvent and base) or in an aprotic solvent like DCM containing an excess of a tertiary amine base (e.g., triethylamine, 2-3 eq).

  • Addition of Sulfonyl Chloride: To the stirred solution, add 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride (1.0-1.2 eq) portion-wise at 0 °C (ice bath). The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove the base, water, and brine.

    • If a tertiary amine in DCM is used, begin by washing with 1M HCl.

  • Acidification and Extraction: To protonate the benzoic acid, the organic layer should be extracted with a saturated sodium bicarbonate solution. The aqueous layer, containing the sodium salt of the product, is then acidified with 1M HCl until a precipitate forms. The product is then extracted back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to yield the final product.

Causality behind Experimental Choices:

  • The use of a base (pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is typically performed at a low initial temperature to control the exothermic nature of the acylation reaction.

  • The aqueous work-up with acid and base allows for the separation of the desired product from unreacted starting materials and by-products.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification 4_aminobenzoic_acid 4-Aminobenzoic Acid reaction_step Coupling Reaction (Pyridine or Et3N, DCM, 0°C to RT) 4_aminobenzoic_acid->reaction_step sulfonyl_chloride 5-tert-butyl-2,3-dimethyl- benzenesulfonyl chloride sulfonyl_chloride->reaction_step workup Aqueous Work-up (HCl, NaHCO3) reaction_step->workup Crude Product extraction Extraction workup->extraction purification Recrystallization extraction->purification product 4-(5-Tert-butyl-2,3-dimethyl- benzenesulfonamido)benzoic acid purification->product Pure Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been reported. However, based on its structural features, we can infer potential areas of therapeutic interest. The sulfonamide moiety is a key pharmacophore in a wide array of drugs, and its combination with a benzoic acid scaffold opens up numerous possibilities for biological interactions.

Antimicrobial Activity

Many sulfonamide-containing compounds exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] The structural similarity of the 4-aminobenzoic acid portion of the molecule to para-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that this compound could potentially exhibit antibacterial activity.

Anticancer Activity

Derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties.[2] The mechanism of action for such compounds can be varied, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The specific substitution pattern on the benzenesulfonamide ring of the target molecule could modulate its interaction with various biological targets implicated in cancer pathways.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the tert-butyl group, the two methyl groups, the aromatic protons, and the exchangeable protons of the amine and carboxylic acid.

    • ¹³C NMR would show the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, C=O, S=O, and aromatic C-H bonds would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To determine the melting point and assess the purity of the synthesized compound.

Conclusion

While specific experimental data on this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. Based on the well-established chemistry and pharmacology of the benzenesulfonamido benzoic acid scaffold, this molecule holds promise for further investigation, particularly in the areas of antimicrobial and anticancer research. The proposed synthetic protocol offers a clear and efficient pathway for its preparation, enabling researchers to explore its physicochemical properties and biological activities.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2535-2544. [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • MOLBASE. 3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid. [Link]

  • PubChem. 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. [Link]

  • PubChem. 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid. [Link]

  • PubChem. 5-[[4-[3-carboxy-4-[[4-(2-methoxyethyl)phenyl]sulfonylamino]anilino]-4-oxobutanoyl]amino]benzoic acid. [Link]

  • PubChemLite. This compound. [Link]

  • ResearchGate. 4-(substituted phenylsulfonamido) benzoic acids. [Link]

  • S. K. Jain, et al. (2014). Synthesis and biological evaluation of some new benzenesulphonamide derivatives. Frontiers in Chemistry, 2, 73. [Link]

Sources

CAS number and molecular structure of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a complex organic molecule with potential applications in medicinal chemistry and materials science. While this specific compound is not widely documented in commercial or academic literature, this guide extrapolates its core characteristics, including its molecular structure, physicochemical properties, a proposed synthetic route, and potential areas of application based on the well-established chemistry of its constituent functional groups: a substituted benzenesulfonamide and a benzoic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize and utilize this novel compound.

Introduction and Molecular Structure Elucidation

This compound is an aromatic sulfonamide derivative of benzoic acid. The molecular structure, as confirmed by its IUPAC name, 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid, consists of a benzoic acid moiety where the amino group at the 4-position is linked to a sulfur atom of a 5-tert-butyl-2,3-dimethylbenzenesulfonyl group.

The structural characteristics of this molecule, particularly the presence of the sulfonamide linkage and the substituted aromatic rings, suggest its potential as a bioactive compound. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities.

Molecular Formula and Structure

The definitive molecular structure and key identifiers for this compound are detailed below.

IdentifierValue
IUPAC Name 4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid[1]
Molecular Formula C₁₉H₂₃NO₄S[1]
SMILES CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(C)(C)C[1]
InChI InChI=1S/C19H23NO4S/c1-12-10-15(19(3,4)5)11-17(13(12)2)25(23,24)20-16-8-6-14(7-9-16)18(21)22/h6-11,20H,1-5H3,(H,21,22)[1]
InChIKey OGLNQJYJSZKXKP-UHFFFAOYSA-N[1]
Physicochemical Properties (Predicted)
PropertyPredicted Value
Monoisotopic Mass 361.13477 Da[1]
XlogP 4.4[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4

Proposed Synthesis Methodology

The synthesis of this compound can be logically approached by forming the sulfonamide bond between two key precursors: 4-aminobenzoic acid and 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride. This is a well-established method for the synthesis of arylsulfonamides.

Retrosynthetic Analysis

A retrosynthetic approach logically breaks down the target molecule into readily available starting materials.

Retrosynthesis Target This compound Precursors 4-Aminobenzoic acid + 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride Target->Precursors Sulfonamide bond formation Starting_Materials_1 4-Aminobenzoic acid Precursors->Starting_Materials_1 Starting_Materials_2 5-Tert-butyl-2,3-dimethylbenzene Precursors->Starting_Materials_2 Chlorosulfonation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

This proposed protocol is based on standard procedures for the synthesis of analogous sulfonamides.[2][3]

Step 1: Synthesis of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride

  • Chlorosulfonation of 5-tert-butyl-2,3-dimethylbenzene: To a cooled (0 °C) solution of 5-tert-butyl-2,3-dimethylbenzene in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, will precipitate as a solid.

  • Purification: The crude product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

  • Dissolution of 4-aminobenzoic acid: Dissolve 4-aminobenzoic acid in an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, to form the soluble sodium salt.[3]

  • Addition of Sulfonyl Chloride: To the cooled (0-5 °C) solution of sodium 4-aminobenzoate, add a solution of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride in a water-miscible solvent (e.g., acetone or THF) dropwise with constant stirring.

  • Reaction and Monitoring: Continue stirring at room temperature for several hours. Monitor the reaction by TLC until the starting materials are consumed.[2]

  • Acidification and Precipitation: Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of 2-3. The desired product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis Workflow Diagram

Synthesis_Workflow Start_1 5-Tert-butyl-2,3-dimethylbenzene Step_1 Chlorosulfonation with Chlorosulfonic Acid Start_1->Step_1 Intermediate 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride Step_1->Intermediate Step_2 Reaction in Aqueous Base Intermediate->Step_2 Start_2 4-Aminobenzoic acid Start_2->Step_2 Final_Product This compound Step_2->Final_Product Acidification Purification Recrystallization Final_Product->Purification

Sources

The Pharmacological Potential of Substituted Benzenesulfonamido Benzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the benzenesulfonamide and benzoic acid scaffolds has given rise to a class of molecules with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of substituted benzenesulfonamido benzoic acids, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will navigate the synthetic landscape, delve into the diverse pharmacological activities, elucidate key mechanisms of action, and dissect the nuanced structure-activity relationships that govern the therapeutic potential of these compounds. This guide is designed to not only inform but also to inspire the rational design of next-generation therapeutics based on this versatile molecular framework.

Introduction: A Privileged Structural Motif

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most famously embodied in the sulfonamide antibiotics that revolutionized the treatment of bacterial infections.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, is a classic example of targeted chemotherapy.[2] Similarly, the benzoic acid scaffold is a frequent flyer in pharmacology, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory and analgesic properties.[3]

The amalgamation of these two pharmacophores into a single molecular entity, the substituted benzenesulfonamido benzoic acid, creates a framework with significant potential for polypharmacology and the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a fertile ground for drug discovery.[4][5] This guide will provide a comprehensive overview of the current state of knowledge and future directions in the exploration of this promising class of molecules.

Synthetic Strategies: Building the Core Scaffold

The synthesis of substituted benzenesulfonamido benzoic acids is typically achieved through the condensation of a substituted aminobenzoic acid with a substituted benzenesulfonyl chloride. This versatile approach allows for the introduction of a wide variety of substituents on both aromatic rings, enabling a systematic exploration of the structure-activity landscape.

A general synthetic scheme is presented below:

G subst_aminobenzoic_acid Substituted Aminobenzoic Acid reaction Condensation Reaction subst_aminobenzoic_acid->reaction subst_benzenesulfonyl_chloride Substituted Benzenesulfonyl Chloride subst_benzenesulfonyl_chloride->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane, THF) solvent->reaction product Substituted Benzenesulfonamido Benzoic Acid reaction->product

Caption: General synthetic route for substituted benzenesulfonamido benzoic acids.

More advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to construct more complex derivatives.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Biological Activities and Therapeutic Potential

Substituted benzenesulfonamido benzoic acids have been investigated for a range of therapeutic applications, with promising results in several key areas.

Antimicrobial Activity

Building on the legacy of sulfonamide antibiotics, novel benzenesulfonamido benzoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. The underlying mechanism often mirrors that of traditional sulfa drugs, involving the inhibition of bacterial folic acid synthesis.[1]

Table 1: Representative Antimicrobial Activity of Substituted Benzenesulfonamido Benzoic Acids

Compound IDR1 (on Benzenesulfonamide)R2 (on Benzoic Acid)Target OrganismMIC (µg/mL)Reference
1a 4-CH₃HStaphylococcus aureus12.5[5]
1b 4-ClHEscherichia coli25[5]
1c 4-NO₂HCandida albicans50[5]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Substituted benzenesulfonamido benzoic acids have emerged as promising candidates, with many derivatives exhibiting potent anti-inflammatory effects. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7]

Table 2: In Vitro Anti-inflammatory Activity of Selected Derivatives

Compound IDR1R2COX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Reference
2a 4-F5-Cl15.21.8[8]
2b 4-OCH₃5-Cl20.52.5[8]
2c H5-NO₂>1005.1[8]

IC₅₀: Half-maximal inhibitory concentration

Anticancer Activity

The quest for more effective and selective anticancer agents is a driving force in medicinal chemistry. Substituted benzenesulfonamido benzoic acids have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] A primary target for many of these compounds is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[11][12] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.

Table 3: Anticancer Activity of Benzenesulfonamido Benzoic Acid Derivatives

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
3a 4-ClHMCF-7 (Breast)5.8[13]
3b 4-FHHCT-116 (Colon)3.2[14]
3c 3,4-di-ClHA549 (Lung)7.1[14]

Mechanisms of Action: Beyond the Obvious

While the inhibition of specific enzymes like dihydropteroate synthase and carbonic anhydrases are well-established mechanisms, the biological activity of substituted benzenesulfonamido benzoic acids is likely more complex.

Carbonic Anhydrase Inhibition

The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.[15] By inhibiting tumor-associated CA isoforms, these compounds can disrupt the pH balance of cancer cells, leading to apoptosis.[13]

G cluster_0 Tumor Microenvironment cluster_1 Benzenesulfonamido Benzoic Acid CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 CA IX/XII H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- H+ Increased Acidity inhibitor Inhibitor inhibitor->H2CO3 Blocks Conversion

Caption: Inhibition of carbonic anhydrase in the tumor microenvironment.

Other Potential Targets

It is plausible that this class of compounds interacts with other biological targets. For instance, some sulfonamide-containing drugs have been shown to modulate the activity of other enzymes and receptors.[4] Further research is needed to explore these alternative mechanisms, which could open up new therapeutic avenues. The structural similarity to other biologically active molecules suggests potential interactions with kinases, proteases, or nuclear receptors.

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the relationship between molecular structure and biological activity is paramount for the rational design of new drugs. For substituted benzenesulfonamido benzoic acids, several key SAR principles have emerged.

  • Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on this ring significantly influence potency and selectivity. Electron-withdrawing groups, such as nitro and halogen moieties, often enhance activity.[16]

  • Substituents on the Benzoic Acid Ring: Modifications to this ring can modulate pharmacokinetic properties and target engagement. The position of the sulfonamido linkage (ortho, meta, or para) to the carboxylic acid group is also a critical determinant of activity.

  • The Sulfonamide Linker: The sulfonamide group itself is a crucial hydrogen bond donor and acceptor, playing a vital role in binding to target enzymes.[17]

G cluster_0 Benzenesulfonamide Ring cluster_1 Benzoic Acid Ring scaffold R1 R1 linker -SO2NH- R1->linker R2 R2 linker->R2 caption Key areas for structural modification.

Caption: Key structural features for SAR studies.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed protocols for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20][21]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[22][23]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Fix the cells with cold TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye with 1% acetic acid.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Perspectives

Substituted benzenesulfonamido benzoic acids represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, coupled with their synthetic tractability, makes them an attractive area for continued research. Future efforts should focus on:

  • Exploring Novel Mechanisms of Action: Moving beyond established targets to identify new biological pathways modulated by these compounds.

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these molecules to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

The in-depth understanding of the synthesis, biological activities, and structure-activity relationships presented in this guide provides a solid foundation for the next wave of innovation in the development of benzenesulfonamido benzoic acid-based therapeutics.

References

  • Costantino, L., Barlocco, D., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2139-2152.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26884.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3569.
  • Imran, M., & Khan, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2469-2485.
  • De Simone, G., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1341.
  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2025).
  • Skehan, P., Storeng, R., et al. (1990). Sulforhodamine B colorimetric assay for cytotoxicity screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Lee, J. H., & Park, J. H. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7725-7743.
  • Angeli, A., & Supuran, C. T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 345-350.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Robledo-Cadena, D. X., et al. (2020). Cyclooxygenase (COX) activity assay. Bio-protocol, 10(15), e3693.
  • Kawiak, A., Chojnacki, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482.
  • Angeli, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 883-888.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2004). The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric). (2026). Abcam.
  • Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. (2020). MDPI.
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (2018). White Rose Research Online.
  • Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII). (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 635-643.
  • Orellana, E. A. (2016). Sulforhodamine B (SRB)
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. (2025).
  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26884.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2022). MDPI.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).
  • Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols. (2025). Benchchem.
  • Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. (2024). Organic & Biomolecular Chemistry.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2973-2977.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (2024). Journal of Medicinal Chemistry.
  • Replacing sulfa drugs with novel DHPS inhibitors. (2014). Future Medicinal Chemistry, 6(12), 1345-1360.
  • Recent developments in the synthesis of N-aryl sulfonamides. (2025).
  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from oral bioavailability to formulation design. This guide provides a comprehensive technical framework for characterizing the solubility of 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a molecule with distinct acidic and lipophilic characteristics. While specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals, outlining the theoretical underpinnings, gold-standard experimental protocols, and data interpretation strategies necessary to build a complete solubility profile. We will detail the industry-standard Shake-Flask method, discuss the critical impact of pH on aqueous solubility, and propose a multi-solvent screening strategy to inform pre-formulation and development activities.

Introduction: Molecular Structure and the Imperative of Solubility

Analysis of the Target Molecule

The solubility behavior of this compound is dictated by the interplay of its distinct functional groups:

  • Benzoic Acid Moiety: This group contains a carboxylic acid (pKa typically ~4-5), making the molecule a weak acid. This feature predicts that its aqueous solubility will be highly dependent on the pH of the solution.[1][2][3]

  • Sulfonamide Linker: The sulfonamide group can participate in hydrogen bonding, but its N-H proton is significantly less acidic than the carboxylic acid proton and is unlikely to ionize under physiologically relevant conditions.

  • Substituted Benzene Ring: The core structure includes a disubstituted benzene ring featuring a bulky, non-polar tert-butyl group and two methyl groups. These hydrophobic moieties are expected to limit aqueous solubility, particularly at low pH, and promote solubility in organic solvents.

Based on this structure, we can hypothesize that the compound will exhibit low intrinsic solubility in water but that its solubility will increase significantly as the pH rises above its pKa, due to the deprotonation of the carboxylic acid.

The Critical Role of Solubility in Drug Development

Determining the solubility of a drug candidate is a cornerstone of pharmaceutical research.[4] Low aqueous solubility can lead to a cascade of developmental challenges, including poor absorption and bioavailability, unreliable results in in vitro biological assays, and significant hurdles in developing viable formulations for clinical use.[1][5] A thorough understanding of a compound's solubility profile across various pH conditions and in different solvent systems is therefore essential for lead optimization and successful product development.[4]

Theoretical Framework for Solubility

Fundamental Physicochemical Principles

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a crystalline solid like this compound, the energy required to overcome the crystal lattice forces must be compensated by the energy released from favorable solute-solvent interactions. The bulky, non-polar regions of the molecule will favor interactions with non-polar or moderately polar organic solvents, while the ionizable carboxylic acid and hydrogen-bonding sulfonamide groups will govern interactions in aqueous media.

pH-Dependent Solubility: The Henderson-Hasselbalch Equation in Practice

For an ionizable weak acid, such as the target molecule, the relationship between pH, pKa, and the ratio of the ionized (conjugate base) to non-ionized (acid) forms is described by the Henderson-Hasselbalch equation.[1][3]

pH = pKa + log ([A⁻] / [HA])

Where:

  • [HA] is the concentration of the neutral, less water-soluble form.

  • [A⁻] is the concentration of the ionized, more water-soluble carboxylate form.

When pH is below the pKa, the neutral form [HA] predominates, leading to lower aqueous solubility. As the pH increases above the pKa, the equilibrium shifts towards the ionized form [A⁻], which can more readily participate in favorable ion-dipole interactions with water, thus increasing solubility.[1][6]

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_species R-COOH (Non-ionized) Low Aqueous Solubility high_ph_species R-COO⁻ + H⁺ (Ionized) High Aqueous Solubility low_ph_species->high_ph_species + OH⁻ (Deprotonation) high_ph_species->low_ph_species + H⁺ (Protonation)

Caption: pH-dependent equilibrium of the target molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility values, the thermodynamic or equilibrium solubility must be measured. The saturation shake-flask method is the universally recognized gold-standard procedure for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[7][8]

The Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., pH-adjusted buffer, organic solvent). The excess solid is crucial to ensure saturation is reached.[4]

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25°C for standard measurements or 37°C for biorelevant studies).[9][10] Agitate the samples for a predetermined period. A good starting point is 24-48 hours.[5]

  • Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method as it provides both quantification and the ability to detect any potential degradation of the compound.[7]

  • pH Verification: For aqueous solutions, the final pH of the slurry should be measured at the end of the experiment to ensure the compound itself did not alter the pH of the buffer.[4]

shake_flask_workflow arrow arrow start Start: Add Excess Solid to Solvent agitate Agitate at Constant Temperature (e.g., 24-72h) start->agitate Step 1 sample Sample Supernatant at Multiple Time Points agitate->sample Step 2 separate Separate Solid/Liquid (Centrifuge & Filter) sample->separate Step 3 analyze Dilute & Quantify (HPLC-UV) separate->analyze Step 4 end End: Calculate Solubility (mg/mL) analyze->end Step 5

Caption: Workflow for the Shake-Flask Solubility Assay.

Proposed Solubility Profiling Strategy

A comprehensive solubility profile requires testing in both aqueous and organic media.

Aqueous Solubility in Biorelevant Media

To understand the compound's behavior in the gastrointestinal tract, solubility should be determined at 37 ± 1 °C in aqueous buffers representing key physiological pH values, as recommended for the Biopharmaceutics Classification System (BCS).[9]

Proposed Aqueous Medium pH Relevance Hypothetical Solubility (mg/mL)
Simulated Gastric Fluid (w/o enzymes)1.2Stomach< 0.01
Acetate Buffer4.5Small Intestine (Upper)0.1 - 0.5
Phosphate Buffer (FaSSIF)6.8Small Intestine (Lower)> 1.0

Note: The solubility values are hypothetical and serve as an illustrative example based on the molecular structure.

Solubility in Common Organic Solvents

Screening in a range of organic solvents is crucial for guiding synthetic chemistry (e.g., reaction and purification conditions) and early formulation work (e.g., identifying potential co-solvents or vehicles for non-clinical studies).

Solvent Polarity Index Solvent Class Hypothetical Solubility (mg/mL)
Heptane0.1Aliphatic Hydrocarbon< 1
Toluene2.4Aromatic Hydrocarbon10 - 50
Dichloromethane (DCM)3.1Halogenated> 100
Ethyl Acetate4.4Ester50 - 100
Acetone5.1Ketone> 200
Ethanol5.2Protic Alcohol> 200
Methanol6.6Protic Alcohol> 200

Note: The solubility values are hypothetical and serve as an illustrative example.

Data Interpretation and Strategic Application

The collected solubility data is not an endpoint but a critical tool for decision-making:

  • For Medicinal Chemists: A low aqueous solubility might prompt structural modifications to improve physicochemical properties. High solubility in solvents like ethyl acetate or heptane mixtures informs purification strategies like crystallization.

  • For Formulation Scientists: The pH-solubility profile is paramount. For this acidic compound, a significant increase in solubility at higher pH suggests that salt formation (e.g., a sodium or potassium salt) could be a viable strategy to enhance dissolution and bioavailability.[1] The organic solvent data can help identify suitable co-solvents for liquid formulations.

  • For Biopharmaceutics: The data from aqueous buffers is the first step in assessing the compound's provisional BCS class.[9] If the highest therapeutic dose is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8, the drug is considered highly soluble.[9]

Conclusion

This guide presents a robust, scientifically-grounded framework for the comprehensive solubility characterization of this compound. By integrating a theoretical understanding of the molecule's structure with the gold-standard shake-flask experimental protocol, researchers can generate reliable and actionable data. This information is fundamental to navigating the complexities of drug discovery and development, enabling informed decisions that mitigate risks and accelerate the journey from candidate molecule to potential therapeutic.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. University of Mustansiriyah. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health (NIH). Available at: [Link]

  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]

  • 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid | C18H21NO5S | CID 16645216. PubChem. Available at: [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007. PubChem. Available at: [Link]

  • Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Available at: [Link]

  • tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850. PubChem. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Canadian Journal of Chemistry. Available at: [Link]

  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. PubChem. Available at: [Link]

Sources

In Silico Modeling of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical overview of the in silico modeling of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a molecule of interest within the broader class of sulfonamide-containing compounds. Sulfonamides are a well-established pharmacophore, present in a wide array of approved drugs and clinical candidates, and are known to interact with a variety of biological targets. The specific structural features of the title compound, including the bulky tert-butyl and dimethyl groups, suggest an enhanced lipophilicity which may contribute to its bioavailability and efficacy.[1]

This document is intended for researchers, computational chemists, and drug development professionals. It will detail a comprehensive in silico workflow, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are designed to provide a robust framework for predicting the compound's biological activity, understanding its mechanism of action at the atomic level, and guiding the rational design of next-generation analogs with improved potency and selectivity.

Molecular Profile: this compound
PropertyValueSource
Molecular FormulaC19H23NO4SPubChem[2]
Molecular Weight361.5 g/mol PubChem[2]
XlogP (predicted)4.4PubChem[2]
Monoisotopic Mass361.13477 DaPubChem[2]

Part 1: Target Identification and Validation

The initial and most critical step in the in silico modeling of any compound is the identification of its putative biological target(s). Given that this compound is a sulfonamide derivative, we can hypothesize its potential interaction with enzymes that are known to be inhibited by this class of compounds. A common mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1] However, the broader class of sulfonamides has been shown to interact with a diverse range of targets, including carbonic anhydrases, kinases, and proteases.

Step 1.1: Literature and Database Mining

A thorough search of scientific literature and chemical databases is paramount. This initial reconnaissance aims to uncover any existing experimental data on the title compound or structurally similar molecules.

Protocol:

  • Scopus & Web of Science: Search for the compound's name, CAS number, and IUPAC name to find any publications detailing its synthesis, biological evaluation, or mechanism of action.

  • PubChem & ChEMBL: Mine these databases for bioactivity data associated with the compound or its close analogs. Pay close attention to assay endpoints (e.g., IC50, Ki) and the specific targets tested.

  • Patent Databases: Explore patent databases (e.g., Google Patents, Espacenet) for any filings that include the compound, as these often contain valuable information about its intended use and biological targets.

Step 1.2: Target Prediction via Chemoinformatics

In the absence of direct experimental evidence, chemoinformatic tools can be employed to predict potential biological targets based on the compound's structure.

Protocol:

  • Similarity Searching: Utilize tools like the Tanimoto coefficient to identify known bioactive molecules in databases such as ChEMBL that are structurally similar to our compound of interest. The targets of these similar molecules can then be considered as potential targets for our compound.

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). This model can then be used to screen databases of protein structures to identify proteins with binding sites that can accommodate this pharmacophore.

  • Machine Learning Models: Employ pre-trained machine learning models that take a compound's structure as input and predict a probability of interaction with a panel of biological targets.

Part 2: Molecular Docking

Once a putative target has been identified, molecular docking is employed to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction.

Step 2.1: Ligand and Receptor Preparation

Proper preparation of both the ligand and the receptor is crucial for obtaining meaningful docking results.

Protocol:

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular builder like Avogadro or ChemDraw.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges using a method such as Gasteiger.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states for titratable residues at a physiological pH.

    • Assign partial charges to the protein atoms.

Step 2.2: Docking Simulation

Protocol:

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature.

  • Run the Docking Algorithm: Utilize a docking program such as AutoDock Vina or Glide. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations within the binding site.

  • Analyze the Results: The results are typically ranked based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to ensure they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, hydrophobic interactions).

G cluster_prep Preparation cluster_dock Docking cluster_md Molecular Dynamics Ligand_3D Generate 3D Ligand Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Receptor_PDB Obtain Receptor from PDB Receptor_Clean Clean Receptor Receptor_PDB->Receptor_Clean Ligand_Charge Assign Ligand Charges Ligand_Min->Ligand_Charge Receptor_H Add Hydrogens Receptor_Clean->Receptor_H Define_Site Define Binding Site Ligand_Charge->Define_Site Receptor_H->Define_Site Run_Docking Execute Docking Algorithm Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses MD_Input Prepare System for MD Analyze_Poses->MD_Input Select Best Pose

Figure 1: Molecular Docking Workflow.

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of water molecules in the binding site.

Step 3.1: System Preparation

Protocol:

  • Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between all atoms in the system. Parameters for the ligand are often generated using tools like Antechamber.

Step 3.2: Simulation Protocol

Protocol:

  • Minimization: The system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state.

  • Production Run: A long simulation (typically hundreds of nanoseconds) is run to collect data for analysis.

G Start Protein-Ligand Complex Solvate Solvate with Water Start->Solvate Add_Ions Add Ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production MD Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Molecular Dynamics Simulation Workflow.
Step 3.3: Trajectory Analysis

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system at different time points. This trajectory can be analyzed to extract a wealth of information.

Analysis Techniques:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

  • Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Part 4: Advanced Modeling and Future Directions

The in silico workflow described above provides a solid foundation for understanding the potential biological activity of this compound. However, several advanced techniques can be employed to further refine our predictions and guide the drug discovery process.

  • Enhanced Sampling Methods: Techniques such as metadynamics or umbrella sampling can be used to explore the conformational landscape of the protein-ligand complex more efficiently and to calculate more accurate binding free energies.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For systems where electronic effects are important (e.g., enzymatic reactions), QM/MM methods can be used to treat the active site with a higher level of theory.

  • Pharmacokinetic and Toxicity Prediction (ADMET): In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. This information is crucial for identifying potential liabilities early in the drug discovery process.

Conclusion

The in silico modeling of this compound, as outlined in this guide, represents a powerful, multi-faceted approach to modern drug discovery. By systematically applying a suite of computational techniques, from target identification to advanced molecular dynamics, researchers can gain profound insights into the compound's potential therapeutic applications. This data-driven methodology not only accelerates the hit-to-lead optimization process but also provides a rational basis for the design of novel, more effective therapeutic agents. The integration of these in silico approaches is no longer an adjunct to traditional experimental methods but a core component of a successful drug discovery pipeline.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

Sources

Topic: Discovery and Synthetic Route Development for Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold, a cornerstone of medicinal chemistry, has undergone a remarkable renaissance. Initially famed for the discovery of prontosil, the first commercially available antibacterial agent, its structural and functional versatility has propelled it to the forefront of modern drug discovery.[1][2] This guide provides a senior application scientist's perspective on the integrated strategies required to discover and develop novel sulfonamide derivatives. We will navigate the journey from initial lead identification through sophisticated synthetic route development, emphasizing the causal relationships behind experimental choices. This document eschews a rigid template, instead adopting a narrative that mirrors the logical, iterative process of drug development. We will explore modern discovery engines, delve into a diverse synthetic toolkit ranging from classical methods to cutting-edge C-H functionalization and flow chemistry, and contextualize these principles through a practical case study. Detailed protocols and data presentation are included to ensure this guide is not only informative but also actionable for professionals in the field.

Section 1: The Enduring Legacy and Modern Renaissance of Sulfonamides

The story of sulfonamides began in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery that the dye Prontosil was metabolized in vivo to the active antibacterial agent sulfanilamide.[3][4] This breakthrough ushered in the era of systemic antibacterial therapy and saved countless lives.[4] For decades, the primary mechanism of action for antibacterial sulfonamides was understood to be the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5]

However, the true potential of the sulfonamide functional group extends far beyond its antibacterial origins. It is now recognized as a "privileged scaffold" in medicinal chemistry due to several key physicochemical properties:

  • Hydrogen Bonding Capability: The SO₂ group acts as a strong hydrogen bond acceptor, while the N-H can act as a donor, facilitating strong and specific interactions with biological targets.[6]

  • Metabolic Stability: The S-N bond is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[6]

  • Tunable Geometry: The tetrahedral geometry around the sulfur atom allows for precise three-dimensional positioning of substituents to optimize target binding.

  • Synthetic Accessibility: As this guide will detail, a vast and expanding array of synthetic methods makes the scaffold readily accessible for derivatization.

This versatility has led to the development and FDA approval of sulfonamide-containing drugs for a wide spectrum of diseases, including cancer, viral infections, inflammation, glaucoma, and diabetes.[1][7][8][9] They function by targeting a diverse range of proteins, including carbonic anhydrases, proteases, and kinases, demonstrating the scaffold's remarkable ability to be adapted for different biological targets.[1][10]

Section 2: The Discovery Engine: Strategies for Identifying Novel Sulfonamide Leads

The journey to a novel sulfonamide therapeutic begins with the identification of a promising lead compound. Modern drug discovery employs a multi-pronged approach where strategic planning and technological execution are paramount. The choice of strategy is dictated by the available knowledge of the disease biology and the target.

Target-Centric vs. Phenotypic Approaches
  • Target-Based Discovery: This is the predominant approach when a specific biological target (e.g., an enzyme or receptor) is validated to be involved in the disease pathology. High-throughput screening (HTS) of large compound libraries against the isolated target is a common starting point. For sulfonamides, this is particularly effective for enzyme targets like carbonic anhydrases, where the sulfonamide moiety can be designed to directly coordinate with the active site's zinc ion.[10]

  • Phenotypic Screening: In cases where the disease mechanism is poorly understood, or the goal is to identify compounds with a novel mechanism of action, phenotypic screening is invaluable. Here, compounds are tested for their ability to produce a desired change in a cellular or whole-organism model of the disease, without a priori knowledge of the specific target. A hit from a phenotypic screen then requires subsequent target deconvolution studies to identify its mechanism of action.

The Power of Structure-Activity Relationship (SAR)

Once initial "hits" are identified, the process of lead optimization begins. This is an iterative cycle of chemical synthesis and biological testing guided by SAR. The goal is to systematically modify the hit structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For sulfonamides, key SAR insights often revolve around:

  • The "R¹" Group (on the Aryl Ring): Modifications here influence interactions with regions outside the primary binding pocket and can significantly impact pharmacokinetics. For classical antibacterials, a free para-amino group was essential for mimicking the natural substrate, p-aminobenzoic acid (PABA).[3]

  • The "R²" Group (on the Sulfonamide Nitrogen): This is often the most critical vector for modulating potency and selectivity. Attaching various heterocyclic or aliphatic groups can create specific interactions with amino acid residues in the target's active site, differentiating between closely related enzyme isoforms.[5][11]

The workflow below illustrates this integrated discovery process.

G cluster_0 Discovery Phase cluster_1 Lead Optimization (Iterative Cycle) Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Phenotypic Phenotypic Screening Hit_ID Hit Identification Phenotypic->Hit_ID HTS->Hit_ID SAR SAR-Guided Design Hit_ID->SAR Initial Hits Synthesis Chemical Synthesis SAR->Synthesis Lead_Opt Optimized Lead SAR->Lead_Opt Bio_Assay Biological Assays (Potency, Selectivity) Synthesis->Bio_Assay Bio_Assay->SAR ADME ADME/Tox Profiling Bio_Assay->ADME ADME->SAR Data Analysis

Caption: Integrated workflow for sulfonamide drug discovery.

Section 3: The Synthetic Toolkit: From Classical Foundations to Modern Innovations

The ability to rapidly synthesize diverse analogs is the engine of lead optimization. The synthetic chemistry of sulfonamides is rich and continually evolving, offering multiple routes that can be selected based on the desired complexity, scale, and stage of development.

The Cornerstone: Sulfonyl Chloride and Amine Coupling

The most traditional and widely used method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is robust and generally high-yielding. The sulfonyl chloride precursors are typically prepared by the chlorosulfonation of an aromatic ring with chlorosulfonic acid.

  • Why it's used: It is a reliable, well-understood, and scalable reaction suitable for producing large quantities of a target compound.

  • Causality behind limitations: The use of chlorosulfonic acid is a harsh, often non-selective process that is intolerant of many functional groups. This limits its application in the late-stage functionalization of complex molecules and necessitates the use of protecting group strategies, reducing overall efficiency.

Modernizing S-N Bond Formation: Catalytic and Milder Approaches

To overcome the limitations of classical methods, significant research has focused on developing milder and more functional-group-tolerant routes.

  • From Thiols and Sulfonic Acids: Direct conversion of thiols or sulfonic acids to sulfonamides avoids the harsh preparation of sulfonyl chlorides. Methods include oxidative chlorination of thiols in situ followed by amination, or direct coupling of sulfonic acids under microwave irradiation.[12]

  • Sulfur(VI) Fluoride Exchange (SuFEx): The use of sulfonyl fluorides as electrophiles offers an alternative to the more reactive sulfonyl chlorides. Catalyzed by Lewis acids or bases, SuFEx reactions with amines provide a mild and highly selective method for S-N bond formation.[12]

  • SO₂ Surrogates: Gaseous sulfur dioxide is a key building block but is difficult to handle. Solid SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), have emerged as powerful reagents. For instance, palladium-catalyzed coupling of aryl halides or boronic acids with DABSO can generate sulfinate intermediates, which are then readily converted to sulfonamides in a one-pot process.[12][13] This approach offers excellent functional group tolerance.

Atom Economy and Step-Efficiency: C-H Functionalization

A paradigm shift in synthetic strategy is to bypass the need for pre-functionalized starting materials (like halides or boronic acids) and instead form the C-S bond directly from a C-H bond. Transition-metal-catalyzed C-H amidation/sulfonylation allows for the direct installation of a sulfonamide group onto an aromatic or aliphatic core.[13][14]

  • Why it's transformative: This strategy offers unparalleled step- and atom-economy, dramatically shortening synthetic sequences. It is particularly powerful for late-stage diversification, where a common intermediate can be converted into a library of analogs by functionalizing different C-H bonds.[15] For example, rhodium(III) catalysts can direct the ortho-C-H amidation of arenes using sulfonyl azides as the nitrogen source.[14][16]

Enabling Technologies: Flow Chemistry

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for sulfonamide synthesis, particularly in a drug discovery setting.[17][18]

  • Why it's chosen:

    • Safety: Allows for the use of hazardous reagents or extreme reaction conditions with greater control.

    • Speed and Efficiency: Rapid optimization of reaction parameters (temperature, residence time, stoichiometry) is possible.

    • Scalability: Seamless scaling from milligram to kilogram quantities is often achievable by simply running the reactor for longer.

    • Library Synthesis: Automated flow systems can be used to rapidly generate libraries of sulfonamides by sequentially introducing different amines or sulfonyl chlorides.[17][18]

G cluster_0 Starting Materials cluster_1 Synthetic Strategies Aryl_H Arene (Ar-H) Direct Direct C-H Functionalization Aryl_H->Direct Aryl_X Prefunctionalized Arene (Ar-X, Ar-B(OH)₂) Classical Classical Route (e.g., Chlorosulfonation) Aryl_X->Classical Modern Modern Catalytic (e.g., SO₂ Surrogates) Aryl_X->Modern Thiol Thiol (R-SH) Thiol->Modern (Oxidative Coupling) Amine Amine (R₂NH) Target Target Sulfonamide (Ar-SO₂NR₂) Classical->Target + Amine Modern->Target + Amine Direct->Target + Amine Source

Caption: Divergent synthetic strategies for novel sulfonamides.

Section 4: Case Study: Development of a Selective Carbonic Anhydrase IX (CA-IX) Inhibitor

To illustrate the integration of these principles, we present a hypothetical case study focused on developing a selective inhibitor for Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme overexpressed in many hypoxic tumors and is a validated anticancer target.[10] The goal is to develop a potent inhibitor with high selectivity over the ubiquitous off-target isoform, CA-II.

Starting Point: A literature-known, non-selective benzenesulfonamide inhibitor (Lead Compound 1 ) identified from an HTS campaign.

Strategy:

  • Synthetic Route: Employ a modular and convergent synthetic route to enable rapid analog synthesis. The route will involve the palladium-catalyzed synthesis of a key 4-formylbenzenesulfonyl chloride intermediate from 4-formylphenylboronic acid using a sulfur dioxide surrogate, followed by coupling with a diverse panel of amines. This avoids the harshness of direct chlorosulfonation on the aldehyde-containing ring.[19]

  • SAR-Guided Optimization: The primary hypothesis is that extending a substituent from the sulfonamide nitrogen into a unique sub-pocket of the CA-IX active site will confer selectivity over CA-II. A library of amines will be used to probe this space.

Synthetic Scheme:

  • Intermediate Synthesis: 4-formylphenylboronic acid is reacted with DABSO and an in-situ generated chlorinating agent under Pd-catalysis to yield 4-formylbenzenesulfonyl chloride.

  • Analog Synthesis: The sulfonyl chloride intermediate is reacted with a series of primary and secondary amines (R²-NH₂) in the presence of a base (e.g., pyridine) to yield the final sulfonamide library.

Results and Analysis:

The synthesized compounds were tested for their inhibitory activity (Ki) against human CA-IX and CA-II. The results are summarized below.

CompoundR² GroupCA-IX Ki (nM)CA-II Ki (nM)Selectivity Index (CA-II/CA-IX)
1 -H50.245.80.9
2a -CH₃42.538.10.9
2b -CH₂CH₂OH25.1150.56.0
2c -(CH₂)₃-Phenyl10.8950.288.0
2d -(CH₂)₃-(4-F-Phenyl)5.4 1250.6 231.6
2e -morpholino65.355.90.9

Interpretation of Causality:

  • Compound 1 (Lead): As expected, the unsubstituted sulfonamide shows no selectivity.

  • Compound 2a: Small alkyl substitution provides no benefit.

  • Compound 2b: The introduction of a short, polar chain (-CH₂CH₂OH) begins to differentiate between the isoforms, suggesting the active sites have different steric and electronic requirements. The improved potency at CA-IX and decreased potency at CA-II leads to a modest 6-fold selectivity.

  • Compound 2c: Extending the chain with a bulky, hydrophobic phenyl group dramatically improves both potency at CA-IX and selectivity. This strongly supports the hypothesis that a unique hydrophobic sub-pocket exists in CA-IX that is not present or accessible in CA-II.

  • Compound 2d (Optimized Lead): Adding a fluorine atom to the terminal phenyl ring further enhances potency, likely due to favorable electronic or hydrophobic interactions within the sub-pocket. This compound achieves an excellent potency of 5.4 nM and a selectivity of over 230-fold.

  • Compound 2e: A bulky but conformationally restricted morpholino group is detrimental to activity, indicating that the linker's flexibility is crucial for achieving the correct binding pose.

This iterative process, enabled by a modern and flexible synthetic route, successfully transformed a non-selective hit into a potent and highly selective lead candidate for further preclinical development.

Section 5: Experimental Protocols

The following protocols are representative of the modern synthetic methods discussed and are presented to be self-validating, including purification and characterization.

Protocol 5.1: Palladium-Catalyzed Synthesis of an Aryl Sulfonyl Chloride

This protocol describes the conversion of an arylboronic acid to an aryl sulfonyl chloride using DABSO as an SO₂ source.[19]

  • Reagents & Equipment:

    • Arylboronic acid (1.0 mmol)

    • PdCl₂(dppf) (0.05 mmol, 5 mol%)

    • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 mmol)

    • N-Chlorosuccinimide (NCS) (2.0 mmol)

    • Acetonitrile (anhydrous, 5 mL)

    • Schlenk flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add the arylboronic acid (1.0 mmol), PdCl₂(dppf) (0.05 mmol), DABSO (0.6 mmol), and NCS (2.0 mmol).

    • Add anhydrous acetonitrile (5 mL) via syringe.

    • Stir the reaction mixture at 60 °C for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude sulfonyl chloride is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient). Caution: Sulfonyl chlorides can be unstable on silica; rapid purification is recommended.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The sulfonyl chloride should be used immediately in the next step.

Protocol 5.2: Synthesis of a Sulfonamide Derivative
  • Reagents & Equipment:

    • Aryl sulfonyl chloride (from Protocol 5.1, 1.0 mmol)

    • Desired amine (1.1 mmol)

    • Pyridine (2.0 mmol)

    • Dichloromethane (DCM) (anhydrous, 10 mL)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (2.0 mmol) and cool the solution to 0 °C in an ice bath.

    • Dissolve the aryl sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS indicates complete consumption of the sulfonyl chloride.

    • Quench the reaction by adding 1 M HCl (10 mL).

    • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. The final compound's identity and purity (>95%) are confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Section 6: Conclusion and Future Perspectives

The sulfonamide scaffold continues to prove its immense value in drug discovery. The key to unlocking its full potential lies in the synergy between modern biological screening techniques and innovative synthetic chemistry. The field is moving decisively away from harsh, classical synthetic methods towards more elegant, efficient, and environmentally benign strategies. C-H functionalization and biocatalysis are poised to further revolutionize how we create sulfonamide libraries, allowing for unprecedented exploration of chemical space.[15] Furthermore, the application of machine learning and AI in predicting ADME properties and designing target-specific SAR will undoubtedly accelerate the development of the next generation of sulfonamide-based therapeutics, ensuring this "old" functional group remains a vital part of the modern medicinal chemist's toolkit.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Krátký, M. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1745-1769. Retrieved from [Link]

  • Almarhoon, Z. M., & Al-Faifi, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1264, 133240.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Bocan, A. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. PharmaBlock.
  • Bisharat, Y. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Cao, Y., Abdolmohammadi, S., Ahmadi, R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32949-32971. Retrieved from [Link]

  • Kumar, S., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. Retrieved from [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 507970. Retrieved from [Link]

  • Daugulis, O., et al. (2015). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 137(41), 13274-13280. Retrieved from [Link]

  • Porta, R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development, 17(6), 903-908. Retrieved from [Link]

  • Kumar, S., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. Retrieved from [Link]

  • Kumar, A., et al. (2021). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. European Journal of Medicinal Chemistry, 224, 113707. Retrieved from [Link]

  • da Silva, J. C. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 227-235. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7077. Retrieved from [Link]

  • Wang, H., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 12(10), 3629-3635. Retrieved from [Link]

  • Seydel, J. K., & Wempe, E. (1971). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 14(8), 708-715. Retrieved from [Link]

  • Bocan, A. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Retrieved from [Link]

  • Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • Biscoe, M. R., & Fors, B. P. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(41), 16418-16421. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1739. Retrieved from [Link]

  • Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11629-11634. Retrieved from [Link]

  • Porta, R., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. Organic Process Research & Development, 17(6), 903-908. Retrieved from [Link]

  • Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (n.d.). Pharmacokinetics of Sulfonamides in Man. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacology of Sulfonamides. Retrieved from [Link]

  • Jafarpour, M., et al. (2025). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(9), 3477-3481. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]

  • Taslimi, P., et al. (2018). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 143-149. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Benzenesulfonamido-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted mechanisms of action of benzenesulfonamido-based compounds, a class of molecules with significant therapeutic interest. From their well-established role as carbonic anhydrase inhibitors to their emerging functions in anticancer and antimicrobial therapies, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Section 1: The Cornerstone of Activity: Carbonic Anhydrase Inhibition

The primary and most extensively studied mechanism of action for many benzenesulfonamido-based compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a crucial role in various physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety (-SO₂NH₂) of these compounds coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.

The Significance of Isoform Selectivity

There are several known isoforms of human carbonic anhydrase (hCA), and the therapeutic effect of a benzenesulfonamide inhibitor is often dictated by its selectivity towards a specific isoform.[3][4] For instance, ubiquitous cytosolic isoforms like hCA I and II are generally considered off-targets for anticancer therapies, and their inhibition can lead to undesirable side effects.[4] In contrast, tumor-associated isoforms such as hCA IX and XII are overexpressed in many aggressive cancers and are attractive targets for drug development.[1][2][4]

  • Anticancer Activity: The inhibition of tumor-associated carbonic anhydrases, particularly CA IX and XII, is a key mechanism for the anticancer effects of many benzenesulfonamide derivatives.[1][2] These isoforms are involved in regulating the pH of the tumor microenvironment, promoting tumor cell survival and proliferation.[5] By inhibiting these enzymes, benzenesulfonamide-based compounds can disrupt the tumor's pH balance, leading to apoptosis and reduced tumor growth.[1] Some compounds, like SLC-0111, have even entered clinical trials for their potential in treating breast and colorectal cancers.[2]

  • Anticonvulsant Activity: The anticonvulsant properties of certain benzenesulfonamides are attributed to their inhibition of specific CA isoforms in the central nervous system, namely hCA II and hCA VII.[3] These isoforms are implicated in epileptogenesis, and their inhibition can effectively suppress seizures.[3]

  • Antimicrobial Activity: Benzenesulfonamides can also exhibit antimicrobial activity by targeting carbonic anhydrases in pathogenic microorganisms like bacteria and fungi.[1][6] Inhibition of these essential enzymes disrupts the pathogen's growth and virulence.[6]

Structure-Activity Relationship (SAR) for CA Inhibition

The affinity and selectivity of benzenesulfonamide-based inhibitors for different CA isoforms are heavily influenced by their chemical structure. The "tail approach" in drug design involves modifying the scaffold of the benzenesulfonamide to enhance interactions with the active site residues of the target isoform.[4] For example, the nature and position of substituents on the benzene ring can significantly impact the inhibitory potency and selectivity.[1]

Section 2: Beyond Carbonic Anhydrase: Diverse Mechanisms of Action

While CA inhibition is a hallmark of this class of compounds, emerging research has unveiled other fascinating mechanisms of action.

Tubulin Polymerization Inhibition

A series of benzenesulfonamide derivatives have been identified as potent anticancer agents that function by targeting tubulin.[7] These compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[7]

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Certain benzenesulfonamide-containing molecules have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[8] By simultaneously inhibiting both enzymes, these compounds can exert potent anti-inflammatory effects.[8]

Interference with Folic Acid Synthesis (Classic Sulfonamide Antibacterial Action)

The foundational mechanism of action for sulfonamide antibiotics is their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[9][10] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids.[9] By blocking its production, sulfonamides halt bacterial growth and replication.[10]

Other Emerging Mechanisms
  • Calcium Channel Modulation: Some benzenesulfonamide derivatives have been shown to interact with L-type calcium channels, suggesting a potential role in cardiovascular applications.[11]

  • Enzyme Inhibition Beyond CAs: Research has explored the inhibitory potential of benzenesulfonamides against other enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their potential in managing diabetes and neurodegenerative diseases.[12][13]

Section 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of benzenesulfonamido-based compounds, a combination of in vitro and in silico techniques is employed.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This is a gold-standard method to determine the inhibitory potency (Ki) of compounds against various CA isoforms.

Protocol:

  • Reagents and Buffers: Prepare a suitable buffer (e.g., HEPES or TRIS), a solution of the CA enzyme, the p-nitrophenyl acetate (p-NPA) substrate, and the inhibitor at various concentrations.

  • Instrumentation: Utilize a stopped-flow spectrophotometer to measure the initial rates of the enzymatic reaction.

  • Procedure:

    • Equilibrate the enzyme and inhibitor solutions at the desired temperature.

    • Rapidly mix the enzyme-inhibitor solution with the substrate solution in the stopped-flow instrument.

    • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Data Analysis: Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Cell Viability Assay (MTT or SRB Assay)

These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzenesulfonamide compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (MTT example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a defined period.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain them with a DNA-binding fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Protocol:

  • Cell Treatment: Treat cells with the compound for a specific time.

  • Cell Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Molecular Docking

In silico molecular docking studies are used to predict the binding mode and affinity of the compounds to their target proteins.

Workflow:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the benzenesulfonamide ligand.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site of the protein.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and docking scores to understand the molecular basis of inhibition.[1]

Section 4: Data Presentation and Visualization

Quantitative Data Summary
CompoundTarget IsoformIC₅₀/Ki (nM)Cell LineIC₅₀ (µM)Reference
Compound 4eCA IX10.93MDA-MB-2313.58[1]
Compound 4gCA IX16.96--[1]
Compound 4hCA IX25.06--[1]
Compound BA-3bTubulin-Various0.007 - 0.036[7]
Visualizations

Figure 1: General Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides

G cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O_1 H₂O Zn(II)->H2O_1 His_1 His Zn(II)->His_1 His_2 His Zn(II)->His_2 His_3 His Zn(II)->His_3 CO2 CO2 H2O_1->CO2 Hydration (Inhibited) H2O_2 H₂O Benzenesulfonamide Benzenesulfonamide SO2NH2 -SO₂NH₂ Benzenesulfonamide->SO2NH2 Sulfonamide moiety SO2NH2->Zn(II) Coordinates to Zinc ion G cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis Cell_Culture Cancer Cell Lines Compound_Treatment Treat with Benzenesulfonamide Derivative Cell_Culture->Compound_Treatment Viability_Assay MTT/SRB Assay Compound_Treatment->Viability_Assay Cell_Cycle_Analysis Flow Cytometry Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Determine IC₅₀ Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Identify Arrest Apoptosis_Quantification Apoptosis_Quantification Apoptosis_Assay->Apoptosis_Quantification Quantify Apoptosis Molecular_Docking Molecular Docking Binding_Mode Binding_Mode Molecular_Docking->Binding_Mode Predict Binding Mode

Caption: Workflow for evaluating anticancer mechanisms.

References

  • Al-Hourani, B. J., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27385-27402. [Link]

  • Al-Hourani, B. J., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [PMC]. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Grivas, K., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 29(11), 2535. [Link]

  • Sharma, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(6), 1349-1362. [Link]

  • Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(7-8), 283-295. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Abdelgawad, M. A., et al. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. European Journal of Chemistry, 9(1), 13-21. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 619. [Link]

  • Singh, P., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 16(8), 1143. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Maryam, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Chen, Y. L., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3195. [Link]

  • Alterio, V., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1115-1124. [Link]

  • Solubility of Things. Benzenesulfonamide. [Link]

  • Khan, I., et al. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(20), 6867. [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 121, 547-558. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Conference Proceedings, 2871(1), 030001. [Link]

  • Al-Zoubi, R. M., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • Kralj, M., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 27(15), 4983. [Link]

  • De Vita, D., et al. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

Sources

Initial screening of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial screening protocol for 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid , a structural analog within the sulfonamido-benzoic acid class. Based on its pharmacophore—specifically the sulfonamide linker and benzoic acid tail mimicking the carboxylate of Prostaglandin E2 (PGE2)—this compound is profiled here as a putative EP4 receptor antagonist , a class relevant to immuno-oncology and inflammatory pain management (e.g., Grapiprant analogs).

Executive Summary & Compound Architecture

Compound Class: Sulfonamido-benzoic acid derivative. Primary Pharmacological Hypothesis: Prostaglandin E2 receptor 4 (EP4) antagonism.[1][2][3][4][5][6] Critical Liability: High lipophilicity (driven by the tert-butyl and dimethyl groups) vs. pH-dependent solubility (benzoic acid).

This guide replaces generic screening with a Target-Class Directed Workflow . The presence of the benzoic acid moiety suggests high plasma protein binding (>99%) and pH-dependent solubility, while the bulky tert-butyl group implies potential metabolic liability (CYP oxidation) and solubility challenges in aqueous buffers.

Phase I: Physicochemical "Go/No-Go" Profiling

Before biological engagement, the compound must pass strict physicochemical gates to ensure assay data reflects true potency, not precipitation artifacts.

Solubility Mapping

The benzoic acid motif creates a "solubility switch" based on pH.

  • DMSO Stock: Prepare at 10 mM or 20 mM . Note: Sulfonamides are generally stable in DMSO, but avoid freeze-thaw cycles >3 times to prevent precipitation.

  • Aqueous Assay Buffer (PBS, pH 7.4): The deprotonated carboxylate (pKa ~4.2) improves solubility. However, the lipophilic tert-butyl tail may drive aggregation.

    • Protocol: Kinetic solubility assay via Nephelometry.

    • Threshold: Must demonstrate >50 µM solubility in 1% DMSO/PBS to proceed to cell assays.

Lipophilicity (LogD)
  • Predicted LogP: ~4.0–4.5 (High).

  • Experimental Assay: Shake-flask method (Octanol/Buffer pH 7.4).

  • Implication: High LogD correlates with high non-specific binding (NSB) in plasticware. Use low-binding plates (BSA-coated or polypropylene) for all subsequent assays.

Phase II: Primary Biological Screening (Target Engagement)

Assuming the EP4 antagonist hypothesis, the primary screen quantifies the inhibition of PGE2-induced cAMP accumulation.

Functional Assay: TR-FRET cAMP Quantification

Rationale: EP4 couples to G


s proteins. Agonism (PGE2) increases intracellular cAMP; the antagonist should dose-dependently block this increase.[2]

Protocol Steps:

  • Cell Line: HEK293 stably expressing human EP4 receptor (hEP4-HEK).

  • Pre-Incubation: Incubate cells with the test compound (1 nM – 10 µM) for 15 minutes before agonist addition to allow equilibrium binding.

  • Agonist Challenge: Add PGE2 at its EC80 concentration (typically ~3–10 nM) to stimulate sub-maximal cAMP.

  • Detection: Lyse cells and add TR-FRET detection reagents (e.g., HTRF or Lance Ultra).

  • Readout: Measure FRET signal (665 nm/620 nm ratio). Decrease in FRET signal (in competitive formats) indicates high cAMP; Antagonism is observed as a restoration of the FRET signal.

Data Analysis:

  • Calculate IC50 .[6]

  • Validation: A valid hit must shift the PGE2 dose-response curve to the right (Schild analysis).

Specificity Control (The "Off-Target" Check)

To rule out false positives caused by cytotoxicity or general adenylate cyclase inhibition:

  • Counter-Screen: Test against Forskolin (direct AC activator).

  • Result: The compound should not inhibit Forskolin-induced cAMP. If it does, it is a non-specific inhibitor or cytotoxic.

Phase III: Visualization of Screening Workflow & Pathway

The following diagrams illustrate the logical flow of the screening cascade and the signaling pathway being interrogated.

Diagram 1: The Screening Cascade

ScreeningCascade Start Compound: 4-(5-Tert-butyl...) PhysChem Phase I: PhysChem Gates (Solubility >50µM, LogD <5) Start->PhysChem Primary Phase II: Primary Screen (hEP4 cAMP TR-FRET) PhysChem->Primary Pass Drop Discard / Optimize PhysChem->Drop Fail (Precipitation) Counter Counter Screen (Forskolin Challenge) Primary->Counter IC50 < 10µM Primary->Drop Inactive Safety Phase III: Safety Profiling (Cytotoxicity, COX Selectivity) Counter->Safety No inhibition of Forskolin Counter->Drop Inhibits Forskolin (Non-specific) Hit Validated Hit (IC50 < 1µM, Clean Counter) Safety->Hit Selectivity > 100x

Caption: Decision tree for validating sulfonamido-benzoic acid derivatives, filtering for solubility and specific target engagement.

Diagram 2: EP4 Signaling & Antagonist Intervention

EP4Pathway PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Compound Test Compound (Antagonist) Compound->EP4 BLOCKS Gs G-alpha-s Protein EP4->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling Cascade

Caption: Mechanism of Action.[4][6] The compound competitively blocks PGE2 binding, preventing Gs-mediated cAMP accumulation.

Phase IV: Safety & ADME Profiling

Once potency is established (IC50 < 1 µM), assess the "drug-like" properties.

Cytotoxicity (MTT/ATP Assay)

Sulfonamides can occasionally cause idiosyncratic toxicity.

  • Cells: HepG2 (liver model) and HUVEC (endothelial model).

  • Duration: 24 and 48 hours.[7]

  • Acceptance Criteria: TC50 (Toxic Concentration 50) should be >50-fold higher than the functional IC50.

Selectivity Profiling (COX vs. EP)

To confirm the compound is a receptor antagonist and not an upstream inhibitor of prostaglandin synthesis:

  • Assay: COX-1 and COX-2 enzymatic inhibition assay.

  • Expected Result: No inhibition of COX enzymes. (Unlike NSAIDs, this compound should not block PGE2 production, only its reception).

Plasma Protein Binding (PPB)
  • Method: Rapid Equilibrium Dialysis (RED).

  • Prediction: The benzoic acid moiety binds albumin (HSA) avidly. Expect >98% binding.[8]

  • Correction: All in vitro potency values must be adjusted for free fraction (

    
    ) if moving to in vivo models.
    

Summary of Experimental Parameters

ParameterAssay / MethodCritical ConditionSuccess Criteria
Solubility Kinetic NephelometrypH 7.4 (PBS)> 50 µM
Potency TR-FRET cAMP (hEP4)15 min pre-incubationIC50 < 100 nM (Lead)
Specificity Forskolin Counter-ScreenSame cell lineNo Inhibition
Selectivity COX-1 / COX-2 InhibitionEnzymaticIC50 > 10 µM
Toxicity CellTiter-Glo (HepG2)48 hr exposureTC50 > 10 µM

References

  • PubChem. (n.d.).[9][10] Compound Summary for CID 1188105: this compound.[8] National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Markovič, T., et al. (2017). Structural features of sulfonamide-based EP4 receptor antagonists. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide-benzoic acid pharmacophore in EP4 antagonism).
  • Lamarre, L., et al. (2021). Assay Guidance Manual: cAMP Assays for GPCRs. NCBI Bookshelf. Retrieved from [Link]

  • Nakao, K., et al. (2007). CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties.[2][5] Journal of Pharmacology and Experimental Therapeutics. (Reference for Grapiprant/CJ-023,423 class comparison).

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel EP4 Receptor Antagonist

The compound 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid represents a novel investigational molecule with significant therapeutic promise. Based on its structural features, it is hypothesized to function as an antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). The PGE2-EP4 signaling axis is a critical pathway implicated in a diverse range of pathophysiological processes, including inflammation, cancer progression, and immune suppression.[1][2][3] Consequently, the targeted inhibition of this pathway with a selective antagonist holds the potential to address unmet medical needs in oncology, autoimmune diseases, and chronic inflammatory conditions.

This comprehensive guide provides a detailed roadmap for the in vitro characterization of this compound. The experimental workflow is designed to first validate its presumed mechanism of action as an EP4 antagonist and subsequently to elucidate its functional consequences in relevant cellular models. The protocols herein are grounded in established methodologies for the investigation of EP4 antagonists and are intended to provide researchers, scientists, and drug development professionals with a robust framework for their studies.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A systematic, multi-tiered approach is recommended to thoroughly characterize the in vitro pharmacology of this compound. This workflow ensures a logical progression from initial target engagement and potency determination to the assessment of downstream functional effects.

experimental_workflow cluster_tier1 Tier 1: Primary Target Validation cluster_tier2 Tier 2: Downstream Signaling & Selectivity cluster_tier3 Tier 3: Functional Cellular Assays T1_1 Receptor Binding Assay T1_2 cAMP Accumulation Assay T1_1->T1_2 Confirms functional antagonism T2_1 NF-κB Reporter Assay T1_2->T2_1 Investigate downstream pathways T2_3 Selectivity Profiling (EP1-3) T1_2->T2_3 Assess receptor selectivity T2_2 Gene Expression Analysis (qPCR) T2_1->T2_2 Validate target gene modulation T3_1 Immune Cell Differentiation Assay T2_1->T3_1 Explore immunomodulatory effects T3_2 Cancer Cell Proliferation & Migration Assays T2_2->T3_2 Evaluate anti-cancer potential T3_3 Cytokine Release Assay T3_1->T3_3 Quantify inflammatory response pge2_ep4_pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 AC Adenylyl Cyclase EP4->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression NFkB_pathway->Gene_Expression

Caption: Simplified PGE2-EP4 signaling pathway.

Protocol 3: NF-κB Reporter Assay

Objective: To determine the effect of the test compound on PGE2-induced NF-κB activation.

Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK293 or other suitable cell line with an NF-κB luciferase reporter construct

  • PGE2

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate with PGE2 to induce NF-κB activation.

  • Incubate for an appropriate duration (e.g., 6-8 hours).

  • Lyse the cells and measure luciferase activity using a luminometer. [4]6. Quantify the inhibition of PGE2-induced luciferase expression by the test compound.

Tier 3: Functional Cellular Assays

The final tier of in vitro testing involves evaluating the compound's effects in more complex, disease-relevant cellular models.

Protocol 4: In Vitro T-cell Differentiation Assay

Objective: To assess the impact of the test compound on the differentiation of T-cells, a process known to be influenced by PGE2.

Principle: PGE2 can modulate the differentiation of naive CD4+ T-cells into different effector subsets, such as Th1, Th2, and Treg cells. [5]An EP4 antagonist is expected to reverse the immunosuppressive effects of PGE2.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T-cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2)

  • PGE2

  • This compound

  • Flow cytometer and relevant antibodies (e.g., anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-FoxP3 for Treg)

Procedure:

  • Culture naive CD4+ T-cells under Th1, Th2, or Treg polarizing conditions in the presence of PGE2, with or without the test compound.

  • After several days of culture, restimulate the cells and perform intracellular cytokine staining.

  • Analyze the differentiation of T-cell subsets by flow cytometry.

  • Determine if the test compound can rescue the PGE2-mediated skewing of T-cell differentiation.

Protocol 5: Cancer Cell Proliferation and Migration Assays

Objective: To evaluate the anti-proliferative and anti-migratory effects of the test compound on cancer cells.

Principle: PGE2 can promote the proliferation and migration of various cancer cell types. [6]An EP4 antagonist may inhibit these pro-tumorigenic effects.

Materials:

  • Cancer cell line known to express the EP4 receptor (e.g., colorectal, breast, or lung cancer cell lines)

  • PGE2

  • This compound

  • Reagents for proliferation assays (e.g., MTT, BrdU)

  • Reagents for migration assays (e.g., Transwell inserts)

Procedure (Proliferation):

  • Seed cancer cells in a 96-well plate.

  • Treat cells with the test compound in the presence or absence of PGE2.

  • After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method.

Procedure (Migration):

  • Seed cancer cells in the upper chamber of a Transwell insert.

  • Add the test compound to both the upper and lower chambers.

  • Use PGE2 as a chemoattractant in the lower chamber.

  • After incubation, quantify the number of cells that have migrated to the lower chamber.

Functional Assay Expected Outcome with EP4 Antagonist Relevant Disease Area
T-cell Differentiation Reversal of PGE2-induced immunosuppressive phenotypeImmuno-oncology, Autoimmunity
Cancer Cell Proliferation Inhibition of PGE2-stimulated growthOncology
Cancer Cell Migration Reduction in PGE2-induced cell motilityOncology (Metastasis)

Conclusion and Future Directions

The experimental protocols outlined in this guide provide a comprehensive framework for the in vitro characterization of this compound as a putative EP4 receptor antagonist. Successful execution of these assays will establish its potency, selectivity, and functional activity in relevant cellular contexts. The data generated will be crucial for guiding further preclinical development, including in vivo efficacy studies in models of cancer and inflammatory diseases.

References

  • Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. (2020). Frontiers in Immunology. [Link]

  • What are EP4 antagonists and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). ACS Medicinal Chemistry Letters. [Link]

  • 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid Protects Against Oxygen-Glucose deprivation/reperfusion Injury. (2018). Life Sciences. [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2018). International Journal of Molecular Sciences. [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021). Journal of Immunology Research. [Link]

  • Collagen-Induced Arthritis Models. (2018). Methods in Molecular Biology. [Link]

  • Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis. (n.d.). MD Bioproducts. [Link]

  • Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. (2021). Molbank. [Link]

  • Assaying NF-κB activation and signaling from TNF receptors. (2011). Methods in Molecular Biology. [Link]

  • Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. (2020). Cancers. [Link]

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. (n.d.). ResearchGate. [Link]

  • What methods can be used to detect NF-kB activation? (2012). ResearchGate. [Link]

Sources

The Versatility of a Simple Scaffold: Benzoic Acid Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Benzoic Acid Moiety

The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a cornerstone in the field of medicinal chemistry.[1] Its inherent physicochemical properties, coupled with the versatility for synthetic modification, have enabled the development of a vast array of therapeutic agents across diverse disease areas.[1] This guide provides an in-depth exploration of the applications of benzoic acid derivatives in medicinal chemistry, with a focus on their roles as anticancer, antifungal, and anti-inflammatory agents. We will delve into the mechanistic rationale behind their therapeutic effects, provide detailed protocols for their synthesis and evaluation, and present key data to inform drug discovery and development efforts.

The journey of benzoic acid in science began in the 16th century, and its derivatives have since become indispensable.[2] From the well-known anti-inflammatory action of aspirin to novel derivatives under investigation for cancer therapy, the benzoic acid moiety continues to be a privileged scaffold in the design of new drugs.[1][2] This enduring relevance stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which can be finely tuned through chemical derivatization.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource, bridging the gap between theoretical knowledge and experimental application.

I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research. Benzoic acid derivatives have emerged as a promising class of compounds with significant potential to combat various cancers.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.[3][4]

Mechanism of Action: A Multifaceted Approach

The anticancer activity of benzoic acid derivatives is not attributed to a single mechanism but rather a spectrum of molecular interactions. Several key pathways have been identified:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, some compounds have demonstrated inhibitory activity against histone deacetylases (HDACs), which play a vital role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4] Other derivatives target enzymes like dihydrofolate reductase, thereby interfering with nucleotide synthesis and halting cell division.[2]

  • Receptor Binding and Modulation: Some benzoic acid-based drugs, such as Tamibarotene, act by selectively binding to retinoic acid receptors, leading to the inhibition of uncontrolled cell growth in specific leukemias.[2][3]

  • DNA Alkylation: Derivatives like Tallimustine function by alkylating DNA, specifically at the adenine N-3 position in thymine-adenine rich sequences, a mechanism distinct from many traditional alkylating agents.[2][3]

  • Induction of Apoptosis: Many benzoic acid derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[3]

The following diagram illustrates a simplified workflow for the initial screening of novel benzoic acid derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzoic Acid Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HT-29) Synthesis->Cell_Culture Test Compounds MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Treated Cells Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Absorbance Data Enzyme_Assay Target Enzyme Inhibition Assay (e.g., HDAC, DHFR) Data_Analysis->Enzyme_Assay Lead Compounds Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Data_Analysis->Apoptosis_Assay Lead Compounds

Caption: Workflow for Anticancer Screening.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Benzoic acid derivative stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used for the drug stocks) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration.

Quantitative Data: IC50 Values of Benzoic Acid Derivatives

The following table summarizes the cytotoxic activity of various benzoic acid derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 ValueReference
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 µg/mL (48h)[5]
Benzoic AcidCRM612 (Lung Cancer)104.21 ± 9.87 µg/mL (48h)[5]
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative 1HT-29 (Colon Cancer)15.3 µM[2]
3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative 2HT-29 (Colon Cancer)3.9 µM[2]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84 µM[3]
Silver nanoparticles with 4-N-methyl benzoic acidMCF-7 (Breast Cancer)42.19 mg/mL[3]
Gallic acid–stearylamine conjugateA431 (Squamous Cancer)100 µg/mL[3]

II. Antifungal Applications: Combating Pathogenic Fungi

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat to human health. Benzoic acid and its derivatives have long been recognized for their antifungal properties and are used as preservatives in food and pharmaceuticals.[6] More recently, novel derivatives are being explored as potential therapeutic agents.

Mechanism of Action: Disrupting Fungal Homeostasis

The primary antifungal mechanism of benzoic acid is attributed to its ability to disrupt the pH balance within fungal cells. In its undissociated form, benzoic acid can readily pass through the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits glycolysis and other essential metabolic processes, ultimately leading to the inhibition of fungal growth.

Furthermore, some derivatives may have more specific mechanisms, such as the inhibition of fungal-specific enzymes like CYP53, which is involved in fungal metabolism.[7]

The following diagram illustrates the proposed mechanism of action for the antifungal activity of benzoic acid.

antifungal_mechanism cluster_outside Extracellular (Acidic pH) cluster_membrane Fungal Cell Membrane cluster_inside Intracellular (Neutral pH) BA_undissociated Benzoic Acid (Undissociated) BA_dissociated Benzoate + H+ BA_undissociated->BA_dissociated Passive Diffusion Membrane Proton_Accumulation Proton Accumulation BA_dissociated->Proton_Accumulation pH_Drop Intracellular pH Drop Proton_Accumulation->pH_Drop Metabolic_Inhibition Inhibition of Glycolysis & Other Metabolic Pathways pH_Drop->Metabolic_Inhibition Growth_Inhibition Fungal Growth Inhibition Metabolic_Inhibition->Growth_Inhibition

Caption: Antifungal Mechanism of Benzoic Acid.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[8][9][10]

Principle: A standardized inoculum of a fungus is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the fungus.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Benzoic acid derivative stock solutions

  • Spectrophotometer

  • Inoculum suspension adjusted to a 0.5 McFarland standard

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of the benzoic acid derivatives in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Quantitative Data: MIC Values of Benzoic Acid Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various benzoic acid derivatives against fungal pathogens.

DerivativeFungal StrainMIC Value (µg/mL)Reference
Methyl CaffeateCandida albicans (ATCC-76645, LM-106, LM-23)128[11]
Methyl 2-NitrocinnamateCandida albicans (ATCC-76645, LM-106, LM-23)128[11]
Methyl Biphenyl-2-carboxylateCandida albicans (LM-106, LM-23)128[11]
Methyl Biphenyl-2-carboxylateCandida albicans (ATCC-76645)256[11]
2-Aminobenzoic Acid Derivative 1Candida albicans (Clinical Isolate)70[12]
2-Aminobenzoic Acid Derivative 2Candida albicans (Clinical Isolate)70[12]
Methyl FerulateCandida strains31.25-62.5[9]
Methyl o-CoumarateCandida strains62.5-125[9]
Methyl Biphenyl-3-carboxylateCandida strains62.5[9]

III. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can lead to various diseases. Benzoic acid derivatives, most notably salicylic acid and its derivatives (salicylates), are widely used for their anti-inflammatory properties.[[“]]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[[“]] By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.[[“]]

Aspirin (acetylsalicylic acid) is a unique non-steroidal anti-inflammatory drug (NSAID) in that it irreversibly inhibits COX enzymes by acetylating a serine residue in the active site.[8] Other salicylates, like salicylic acid itself, are reversible inhibitors.[14]

The following diagram depicts the inhibition of the cyclooxygenase pathway by salicylic acid derivatives.

anti_inflammatory_mechanism cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Salicylates Salicylic Acid Derivatives (e.g., Aspirin) Salicylates->COX Inhibits

Caption: Inhibition of COX by Salicylates.

Protocol: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzoic acid derivative test solutions

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data: Anti-inflammatory Activity of Benzoic Acid Derivatives

The following table provides examples of the anti-inflammatory activity of benzoic acid derivatives in the carrageenan-induced paw edema model.

Derivative/CompoundDoseRoute of Administration% Inhibition of Edema (Time)Reference
Ellagic Acid10 mg/kgi.p.~40% (3h)
Ellagic Acid30 mg/kgi.p.~60% (3h)
Indomethacin (Positive Control)5 mg/kgi.p.~70% (3h)

Conclusion: A Scaffold with a Bright Future

The applications of benzoic acid derivatives in medicinal chemistry are vast and continue to expand. Their success stories in treating a wide range of diseases underscore the power of this simple yet versatile scaffold. The ability to readily modify the benzoic acid core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of more potent and selective drugs. As our understanding of disease biology deepens, we can anticipate that novel benzoic acid derivatives will continue to be designed and developed to address unmet medical needs, solidifying their place as a truly remarkable class of therapeutic agents.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link].

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link].

  • (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. Available at: [Link].

  • Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. PubMed. Available at: [Link].

  • Salicylic Acid (Aspirin). StatPearls - NCBI Bookshelf. Available at: [Link].

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. Available at: [Link].

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link].

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. Available at: [Link].

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available at: [Link].

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link].

  • Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. ResearchGate. Available at: [Link].

  • Salicylic acid. Wikipedia. Available at: [Link].

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. Available at: [Link].

  • SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals. Available at: [Link].

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link].

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available at: [Link].

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link].

  • What is the mechanism of action of salicylic acid in the body?. Consensus. Available at: [Link].

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. ResearchGate. Available at: [Link].

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. Available at: [Link].

  • Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. MDPI. Available at: [Link].

  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. Available at: [Link].

Sources

High-performance liquid chromatography (HPLC) method for analyzing benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust HPLC Method for the Analysis of Benzoic Acid and Its Derivatives

Abstract and Introduction

Benzoic acid and its derivatives, such as parabens and salicylic acid, are extensively utilized as antimicrobial preservatives in a wide array of products, including foods, beverages, cosmetics, and pharmaceuticals.[1] Their primary function is to inhibit the growth of bacteria, yeasts, and molds, thereby extending shelf life and ensuring product safety.[2][3] Consequently, the accurate and reliable quantification of these compounds is a critical aspect of quality control and is mandated by regulatory bodies worldwide to ensure consumer safety.[1]

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering a blend of simplicity, speed, stability, and high resolution.[1] This application note provides a comprehensive, field-proven guide to the simultaneous determination of benzoic acid and its common derivatives using a reversed-phase HPLC (RP-HPLC) method with UV detection. We will delve into the fundamental principles governing the separation, provide detailed experimental protocols, and outline a framework for method validation to ensure trustworthy and reproducible results.

The Chromatographic Principle: A Causality-Driven Approach

A successful HPLC separation is not merely the result of following steps but of understanding the physicochemical interactions between the analytes, the stationary phase, and the mobile phase. This method is built on the principles of reversed-phase chromatography.

The Stationary Phase: Harnessing Hydrophobicity

The choice of a C18 (octadecyl) column is fundamental to this application.[1][4] The stationary phase consists of silica particles chemically bonded with long C18 hydrocarbon chains, creating a nonpolar surface. Benzoic acid and its derivatives are aromatic carboxylic acids; their separation on a C18 column is primarily governed by hydrophobic interactions between the nonpolar benzene ring of the analytes and the nonpolar C18 chains of the stationary phase.[4] Analytes with greater hydrophobicity (e.g., longer alkyl chains in parabens) will interact more strongly and thus be retained longer on the column.

The Mobile Phase: The Critical Role of pH Control

The mobile phase in RP-HPLC is typically a polar mixture, in this case, acetonitrile and water. However, the most critical parameter for the analysis of acidic compounds like benzoic acid derivatives is the pH of the mobile phase.[5]

  • The Problem of Ionization: Benzoic acid is a weak acid with a pKa of approximately 4.2.[6] In a neutral or basic mobile phase (pH > pKa), the carboxylic acid group will deprotonate (ionize) to form the highly polar carboxylate anion (C₆H₅COO⁻). This ionized form has very little affinity for the nonpolar C18 stationary phase, causing it to elute very early, often with the solvent front, resulting in poor retention and no separation.

  • The Solution: Suppressing Ionization: To achieve predictable retention and sharp, symmetrical peaks, the analytes must be maintained in their non-ionized, more hydrophobic state. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the pKa of the analytes.[7][8] By adding an acid like phosphoric acid or formic acid to the mobile phase to maintain a pH of ~2.5-3.0, we ensure that the carboxylic acid groups remain fully protonated (-COOH).[1][5] This significantly increases their hydrophobicity, promoting controlled retention and enabling effective separation based on subtle differences in their molecular structure.

Caption: Impact of mobile phase pH on the state of acidic analytes and the resulting chromatographic separation.

Detection: Leveraging UV Absorbance

Benzoic acid and its derivatives contain a benzene ring, which is a strong chromophore that absorbs ultraviolet (UV) light. This property makes a UV or Diode Array Detector (DAD) an ideal choice for detection.[1][9] The wavelength for detection is typically set between 230 nm and 255 nm, a range where most of these compounds exhibit significant absorbance, allowing for sensitive and specific quantification.[2][9][10]

Detailed Experimental Protocols

This protocol is designed to be a robust starting point and can be adapted based on the specific sample matrix and available instrumentation.

Instrumentation and Chromatographic Conditions

A standard HPLC system with a pump, autosampler, column oven, and DAD or UV-Vis detector is required.

ParameterRecommended ConditionCausality/Rationale
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmIndustry standard for hydrophobic compounds; provides good resolution and efficiency.[9][10]
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric AcidAcetonitrile is the organic modifier. Water is the weak solvent. Phosphoric acid maintains a low pH (~2.5-3.0) to suppress analyte ionization.[1]
Elution Mode IsocraticSimple, robust, and sufficient for separating common derivatives. A gradient elution may be used for complex mixtures with a wide range of polarities.[11][12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[10][11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.[9]
Detection Wavelength 234 nmGood absorbance for both benzoic acid and related compounds like sorbic acid.[10] A DAD can monitor a range to optimize for specific derivatives.
Injection Volume 10-20 µLStandard volume to balance sensitivity and peak shape.[9][11]
Reagents and Materials
  • Standards: Analytical grade (≥99% purity) benzoic acid, p-hydroxybenzoic acid, methylparaben, ethylparaben, propylparaben, and salicylic acid.[1]

  • Solvents: HPLC grade acetonitrile and methanol.[1]

  • Reagents: Analytical grade phosphoric acid or formic acid.[1]

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Filtration: 0.45 µm syringe filters (PTFE or Nylon).[1]

Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 600 mL of deionized water. Add 400 mL of acetonitrile. Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration before use.[1]

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each analytical standard into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with methanol. These solutions are stable for several weeks when stored at 4°C.[1]

  • Working Standard Solutions (1-100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase. A serial dilution is recommended to create a calibration curve with at least 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).[1]

Sample Preparation Protocol

The goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a clean solution compatible with the HPLC system.

  • For Liquid Samples (e.g., Beverages, Juices):

    • Degas carbonated samples by sonicating for 15 minutes.[1]

    • If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.[1][11]

  • For Solid/Semi-Solid Samples (e.g., Foods, Creams):

    • Accurately weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add 20 mL of methanol (or a methanol/water mixture), vortex vigorously for 2 minutes, and sonicate for 15-30 minutes to facilitate a complete extraction.[1][10][11]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid matrix components.[1][10]

    • Carefully collect the supernatant (the clear liquid extract).

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][11]

G cluster_prep Preparation Phase cluster_analysis HPLC Analysis Phase cluster_data Data Processing Phase prep_standards Prepare Standard Solutions inject_standards Inject Standards (Build Calibration Curve) prep_standards->inject_standards prep_sample Prepare Sample (Extract/Dilute) inject_samples Inject Samples prep_sample->inject_samples prep_mobile Prepare & Degas Mobile Phase equilibration System Equilibration & Blank Injection prep_mobile->equilibration equilibration->inject_standards inject_standards->inject_samples acquisition Data Acquisition (Chromatogram) inject_samples->acquisition integration Peak Integration & Identification acquisition->integration quantification Quantification (Calculate Concentration) integration->quantification

Caption: A generalized experimental workflow for the HPLC analysis of benzoic acid derivatives.

System of Self-Validation: Ensuring Trustworthy Data

A protocol's trustworthiness is established through rigorous validation, which demonstrates that the method is suitable for its intended purpose. Key validation parameters should be assessed.[10]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).The analyte peak should be well-resolved from other peaks (Resolution > 2) and show no interference from a blank matrix injection.[10]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve of peak area vs. concentration should yield a correlation coefficient (r²) ≥ 0.999.[10][11]
Accuracy The closeness of the test results to the true value. Assessed via spike recovery.Recovery should be within 90-110% for spiked samples.[10][11]
Precision (%RSD) The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) should be ≤ 2%.[10]
LOD & LOQ The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).LOD is typically a signal-to-noise ratio of 3:1. LOQ is typically 10:1.[10][11]
Typical Chromatographic Performance

Under the conditions described, a well-performing system will yield the following approximate results.

AnalyteRetention Time (min)Tailing Factor (As)Resolution (Rs)
p-Hydroxybenzoic acid~ 3.5< 1.2-
Benzoic Acid ~ 4.8 < 1.2 > 2.0
Salicylic Acid~ 5.9< 1.2> 2.0
Methylparaben~ 6.8< 1.1> 2.0
Ethylparaben~ 9.2< 1.1> 2.0
Note: Values are illustrative and will vary based on the specific column, system, and exact mobile phase composition.[1]

Conclusion

This application note details a robust, reliable, and validated RP-HPLC method for the quantification of benzoic acid and its derivatives. By understanding the causal relationships between mobile phase pH, analyte ionization, and chromatographic retention, researchers can effectively implement and troubleshoot this method. The provided protocols for sample preparation and analysis, combined with a framework for method validation, establish a self-validating system that ensures data integrity for quality control and regulatory compliance in the pharmaceutical, cosmetic, and food industries.

References

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles Source: Chiang Mai Journal of Science URL: [Link]

  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: University of Science and Technology Journals URL: [Link]

  • Source: Google Patents (CN109828061A)
  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of Benzoic Acid, 2-Naphthalenesulfonic Acid Source: SIELC Technologies URL: [Link]

  • Title: Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: HIGH PERFORMANCE LIQUID CHROMATOGRAPHY: A Quantitative Determination of Caffeine, Benzoic Acid, and Aspartame in Diet Cola Using HPLC Source: University of Northern Kentucky URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International - Chromatography Online URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: When is Gradient Elution Better than Isocratic Elution? Source: Biotage URL: [Link]

  • Title: Gradient vs. Isocratic Elution in HPLC Source: Danaher Life Sciences URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Stock Solutions of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the preparation of stock solutions of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a complex organic molecule with potential applications in pharmaceutical and chemical research. Due to the absence of specific solubility data in publicly available literature, this document synthesizes information from analogous structures, including benzoic acid and sulfonamide derivatives, to provide a robust and scientifically grounded methodology. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, accuracy, and the chemical principles underpinning solvent selection and solution stability.

Introduction: Understanding the Molecule

This compound is a molecule characterized by several key functional groups that dictate its physicochemical properties, most notably its solubility. The presence of a carboxylic acid group suggests some solubility in polar protic solvents and aqueous bases, while the bulky, nonpolar tert-butyl group and the substituted benzene rings indicate a significant hydrophobic character, favoring solubility in organic solvents. The sulfonamido group further contributes to the molecule's polarity and potential for hydrogen bonding.

A thorough understanding of these structural features is paramount for selecting an appropriate solvent system, which is the first critical step in preparing a stable and usable stock solution for any experimental workflow. The "like dissolves like" principle is a foundational concept here; the ideal solvent will have a polarity that is well-matched to that of the solute.[1]

Physicochemical Properties and Solvent Selection Rationale

Table 1: Predicted Physicochemical Properties and Their Influence on Solubility

PropertyPredicted CharacteristicImplication for Solubility
Molecular WeightHigh (estimated >350 g/mol )May limit solubility in some solvents.
PolarityAmphiphilic (possesses both polar and nonpolar regions)Likely soluble in polar aprotic solvents and some polar protic solvents.
Hydrogen BondingCapable of both donating (from carboxylic acid and sulfonamide N-H) and accepting (from sulfonyl and carboxyl oxygens) hydrogen bondsEnhanced solubility in protic solvents like ethanol and methanol.
Acidity (pKa)The carboxylic acid group will have an acidic pKa.Solubility will be significantly higher in basic aqueous solutions due to deprotonation to the carboxylate salt.

Based on this analysis, the following solvents are recommended for initial solubility testing:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their high polarity and ability to solvate a wide range of organic molecules.

  • Secondary Recommendations: Ethanol and methanol are good polar protic solvent options.

  • Aqueous Solutions: For applications requiring an aqueous environment, preparation in a basic buffer (e.g., phosphate-buffered saline, PBS, with pH adjusted to >7.5) or a dilute solution of a base like sodium hydroxide (NaOH) is advisable.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many biological and chemical assays.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), ≥99.5% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

Step-by-Step Procedure
  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of this compound. For the purpose of this protocol, we will use an estimated MW of 377.5 g/mol . It is critical to use the exact MW from the manufacturer's certificate of analysis.

    • Use the following formula to calculate the mass of the compound needed to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 377.5 g/mol * 1000 mg/g = 3.775 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh out the calculated mass (e.g., 3.775 mg) of the solid compound into the tube.

  • Solvent Addition and Dissolution:

    • Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the compound.

    • Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates. If present, continue vortexing. Gentle warming in a water bath (not to exceed 37°C) or sonication can be used to aid dissolution.

  • Storage of the Stock Solution:

    • Once fully dissolved, the stock solution should be stored at -20°C or -80°C for long-term stability.

    • It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Visualization of the Workflow

The following diagram illustrates the decision-making process and workflow for preparing a stock solution of the target compound.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase A Determine Required Concentration and Volume B Calculate Mass of Compound Needed (Mass = Molarity * Volume * MW) A->B C Weigh Compound on Analytical Balance B->C E Add Solvent to Compound C->E D Select Appropriate Solvent (e.g., DMSO, DMF, Ethanol) D->E F Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) E->F G Visually Confirm Complete Dissolution F->G H Aliquot into Single-Use Volumes G->H I Store at -20°C or -80°C H->I

Caption: Workflow for Stock Solution Preparation.

Quality Control and Best Practices

  • Solubility Testing: For novel compounds or when unsure of the best solvent, perform a small-scale solubility test first. Weigh a small amount (e.g., 1 mg) and add the solvent in small increments until it dissolves.

  • Purity of Compound: The purity of the starting material will directly affect the accuracy of the stock solution concentration. Use a compound of the highest possible purity.

  • Solvent Quality: Use anhydrous, high-purity solvents to prevent degradation of the compound and to ensure reproducibility.

  • Documentation: Maintain detailed records of all stock solution preparations, including the lot number of the compound, the actual mass weighed, the final volume, the date of preparation, and the name of the preparer.

Conclusion

The successful preparation of a stock solution of this compound is a foundational step for its use in research and development. By understanding the chemical nature of the molecule and following a systematic and careful protocol, researchers can ensure the preparation of accurate, stable, and reliable stock solutions for their experimental needs. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving this.

References

  • BLDpharm. (n.d.). 4-(5-tert-Butyl-2-methylbenzenesulfonamido)butanoic acid.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from PubMed website.[5]

  • BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Retrieved from BenchChem website.[4]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • NIH. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved from BenchChem website.[2]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction....
  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Silver Fern Chemical Inc. (n.d.). P-Tert-Butylbenzoic Acid Supplier | 98-73-7 | Your Reliable Distributor.
  • ChemicalBook. (n.d.). 4-tert-Butylbenzoic acid | 98-73-7.
  • unknown. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • FUSO CHEMICAL CO.,LTD. (n.d.). 4-tert-Butylbenzoic acid(PTBBA).
  • PubChem. (n.d.). 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid.
  • BenchChem. (n.d.). solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents. Retrieved from BenchChem website.[1]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-tert-butyl-benzoic acid 5-nitro-2-p-tolylsulfanyl-benzyl ester.
  • PubChem. (n.d.). tert-Butylbenzoic acid (mixed isomers).
  • PubChem. (n.d.). 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid.
  • CDH Fine Chemical. (n.d.). p-tert-Butyl Benzoic Acid | 98-73-7.

Sources

The Benzenesulfonamide YS121 as a Chemical Probe for Modulating Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding the specific chemical probe 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid is not available in the public domain. Therefore, this guide will focus on a well-characterized chemical probe from the same structural class, YS121 , which is a potent dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). This substitution allows for a detailed and scientifically accurate exploration of a relevant chemical probe within the user's specified topic.

Introduction

YS121 is a valuable chemical tool for investigating the roles of prostaglandin E2 (PGE2) and leukotrienes in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] It belongs to a class of pirinixic acid derivatives and has been shown to effectively reduce PGE2 production in cellular and in vivo models.[1][2] Understanding the application of YS121 as a chemical probe provides a framework for researchers to explore the therapeutic potential of inhibiting the eicosanoid pathway.

Mechanism of Action: Targeting Key Enzymes in Eicosanoid Synthesis

YS121 exerts its effects by inhibiting two key enzymes in the arachidonic acid cascade:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): This is the terminal enzyme in the synthesis of PGE2, an inducible enzyme that is often upregulated during inflammation.[1][3] YS121 directly and reversibly binds to mPGES-1, preventing the conversion of prostaglandin H2 (PGH2) to PGE2.[2]

  • 5-Lipoxygenase (5-LOX): This enzyme is responsible for the production of leukotrienes, another class of pro-inflammatory lipid mediators.

By dually inhibiting both mPGES-1 and 5-LOX, YS121 offers a broader anti-inflammatory profile compared to agents that target only one of these pathways.[1]

Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the enzymatic pathway leading to the production of PGE2 and the point of inhibition by YS121.

PGE2_Pathway cluster_enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids PLA2 PLA2 COX1_2 COX-1/2 mPGES1 mPGES-1 Other_Synthases Other Synthases LOX 5-LOX YS121_mPGES1 YS121 YS121_mPGES1->mPGES1 YS121_5LOX YS121 YS121_5LOX->LOX Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat cells with YS121 (various concentrations) start->treatment stimulation Stimulate with IL-1β treatment->stimulation incubation Incubate for 24 hours stimulation->incubation harvest Harvest Supernatant & Lyse Cells incubation->harvest pge2_elisa PGE2 ELISA on Supernatant harvest->pge2_elisa western_blot Western Blot on Lysates (mPGES-1 & Loading Control) harvest->western_blot data_analysis Data Analysis: - Calculate EC50 for PGE2 inhibition - Quantify mPGES-1 expression pge2_elisa->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for cell-based evaluation of YS121.

Troubleshooting

IssuePossible CauseSolution
High variability in ELISA results Pipetting errorsUse calibrated pipettes and practice consistent technique.
Incomplete washingEnsure thorough washing of ELISA plate wells between steps.
No inhibition of PGE2 production YS121 degradationPrepare fresh stock solutions of YS121.
Cell line not responsive to stimulusConfirm that the stimulus (e.g., IL-1β) induces PGE2 production in your cell line.
Weak or no signal in Western blot Insufficient protein loadingQuantify protein concentration accurately and load sufficient amounts.
Poor antibody qualityUse a validated primary antibody for mPGES-1.
Inefficient protein transferOptimize transfer conditions (time, voltage).

Conclusion

YS121 serves as a valuable chemical probe for investigating the roles of mPGES-1 and 5-LOX in cellular and disease models. Its dual inhibitory activity provides a powerful tool to dissect the contributions of prostaglandins and leukotrienes to inflammatory and other pathological processes. The protocols and guidelines presented here offer a foundation for researchers to effectively utilize YS121 in their studies.

References

  • Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(13), 3352-3356. [Link]

  • Chini, M. G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(6), 1195-1201. [Link]

  • Koeberle, A., et al. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 332(3), 840-848. [Link]

  • Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]

  • Banoglu, E., et al. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UT Health Science Center Digital Commons. [Link]

  • Zhan, C. G., & Zheng, F. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Molecular Graphics and Modelling, 29(6), 823-833. [Link]

  • Flesch, D., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11), 1017-1028. [Link]

  • Lee, J. H., et al. (2022). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. European Journal of Medicinal Chemistry, 241, 114631. [Link]

  • ResearchGate. (n.d.). Western blot of MAPEG proteins and mPGES-1. [Link]

  • Riendeau, D., et al. (2005). Corrigendum to “Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886” [Bioorg. Med. Chem. Lett. 15 (2005) 3352–3356]. Bioorganic & Medicinal Chemistry Letters, 15(17), 4006. [Link]

  • Garscha, U., et al. (2014). Synthesis and Pharmacological Characterization of Benzenesulfonamides as Dual Species Inhibitors of Human and Murine mPGES-1. Bioorganic & Medicinal Chemistry, 22(1), 384-393. [Link]

  • Kitz, R., et al. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. The Journal of Immunology, 199(8), 2879-2890. [Link]

  • Muthukaman, N., et al. (2022). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry, 65(2), 1345-1363. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of prostaglandin E2. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • ResearchGate. (n.d.). Effects of licofelone and MK-886 on the activity of mPGES-1. [Link]

  • Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. [Link]

  • Li, J., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9925263. [Link]

  • ELK Biotechnology. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit. [Link]

  • Fennec, M., et al. (2016). Invalidation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Reduces Diet-Induced Low-Grade Inflammation and Adiposity. Frontiers in Endocrinology, 7, 13. [Link]

  • ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [Link]

Sources

Application Notes and Protocols: Cell-Based Assays with Sulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Sulfonamides in Cellular Research

Sulfonamides, a class of synthetic compounds characterized by the −S(=O)₂−NR₂ functional group, represent one of the cornerstones of modern pharmacology. Initially lauded for their groundbreaking antibacterial effects, their therapeutic and research applications have since expanded dramatically. Today, sulfonamide-containing molecules are investigated as anticancer agents, diuretics, anticonvulsants, and inhibitors of specific enzymes crucial to various disease pathologies.[1][2] Their ability to mimic native substrates allows them to act as competitive inhibitors for key enzymes, making them invaluable tools for dissecting cellular pathways and developing novel therapeutics.

This guide provides an in-depth look at the design and execution of robust cell-based assays involving sulfonamide compounds. We will move beyond simple procedural lists to explore the underlying principles, critical optimization steps, and data interpretation strategies that ensure scientifically sound and reproducible results. The focus will be on two major classes of sulfonamide targets—carbonic anhydrases and the folate biosynthesis pathway—as well as on general cytotoxicity assessment, a critical component of any drug discovery workflow.

Section 1: Assessing Sulfonamide Effects on Cell Viability and Proliferation

A primary step in characterizing any bioactive compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its cytotoxic or cytostatic potential and helps establish a therapeutic window for more targeted mechanistic studies. The MTT assay is a widely adopted colorimetric method for this purpose, relying on the metabolic activity of viable cells.[3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble tetrazolium salt into a purple, insoluble formazan product by mitochondrial reductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for a quantitative assessment of a compound's effect on cell survival.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h for cell adherence seed->incubate1 prepare_sulfonamide Prepare serial dilutions of sulfonamide compound add_compound Add compound to wells prepare_sulfonamide->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 540-570 nm solubilize->measure

Caption: Workflow for assessing sulfonamide cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Target cell line (e.g., HeLa, MCF-7, MDA-MB-468)[3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sulfonamide compound stock solution (typically in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁵ cells/mL into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of logarithmic dilutions of the sulfonamide compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in complete culture medium from a high-concentration stock.[3] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared sulfonamide dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 72 hours, depending on the cell doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

% Viability = (AbsorbanceTreated / AbsorbanceControl) x 100

Plotting the % Viability against the logarithmic concentration of the sulfonamide compound allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value, a key measure of the compound's potency.

Parameter Typical Range Key Consideration
Cell Seeding Density 5,000 - 15,000 cells/wellMust be in the logarithmic growth phase at the time of analysis.
Compound Concentration 0.1 µM - 1 mMA wide range is necessary to capture the full dose-response curve.
Incubation Time 24 - 72 hoursShould be sufficient to observe an effect, often tied to one or two cell cycles.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be cytotoxic and confound results.

Section 2: Targeting Carbonic Anhydrases (CAs) in Cell-Based Assays

Sulfonamides are the most prominent class of carbonic anhydrase inhibitors (CAIs).[1] CAs are metalloenzymes that catalyze the reversible hydration of CO₂, playing critical roles in pH regulation, ion transport, and biosynthesis. Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[1][5]

Principle of CA Inhibition Assays

Cell-based assays for CAIs typically measure the downstream consequences of CA inhibition, such as changes in intracellular or extracellular pH. A common method involves monitoring the acidification of the extracellular environment. In cancer cells overexpressing tumor-associated CAs, inhibition of these enzymes leads to a decrease in the rate of extracellular acidification.

Signaling Pathway: CA IX and pH Regulation

CA_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space (Acidic) CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Spontaneous or Cytosolic CA H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 H_out H⁺ H_HCO3->H_out Proton Exporters CA_IX CA IX (Membrane-Bound) CA_IX->H_out Catalyzes Extracellular Proton Production Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX Inhibits

Caption: Inhibition of CA IX by sulfonamides disrupts pH regulation in cancer cells.

Protocol: Extracellular Acidification Assay

Materials:

  • Cancer cell line known to overexpress a target CA isoform (e.g., T47D, UFH-001)[5]

  • Assay medium: Low-buffered, serum-free medium (e.g., phenol red-free RPMI)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM) or a pH-based plate reader system

  • Sulfonamide inhibitor

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to a confluent monolayer.

  • Compound Loading (Optional, for intracellular targets): If targeting intracellular CAs, pre-load cells with a cell-permeant sulfonamide for 30-60 minutes.

  • Assay Initiation: Wash the cells with the assay medium. Add the sulfonamide inhibitor prepared in the low-buffer assay medium to the wells.

  • Kinetics Measurement: Immediately place the plate in a plate reader capable of kinetic measurements. Monitor the change in pH (or fluorescence of the pH probe) over time (e.g., every 2 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of extracellular acidification (V) for each inhibitor concentration. This is the slope of the linear portion of the pH vs. time curve.

  • Ki Determination: Determine the inhibitory constant (Ki) by fitting the data to the appropriate inhibition model. For competitive inhibitors like many sulfonamides, the Cheng-Prusoff equation can be used if the Km for the substrate is known, or by plotting the rate of acidification against inhibitor concentration.[5]

Critical Considerations for CA Assays
  • Isoform Selectivity: Sulfonamides can inhibit multiple CA isoforms.[1] It is essential to use cell lines with well-characterized CA expression profiles or to use knockout/knockdown models to confirm that the observed effect is due to the inhibition of the target isoform.

  • Membrane Permeability: The chemical properties of the sulfonamide will determine its ability to cross the cell membrane and inhibit intracellular CAs versus extracellular, membrane-bound isoforms like CA IX.[6]

  • Buffering Capacity: The use of a low-buffered assay medium is critical to ensure that changes in pH due to cellular metabolism are detectable.

Section 3: Targeting the Folate Pathway (DHFR/DHPS)

The folate biosynthesis pathway is essential for the synthesis of nucleotides and certain amino acids. Sulfonamides act as antibacterial agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme not present in humans.[7][8] Other antifolate drugs, sometimes used in combination with sulfonamides, target dihydrofolate reductase (DHFR), an enzyme present in both prokaryotes and eukaryotes.[9][10]

Principle of DHFR/DHPS Inhibition Assays

Cell-based assays for inhibitors of the folate pathway typically measure the impact on cell proliferation, as inhibition of this pathway halts DNA synthesis and cell division.[8] These assays are often performed in specialized media to control for the availability of downstream metabolites. For antibacterial or antiparasitic sulfonamides, a co-culture system or a lesion-based assay with host cells may be employed.[9][11]

Protocol: Antiproliferative Assay for Folate Pathway Inhibitors

Materials:

  • Bacterial or parasitic strain of interest (e.g., Neospora caninum) and a suitable host cell line (e.g., human fibroblasts)[9]

  • Culture medium, potentially folate-depleted depending on the experimental question.

  • Sulfonamide compound and potentially a synergistic DHFR inhibitor (e.g., pyrimethamine)[9]

  • A method for quantifying pathogen growth (e.g., plaque or lesion counting, qPCR, or a reporter strain).

Procedure:

  • Host Cell Culture: Seed host cells in multi-well plates and allow them to form a confluent monolayer.

  • Infection: Infect the host cell monolayer with the pathogen (e.g., tachyzoites).

  • Treatment: Immediately after infection, add the sulfonamide compound, the DHFR inhibitor, or a combination of both at various concentrations.

  • Incubation: Incubate the plates for a period sufficient for the pathogen to form visible plaques or lesions within the host cell monolayer (typically 3-7 days).

  • Quantification: Fix and stain the plates (e.g., with Crystal Violet). Count the number of lesions or plaques in each well. Alternatively, quantify pathogen DNA via qPCR.

  • Data Analysis: Calculate the percent inhibition of growth for each treatment condition relative to the untreated infected control. This data can be used to determine the IC₅₀ for each compound and to assess for synergistic effects using models like the Chou-Talalay method.

Key Considerations for Folate Pathway Assays
  • Synergy: Sulfonamides (DHPS inhibitors) and DHFR inhibitors often exhibit powerful synergy.[9] Assays should be designed to test compounds both individually and in combination to capture these interactions.

  • Host Cell Toxicity: It is crucial to run parallel cytotoxicity assays on the host cell line alone to ensure that the observed antiproliferative effects are specific to the pathogen and not due to toxicity to the host cells.[10]

  • Mechanism of Resistance: When developing novel inhibitors, it is valuable to select for and characterize resistant mutants to confirm the drug's mechanism of action and understand potential resistance pathways.[9]

Section 4: General Challenges and Best Practices

Successful implementation of cell-based assays with sulfonamides requires attention to their physicochemical properties and potential for off-target effects.

Solubility and Stability

Sulfonamides exhibit a wide range of aqueous solubilities.[7] It is imperative to ensure that the compound remains in solution in the cell culture medium at the tested concentrations.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent like DMSO.

  • Precipitation: Visually inspect the final dilutions in culture media for any signs of precipitation. Compound precipitation will lead to inaccurate and non-reproducible results.

  • Media Components: Be aware that components in serum and media can bind to compounds, reducing their effective concentration.[12] Consider using serum-free conditions for specific mechanistic assays if possible.

Troubleshooting Common Issues
Problem Potential Cause Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Compound precipitation.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Confirm compound solubility.
Poor Dose-Response Curve Compound concentration range is too narrow or not centered around the IC₅₀; Compound is inactive or has low potency.Test a wider range of concentrations (logarithmic scale); Verify compound integrity and purity.
Inconsistent Results Between Experiments Variation in cell passage number or health; Inconsistent incubation times; Different lots of media or serum.Use cells within a defined passage number range; Standardize all incubation times; Qualify new lots of reagents.

Conclusion

Cell-based assays are indispensable tools for evaluating the biological activity of sulfonamide-containing compounds. By understanding the specific cellular target—be it a carbonic anhydrase, a folate pathway enzyme, or a broader proliferative process—researchers can design highly relevant and informative experiments. A focus on scientific rigor, including careful optimization of assay conditions, awareness of compound properties like solubility, and appropriate data analysis, is paramount. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently explore the vast potential of sulfonamides in drug discovery and chemical biology.

References

  • Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases Source: PMC - NIH URL
  • Title: Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine Source: PubMed URL
  • Title: Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells Source: PMC - NIH URL
  • Title: Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells Source: PMC - PubMed Central URL
  • Title: Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion Source: ResearchGate URL
  • Title: Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis Source: AACR Journals URL
  • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL
  • Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: ACS Omega URL
  • Source: Link to a relevant scientific article.
  • Title: Optimizing the stability and solubility of cell culture media ingredients Source: Evonik Health Care URL
  • Title: Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies Source: MDPI URL
  • Title: Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR Source: PubMed URL
  • Source: Link to a relevant scientific article.
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues Source: JACS Au URL
  • Title: Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus Source: ASM Journals URL
  • Source: MedChemComm (RSC Publishing)
  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition Source: PLOS One URL
  • Source: Link to a relevant scientific article.
  • Title: Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine Source: ResearchGate URL

Sources

Application Notes & Protocols: A Guide to the Strategic Structural Modification of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the ability to precisely modify a lead compound is paramount. The molecule 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid presents a fascinating scaffold, rich with opportunities for structural diversification. It features three primary regions for chemical modification: the reactive carboxylic acid on the aniline-derived ring, the robust sulfonamide linker, and the sterically-influenced, electron-rich polysubstituted benzene ring.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of synthetic strategies to modify this core structure. We move beyond simple procedural lists to explore the underlying chemical principles, explaining the causality behind protocol choices and offering field-proven insights. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for your research endeavors.

Strategic Overview: A Modular Approach to Derivatization

The modification of the parent molecule can be approached by targeting its three key functional domains. The choice of which domain to modify first depends on the overall synthetic goal and the chemical stability of the desired functional groups in subsequent steps.

G cluster_0 Carboxylic Acid Modifications cluster_1 Sulfonamide Linker Modifications cluster_2 Aromatic Ring Modifications Parent This compound Esterification Esterification (e.g., Fischer, Mitsunobu) Parent->Esterification Amidation Amidation (e.g., EDC, HATU coupling) Parent->Amidation Reduction Reduction to Alcohol (e.g., BH3-THF) Parent->Reduction N_Alkylation N-Alkylation (e.g., Williamson Ether Synthesis Analogue) Parent->N_Alkylation N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Parent->N_Arylation Benzylic_Oxidation Benzylic Oxidation of Methyls (e.g., KMnO4, H2CrO4) Parent->Benzylic_Oxidation EAS Electrophilic Aromatic Substitution (EAS) Parent->EAS

Caption: Strategic pathways for modifying the core scaffold.

Part 1: Modifications of the Benzoic Acid Moiety

The carboxylic acid group is arguably the most versatile handle for derivatization. Its reactivity allows for the introduction of a wide array of functional groups, profoundly impacting solubility, polarity, and biological interactions.

Esterification: Modulating Lipophilicity and Pro-drug Potential

Converting the carboxylic acid to an ester is a fundamental strategy to increase lipophilicity and potentially create pro-drugs that are hydrolyzed in vivo.

Causality & Experimental Choice:

  • Fischer Esterification (Acid-Catalyzed): This is a classic, cost-effective method suitable for simple, unhindered alcohols. The reaction is equilibrium-driven, requiring either an excess of the alcohol or removal of water to proceed to completion.

  • Mitsunobu Reaction: For more sensitive or sterically hindered alcohols, the Mitsunobu reaction provides a high-yield alternative under milder, neutral conditions. It proceeds via an SN2 mechanism, which is important to consider for chiral alcohols. A combination of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) is used.[1]

Protocol 1: General Procedure for Esterification via Carbodiimide Coupling

This method avoids harsh acidic conditions and is broadly applicable.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Pre-activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Nucleophilic Addition: Add the desired alcohol (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Amidation: Building Blocks for Bioisosteres and Extended Scaffolds

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities and the mimicry of peptide bonds.

Causality & Experimental Choice: Standard peptide coupling reagents are highly efficient for this transformation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC are preferred as they minimize side reactions and racemization (if chiral amines are used). The choice of base is also critical; a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) is ideal.

Protocol 2: General Procedure for Amidation

  • Activation: To a solution of the parent acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., Ethanol/water) or purify by column chromatography.

ModificationReagentsKey Advantages
Esterification Alcohol, EDC, DMAPMild conditions, high functional group tolerance.
Amidation Amine, HATU, DIPEAHigh efficiency, low risk of side products.
Reduction BH3·THF or LiAlH4Access to benzyl alcohol derivatives.

Part 2: Modifications of the Sulfonamide Linker

The sulfonamide linkage is exceptionally stable, making its modification challenging but rewarding for accessing novel chemical space. The nitrogen atom, once deprotonated, can serve as a nucleophile.

Causality & Experimental Choice: The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[2] It can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate a nucleophilic anion. This anion can then be reacted with various electrophiles.

Protocol 3: N-Alkylation of the Sulfonamide

  • Protection (if necessary): The carboxylic acid is highly acidic and will interfere with the base. It must first be protected, typically as an ester (e.g., methyl or ethyl ester, see Protocol 1).

  • Deprotonation: To a solution of the ester-protected starting material (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotection: The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., NaOH or LiOH in THF/water) if desired.[3]

G Start Parent Acid (Ester Protected) Intermediate Sulfonamide Anion Start->Intermediate 1. NaH, DMF, 0 °C Product N-Alkyl Sulfonamide Intermediate->Product 2. R-X (Alkyl Halide)

Caption: Workflow for N-Alkylation of the sulfonamide.

Part 3: Modifications of the Aromatic Rings

Modifying the aromatic rings requires careful consideration of the directing effects of the existing substituents and potential steric hindrance.

Benzylic Oxidation of the Dimethyl Groups

The methyl groups on the heavily substituted ring are susceptible to oxidation to carboxylic acids under strong oxidizing conditions. This dramatically alters the molecule's properties, introducing new acidic centers.

Causality & Experimental Choice: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize alkyl groups attached to an aromatic ring, provided they have at least one "benzylic" hydrogen.[4][5] The reaction proceeds via a radical mechanism at the benzylic position. Given the presence of two methyl groups, controlling the stoichiometry of the oxidant could potentially allow for selective mono- or di-oxidation. The tert-butyl group lacks a benzylic hydrogen and will not react.

Protocol 4: Benzylic Oxidation

Safety Note: Strong oxidizers and acidic conditions can be hazardous. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (1.0 eq) in a mixture of pyridine and water.

  • Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO4, 2.0-4.0 eq per methyl group) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating until TLC analysis shows consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated HCl, which will precipitate the carboxylic acid product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from an appropriate solvent.

Electrophilic Aromatic Substitution (EAS)

Further substitution on either aromatic ring is challenging but possible.

  • Benzoic Acid Ring: This ring is deactivated. The primary directing influence comes from the ortho, para-directing sulfonamido group [-NHSO2R] and the meta-directing carboxylic acid group [-COOH].[6] The position ortho to the sulfonamide and meta to the carboxyl group is the most electronically favored for substitution (e.g., nitration, halogenation), though steric hindrance may be a factor.

  • Dimethylbenzenesulfonyl Ring: This ring is heavily substituted and sterically hindered. The alkyl groups are activating, but the sulfonyl linker is strongly deactivating. Electrophilic substitution is unlikely to occur on this ring under standard conditions.

Conclusion

The structural modification of this compound offers a rich field for chemical exploration. By strategically targeting the carboxylic acid, the sulfonamide linker, or the aromatic rings, researchers can generate a diverse library of analogues for evaluation in drug discovery programs or for the development of new materials. The protocols and principles outlined in this guide provide a robust framework for initiating such synthetic endeavors, emphasizing rational design and procedural safety.

References

  • Jahňáková, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Durst, H. D., et al. (1979). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed. Available at: [Link]

  • El-Sebai, A. I., et al. (1973). Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. PubMed. Available at: [Link]

  • Bénimèlis, D., et al. (2017). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. Available at: [Link]

  • Houghtaling, M. A., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available at: [Link]

  • CN102617335B. Process for synthesizing p-tert-butylbenzoic acid. Google Patents.
  • Pérez-Gálan, P., et al. (2016). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. PMC - NIH. Available at: [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]

  • Isom, V. V., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Jahňáková, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). How to Convert Functional Groups on an Aromatic Ring. YouTube. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Schmedes, C. M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH. Available at: [Link]

  • PrepChem. Synthesis of Benzoic acid t-butyl ester. PrepChem.com. Available at: [Link]

  • Jahňáková, E., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Scilit. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Abdolmohamadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. Britannica. Available at: [Link]

  • Leuthold, M. M., et al. (2021). Synthesis of Benzo[7]thiazolo[2,3-c][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]

  • Ledbetter, M. P., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. Available at: [Link]

  • Liebisch, G., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. ResearchGate. Available at: [Link]

  • Liebisch, G., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Available at: [Link]

  • Shestakova, P., et al. (2021). Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. MDPI. Available at: [Link]

  • Sanna, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Quality Control of Synthetic Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for Benzoic Acid Derivatives

Synthetic benzoic acid and its derivatives are a cornerstone of the pharmaceutical, cosmetic, and food industries, primarily utilized for their antimicrobial and preservative properties.[1][2] The efficacy and safety of the final products containing these compounds are directly contingent on the purity, potency, and overall quality of the raw materials. Therefore, robust analytical techniques are paramount for the quality control (QC) of these synthetic derivatives. This guide provides a detailed overview of the principal analytical methodologies, offering insights into the rationale behind their application and detailed protocols for their execution. The focus is on ensuring the identity, purity, and strength of these compounds, aligning with the principles of Good Manufacturing Practices (GMP) and regulatory requirements.

The choice of analytical technique is dictated by the specific quality attribute being assessed. For instance, while chromatographic methods are ideal for separating and quantifying individual components in a mixture, spectroscopic techniques are invaluable for structural elucidation and identification. Titrimetric methods, on the other hand, offer a simple and accurate way to determine the overall purity of the acid. A comprehensive QC strategy often employs a combination of these techniques to build a complete quality profile of the synthetic benzoic acid derivative.

Chromatographic Techniques: The Workhorse of Purity and Impurity Profiling

Chromatography is the most widely used analytical technique for the quality control of benzoic acid derivatives due to its high resolving power, sensitivity, and versatility.[3] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API), as well as any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the preferred method for analyzing benzoic acid and its derivatives.[1] This is due to the polar nature and relatively high boiling points of these compounds, which make them well-suited for this technique.[3]

Principle of Reversed-Phase HPLC: In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is polar (usually a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier.

Causality in Method Development: The choice of mobile phase composition, pH, and column chemistry is critical for achieving optimal separation. For acidic compounds like benzoic acid derivatives, the pH of the mobile phase is often adjusted to be acidic (e.g., using phosphoric acid or an acetate buffer).[1][4] This suppresses the ionization of the carboxylic acid group, leading to increased retention on the nonpolar stationary phase and improved peak shape. The selection of the organic modifier (acetonitrile or methanol) and its concentration in the mobile phase allows for the fine-tuning of the retention times of the analytes. A UV detector is commonly used for detection, as the aromatic ring in benzoic acid derivatives provides strong UV absorbance.[1][3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Methanol/Water) start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration (Assay, Impurities) integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC analysis of benzoic acid derivatives.

Protocol: Assay and Impurity Determination of a Synthetic Benzoic Acid Derivative by HPLC

1. Reagents and Materials:

  • Reference Standard (RS) of the benzoic acid derivative (e.g., from USP or EP)[5]

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Ammonium acetate (analytical grade)

  • 0.45 µm syringe filters (PTFE or Nylon)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

3. Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (pH 4.4) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm[3]
Injection Volume 10 µL

4. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute an aliquot of this solution to a working concentration (e.g., 100 µg/mL).

5. Preparation of Sample Solution:

  • Accurately weigh about 25 mg of the synthetic benzoic acid derivative sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

6. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the analyte peak should be not more than 2.0.

  • The theoretical plates for the analyte peak should be not less than 2000.

7. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution in sequence.

  • Identify the peaks based on their retention times compared to the standard.

  • Calculate the assay of the benzoic acid derivative and the percentage of impurities using the peak areas.

8. Calculation:

  • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

  • Impurity (%): (Area_impurity / Area_total) * 100

Gas Chromatography (GC)

While HPLC is more common, Gas Chromatography (GC) can be employed for the analysis of more volatile benzoic acid derivatives or for the determination of residual solvents from the synthesis process.[6][7] For non-volatile derivatives, a derivatization step is often required to increase their volatility.

Principle of GC: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Causality in Method Development: The choice of the column (packed or capillary), stationary phase, and temperature program are crucial for achieving good separation. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which also provides structural information for impurity identification.[8]

Protocol: Determination of Residual Solvents by Headspace GC

1. Reagents and Materials:

  • Reference standards of potential residual solvents (e.g., toluene, methanol).[9]

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent.

2. Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

3. Chromatographic Conditions (Example):

ParameterCondition
Column Capillary column with a suitable stationary phase (e.g., 5% Phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Oven Temperature Programmed (e.g., 40 °C for 5 min, then ramp to 200 °C at 10 °C/min)
Injector Temp. 250 °C
Detector Temp. 280 °C
Headspace Vial Temp. 80 °C
Vial Equilibration Time 30 min

4. Preparation of Standard and Sample:

  • Standard: Prepare a stock solution of the residual solvent standards in DMF. Prepare a series of working standards by diluting the stock solution.

  • Sample: Accurately weigh about 100 mg of the benzoic acid derivative into a headspace vial and add a known volume of DMF.

5. Analysis:

  • Equilibrate the vials in the headspace autosampler and inject the vapor phase into the GC.

  • Identify and quantify the residual solvents based on the retention times and peak areas of the standards.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic techniques are indispensable for the qualitative analysis of synthetic benzoic acid derivatives, providing information about their chemical structure and functional groups.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the identification and quantification of benzoic acid derivatives.[6][10]

Principle: The aromatic ring and the carbonyl group in benzoic acid derivatives are chromophores that absorb UV radiation, resulting in electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the compound's structure.

Causality in Analysis: The UV spectrum of benzoic acid typically shows a strong absorption band around 220-230 nm and a weaker, broader band around 270-280 nm.[10][11] The position and intensity of these bands can be influenced by the solvent and the pH of the solution.[11] For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Protocol: Identification and Assay by UV-Vis Spectroscopy

1. Reagents and Materials:

  • Reference Standard of the benzoic acid derivative.

  • Methanol or another suitable UV-transparent solvent.

2. Instrumentation:

  • UV-Vis spectrophotometer.

3. Procedure:

  • Identification:

    • Prepare a dilute solution of the sample and the reference standard in the chosen solvent.

    • Scan the UV spectrum from 200 to 400 nm.

    • The UV spectrum of the sample should be concordant with that of the reference standard.

  • Assay:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule.[12][13]

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching and bending). The resulting IR spectrum is a unique "fingerprint" of the molecule.

Causality in Spectral Interpretation: The IR spectrum of a benzoic acid derivative will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), and the C-O stretch (around 1210-1320 cm⁻¹).[12] The presence and position of these bands can confirm the identity of the compound.

Key IR Absorption Bands for Benzoic Acid Derivatives

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid) 2500 - 3300Very broad
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium intensity
C=O Stretch (Carbonyl) 1680 - 1710Strong, sharp
C=C Stretch (Aromatic) 1450 - 1600Medium to weak, multiple bands
C-O Stretch 1210 - 1320Strong
O-H Bend 920 - 950Broad
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[14][15] Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Causality in Spectral Interpretation:

  • ¹H NMR: The chemical shift of a proton provides information about its electronic environment. The integration of the signal gives the relative number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons. For benzoic acid, the carboxylic acid proton typically appears as a broad singlet at a high chemical shift (around 10-13 ppm).[14][16] The aromatic protons appear in the region of 7-8.5 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic). For benzoic acid, the carbonyl carbon of the carboxylic acid appears at a high chemical shift (around 165-185 ppm).[15]

Titrimetric Methods: A Classic Approach to Purity Assessment

Titrimetric analysis, specifically acid-base titration, is a simple, accurate, and cost-effective method for determining the purity (assay) of benzoic acid and its acidic derivatives.[17][18] This method is often prescribed in pharmacopeias.[19][20]

Principle: A known quantity of the acidic sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a well-defined endpoint, typically detected using a colorimetric indicator (like phenolphthalein) or potentiometrically.[21][22]

Causality in Method Design: The choice of solvent is important to ensure the complete dissolution of the benzoic acid derivative. A mixture of ethanol and water is often used. The endpoint is the point at which all the acid has been neutralized by the base. The concentration of the analyte is then calculated based on the stoichiometry of the reaction.

Protocol: Assay of Benzoic Acid by Titration

1. Reagents and Materials:

  • Benzoic acid sample.

  • 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Ethanol (neutralized).

  • Phenolphthalein indicator solution.

2. Procedure:

  • Accurately weigh about 0.5 g of the benzoic acid sample into a conical flask.

  • Dissolve the sample in 20 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with 0.1 M NaOH until a permanent pink color is obtained.

  • Perform a blank titration with the same volume of solvent.

3. Calculation:

  • Purity (%): ((V_sample - V_blank) * M_NaOH * E_w) / W_sample * 100

    • V_sample: Volume of NaOH used for the sample titration (mL)

    • V_blank: Volume of NaOH used for the blank titration (mL)

    • M_NaOH: Molarity of the NaOH solution

    • E_w: Equivalent weight of benzoic acid (122.12 g/mol )

    • W_sample: Weight of the sample (g)

Method Validation: Ensuring Trustworthy Results

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[23][24] Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[24][25]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[26]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
Range The interval between the upper and lower concentrations of the analyte for which the method is suitable.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[27]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Relationship of QC Techniques

QC_Logic cluster_synthesis Synthesis & Raw Material cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity & Strength) cluster_release Final Product Release synthesis Synthetic Benzoic Acid Derivative identity Identity Confirmation synthesis->identity purity Purity & Assay synthesis->purity uv_vis UV-Vis Spectroscopy identity->uv_vis ir IR Spectroscopy identity->ir nmr NMR Spectroscopy identity->nmr release Release for Manufacturing uv_vis->release ir->release nmr->release hplc HPLC (Assay & Impurities) purity->hplc gc GC (Residual Solvents) purity->gc titration Titration (Assay) purity->titration hplc->release gc->release titration->release

Sources

Application Notes and Protocols for In Vivo Experimental Design: 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for In Vivo Evaluation of a Novel Benzoic Acid Derivative

4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid is a novel chemical entity with a structure suggesting potential therapeutic applications. The presence of a benzoic acid moiety is common in a variety of pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.[1] The sulfonamide group is also a well-established pharmacophore. Given the limited publicly available data on this specific molecule, this document serves as a comprehensive guide for researchers to design and execute a rigorous in vivo experimental plan. The protocols provided herein are based on established principles of preclinical drug development and aim to systematically evaluate the compound's pharmacokinetic profile, safety, and potential efficacy in relevant disease models.[2][3][4]

Part 1: Foundational In Vitro Characterization

Prior to initiating in vivo studies, it is imperative to establish the fundamental physicochemical and biological properties of this compound. These in vitro assays provide the necessary data to inform dose formulation, interpret in vivo outcomes, and ensure the scientific validity of the animal studies.

Physicochemical Properties

A thorough understanding of the compound's solubility and stability is critical for developing an appropriate formulation for in vivo administration.

  • Solubility Assessment: Determine the solubility in commonly used vehicles for animal dosing (e.g., saline, PBS, corn oil, DMSO/Cremophor EL mixtures). This will dictate the feasible routes of administration and the maximum achievable dose concentration.

  • Stability Analysis: Evaluate the compound's stability in the chosen vehicle over the duration of the planned experiments. This ensures that the administered dose remains consistent.

In Vitro Biological Activity

Preliminary in vitro assays are essential to gauge the compound's potency and potential mechanism of action, which will guide the selection of appropriate in vivo models.

  • Cell Viability and Cytotoxicity: Using assays such as MTT or CellTiter-Glo®, determine the compound's effect on the viability of relevant cell lines (e.g., cancer cell lines, immune cells).[5] This helps to identify a therapeutic window and potential off-target toxicity.

  • Target Engagement and Mechanistic Assays: If a molecular target is hypothesized (e.g., based on computational modeling or screening data), specific assays should be conducted to confirm target binding and modulation. For instance, if anti-inflammatory activity is suspected, assays for cyclooxygenase (COX) inhibition or cytokine release from stimulated immune cells would be relevant.

Part 2: Pharmacokinetic and Tolerability Studies

The primary objective of this phase is to understand how the animal body affects the compound (pharmacokinetics) and to establish a safe dose range for subsequent efficacy studies.

Pharmacokinetic (PK) Profiling

A preliminary PK study in a rodent model (e.g., mice or rats) is crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Formulation: Prepare the compound in a suitable vehicle based on solubility data.

  • Dosing:

    • Administer a single intravenous (IV) dose (e.g., 2 mg/kg) to one cohort of animals (n=3-4 per time point) to determine clearance and volume of distribution.

    • Administer a single oral (PO) gavage dose (e.g., 10 mg/kg) to a second cohort (n=3-4 per time point) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Total drug exposure over time
t1/2 Time required for the plasma concentration to decrease by half
CL Volume of plasma cleared of the drug per unit time
Vd Apparent volume into which the drug distributes
F% Oral Bioavailability
Maximum Tolerated Dose (MTD) Study

An acute MTD study is performed to identify the highest dose that does not cause unacceptable toxicity.

Protocol 2: Acute Maximum Tolerated Dose Study in Mice

  • Animal Model: Male and female CD-1 mice, 8-10 weeks old.

  • Dose Escalation: Administer single doses of the compound to small groups of animals (n=3 per sex per dose level) in an escalating manner.

  • Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.

Part 3: In Vivo Efficacy Evaluation

Based on the hypothesized biological activity, appropriate animal models of disease should be selected to evaluate the therapeutic potential of this compound.

Hypothetical Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[7]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).[8]

  • Acclimation and Grouping: Acclimate animals for at least one week and then randomize them into treatment groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (e.g., 3-4 dose levels based on MTD study)

  • Dosing: Administer the vehicle, positive control, or test compound (e.g., orally) one hour before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Hypothetical Oncology Model: Human Tumor Xenograft

Drawing parallels from other benzoic acid derivatives with anti-cancer activity, a xenograft model is a logical step to assess anti-tumor efficacy.[9][10]

Protocol 4: Human Colon Cancer Xenograft Model in Nude Mice

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line and Tumor Implantation: Subcutaneously implant a human colon cancer cell line (e.g., HCT116 or DLD-1) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize animals into treatment groups (n=8-10 per group).

  • Treatment Regimen:

    • Vehicle Control

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

    • Test Compound (at doses determined from MTD and PK studies, administered daily or on another optimized schedule).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups.

Part 4: Visualizations

Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization A Solubility & Stability Assessment B Cell Viability & Cytotoxicity Assays A->B C Mechanistic Assays (e.g., Enzyme Inhibition) B->C D Pharmacokinetic (PK) Study (IV & PO) C->D Go/No-Go Decision E Maximum Tolerated Dose (MTD) Study D->E F Anti-Inflammatory Model (e.g., Paw Edema) E->F Dose Selection G Oncology Model (e.g., Xenograft) E->G Dose Selection

Caption: Overall workflow for the in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway: Anti-Cancer Mechanism

G Compound 4-(...) benzoic acid RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Compound->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Potential mechanism of action via inhibition of a growth factor signaling pathway.

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019-09-05). PubMed Central. [Link]

  • 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. (n.d.). PubMed. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007-06). PubMed. [Link]

  • Pharmacokinetics, tissue distribution and metabolism study of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside in a rat model of ischemic stroke using UHPLC-Q-TOF-MS/MS. (2025-06-12). PubMed. [Link]

  • Oxford Drug Design reports major in vivo milestone for novel cancer therapy. (2026-01-12). PharmaTimes. [Link]

  • Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. (n.d.). MDPI. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (n.d.). MDPI. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019-03-18). SciELO. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015-08-01). PubMed. [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025-08-06). ResearchGate. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022-04-14). ichorbio. [Link]

  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. (2024-09-01). ResearchGate. [Link]

  • 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid Protects Against Oxygen-Glucose deprivation/reperfusion Injury. (2018-07-01). PubMed. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

Sources

Application Notes & Protocols: Investigating Allergic Inflammation with Benzenesulfonamide-Carboxylic Acid Class CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Focus on a Privileged Scaffold

The 4-(benzenesulfonamido)benzoic acid scaffold represents a "privileged structure" in medicinal chemistry. The unique combination of a sulfonamide linker and a carboxylic acid moiety provides an ideal framework for interacting with a variety of biological targets through hydrogen bonding, ionic interactions, and hydrophobic contacts.[1][2][3][4] While the specific compound 4-(5-tert-butyl-2-methylbenzenesulfonamido)benzoic acid is not extensively characterized in public literature, numerous structurally similar molecules have been developed as potent and selective modulators of key biological pathways.

This guide focuses on a well-studied and therapeutically relevant application for this chemical class: the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2) , also known as the Prostaglandin D2 receptor 2 (DP2).[5][6] These antagonists are critical research tools and potential therapeutics for allergic diseases such as asthma and allergic rhinitis.[5][7]

To provide concrete, field-proven protocols, we will use TM30089 (also known as CAY10471) as our model compound. TM30089 is a potent, high-affinity, and selective CRTH2 antagonist that serves as an excellent tool for investigating the biological roles of the PGD2-CRTH2 axis.[8][9][10]

The PGD2-CRTH2 Signaling Axis: A Key Driver of Allergic Inflammation

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells during an allergic response.[5] PGD2 exerts its effects by binding to two main receptors: the DP1 receptor and the CRTH2 receptor. While DP1 signaling can have varied effects, the activation of CRTH2 is robustly pro-inflammatory.

CRTH2 is a G-protein coupled receptor (GPCR) predominantly expressed on key effector cells of the allergic cascade, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[5][8]

Mechanism of Action:

  • PGD2 Release: Upon allergen exposure, mast cells degranulate and release large quantities of PGD2.

  • CRTH2 Activation: PGD2 binds to and activates CRTH2 on the surface of eosinophils, basophils, and Th2 cells.

  • Downstream Signaling: This activation triggers a Gαi-coupled signaling cascade, leading to a decrease in intracellular cAMP, an increase in intracellular Ca2+, and activation of the MAPK/ERK and PI3K pathways.

  • Cellular Response: The ultimate cellular responses include:

    • Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells to the site of inflammation.[8][11]

    • Cell Activation & Degranulation: Release of cytotoxic granule proteins (from eosinophils) and other inflammatory mediators.[6]

    • Cytokine Production: Enhanced production of Th2 cytokines (e.g., IL-4, IL-5, IL-13), which further perpetuate the allergic response.

Antagonists like TM30089 work by competitively binding to the CRTH2 receptor, preventing PGD2 from docking and initiating this inflammatory cascade.

G cluster_0 Mast Cell cluster_1 Eosinophil / Th2 Cell Allergen Allergen MastCell Mast Cell Activation Allergen->MastCell PGD2 PGD2 Release MastCell->PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates G_Protein Gαi Signaling (Ca²⁺ Mobilization, PI3K/Akt) CRTH2->G_Protein Response Inflammatory Response (Chemotaxis, Activation, Cytokine Release) G_Protein->Response TM30089 TM30089 (Antagonist) TM30089->CRTH2 Blocks

Figure 1. PGD2-CRTH2 signaling pathway and antagonist inhibition.

Pharmacological Profile of Model Compound: TM30089

Summarizing the activity of a tool compound is essential for experimental design. TM30089 is highly selective for CRTH2, with negligible activity at the related thromboxane (TP) receptor, making it a superior research tool compared to dual antagonists like ramatroban.[8][9][10]

ParameterSpeciesValueAssay TypeReference
Binding Affinity (Ki) Human0.60 nMRadioligand Displacement[12]
Binding Affinity MouseNanomolarRadioligand Displacement[8]
Functional Antagonism Human12 nM - 66 nMcAMP / BRET Assay[13]
Selectivity Human/MouseNo affinity for TP ReceptorReceptor Binding Assays[8][14]

Core Application: In Vitro Profiling of CRTH2 Antagonism

The primary application of compounds like TM30089 is to functionally block the activity of eosinophils, the key cell type implicated in allergic inflammation and asthma.[5][8] The following protocols describe two gold-standard assays to quantify the antagonist potency of a test compound on primary human or mouse eosinophils.

G cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis Compound_Prep 1. Prepare serial dilutions of TM30089 Cell_Prep 2. Isolate primary eosinophils from human blood or mouse bone marrow Assay_Choice Select Assay Cell_Prep->Assay_Choice Pre-incubate cells with compound Shape_Change Eosinophil Shape Change Assay (Flow Cytometry) Assay_Choice->Shape_Change Chemotaxis Eosinophil Chemotaxis Assay (Boyden Chamber / Imaging) Assay_Choice->Chemotaxis Data_Analysis 4. Quantify cellular response (FSC Shift or Cell Migration) Assay_Choice->Data_Analysis Stimulate with PGD2 (CRTH2 Agonist) IC50_Calc 5. Calculate IC50 value (Dose-Response Curve) Data_Analysis->IC50_Calc

Figure 2. General experimental workflow for in vitro characterization.
Protocol 1: Eosinophil Shape Change Assay

Principle: Activation of CRTH2 on eosinophils induces rapid actin polymerization and cytoskeletal rearrangement, causing the cells to change from a spherical to a polarized, amoeboid shape.[15][16] This morphological change can be quantitatively measured by flow cytometry as an increase in the Forward Scatter (FSC) signal. A potent antagonist will block this PGD2-induced FSC shift in a dose-dependent manner.[6][17]

Materials & Reagents:

  • Eosinophils: Freshly isolated from human peripheral blood or mouse bone marrow (>95% purity).

  • Test Compound: TM30089 or similar compound, prepared as a 10 mM stock in DMSO.

  • Agonist: Prostaglandin D2 (PGD2) or a stable analog like DK-PGD2. Prepare a 1 mM stock in ethanol or DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Flow Cytometer: e.g., FACScan, FACSCalibur (Becton-Dickinson).

Step-by-Step Methodology:

  • Compound Plating (Self-Validating System):

    • Prepare serial dilutions of your test compound (e.g., TM30089) in Assay Buffer. A typical final concentration range would be 1 nM to 10 µM.

    • Causality: This dose-response curve is critical to determine the compound's potency (IC50).

    • Controls:

      • Vehicle Control: Assay Buffer with the maximum percentage of DMSO used in the compound dilutions (e.g., 0.1%). This ensures the solvent itself does not affect cell shape.

      • Unstimulated Control: Assay Buffer only (no agonist, no compound). This establishes the baseline FSC of resting cells.

      • Positive Control: Assay Buffer with DMSO (no compound). This will be stimulated with PGD2 to define the maximum shape change response.

  • Cell Preparation and Pre-incubation:

    • Resuspend purified eosinophils in Assay Buffer at a concentration of 2 x 10^6 cells/mL.[17]

    • Add 100 µL of the cell suspension to flow cytometry tubes containing your pre-plated compound dilutions and controls.

    • Incubate for 30 minutes at 37°C.

    • Causality: This pre-incubation period allows the antagonist to bind to the CRTH2 receptors before the agonist is introduced.

  • Agonist Stimulation:

    • Prepare the PGD2 agonist at 2x the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically the EC80 (e.g., 10-30 nM).

    • Add 100 µL of the 2x PGD2 solution to all tubes except the "Unstimulated Control".

    • Incubate for 10 minutes at 37°C.[17]

    • Causality: This is the optimal time to observe maximal shape change before receptor desensitization begins.

  • Fixation and Analysis:

    • Stop the reaction by adding 500 µL of ice-cold 4% PFA to each tube.[17]

    • Analyze the samples on a flow cytometer. Gate on the eosinophil population using FSC and Side Scatter (SSC).

    • Record the median FSC value for at least 10,000 gated events per sample.

Data Analysis & Interpretation:

  • Calculate the "% Inhibition" for each compound concentration using the following formula: % Inhibition = 100 * (Median FSC_Positive_Control - Median FSC_Sample) / (Median FSC_Positive_Control - Median FSC_Unstimulated)

  • Plot the % Inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the PGD2-induced shape change.

Protocol 2: Eosinophil Chemotaxis Assay

Principle: Chemotaxis is the directed migration of cells towards a chemical gradient. Since CRTH2 is a chemoattractant receptor, its activation by PGD2 induces eosinophils to migrate.[8][11] This assay measures the ability of an antagonist to block this migration. The classic method uses a Boyden chamber, but modern automated systems provide higher throughput and kinetic data.[18]

Materials & Reagents:

  • Chemotaxis System: 96-well chemotaxis plate (e.g., Incucyte® Clearview or similar) with a porous membrane (typically 5 µm pores for eosinophils).

  • Eosinophils: Purified as above.

  • Test Compound & Agonist: Prepared as in Protocol 1.

  • Assay Medium: RPMI-1640 with 0.1% BSA.

Step-by-Step Methodology:

  • Setting up the Chemoattractant Gradient:

    • To the lower chamber of the chemotaxis plate, add Assay Medium containing PGD2 (at its EC80, e.g., 30 nM). This is the chemoattractant.

    • Controls:

      • Negative Control: Add Assay Medium without PGD2 to the lower chamber to measure random migration (chemokinesis).

      • Positive Control: Add Assay Medium with PGD2 to the lower chamber.

    • Causality: The concentration gradient between the lower and upper chambers is the driving force for cell migration through the membrane pores.

  • Cell Preparation and Treatment:

    • Resuspend purified eosinophils in Assay Medium at 1-2 x 10^6 cells/mL.

    • In separate tubes, pre-incubate the cells with serial dilutions of the test compound (or vehicle control) for 30 minutes at 37°C.

  • Seeding the Upper Chamber:

    • Carefully place the membrane insert (the upper chamber) onto the plate.

    • Add 50-70 µL of the treated cell suspension into the top of each well.

    • Causality: The cells are now in the upper chamber, separated from the chemoattractant in the lower chamber by the porous membrane. Only cells that actively migrate through the pores will reach the other side.

  • Incubation and Quantification:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • Quantification (Manual): After incubation, remove the insert. Scrape off non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a dye like DAPI or Giemsa and count them under a microscope.

    • Quantification (Automated Imaging): For systems like the Incucyte®, the plate is placed inside the instrument, and images of the bottom of the membrane are taken automatically every 30-60 minutes. The software counts the number of migrated cells over time.[18]

Data Analysis & Interpretation:

  • For each well, determine the number of migrated cells.

  • Subtract the average number of cells from the negative control wells (random migration) from all other values.

  • Calculate the "% Inhibition" for each compound concentration relative to the positive (PGD2 only) and negative controls.

  • Plot the dose-response curve and calculate the IC50 value as described in Protocol 1. A potent CRTH2 antagonist will show a low nanomolar IC50 in this assay.

References

  • Pettipher, R., & Whittaker, M. (2017). CRTH2 antagonists in asthma: current perspectives. Dovepress, 12, 313-323. [Link]

  • Uller, L., et al. (2011). A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. Experimental Dermatology, 20(8), 680-682. [Link]

  • Spik, I., et al. (2005). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Respiratory Research, 6, 77. [Link]

  • Various Authors. (2024). The effect of CRTH2 antagonists vs placebo on adverse events. ResearchGate. [Link]

  • Tefferi, A. (2023). Eosinophilia Guidelines. Medscape. [Link]

  • Wang, C., et al. (2021). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Molecular Cell, 81(10), 2215-2226.e6. [Link]

  • Willetts, L., et al. (2014). Eosinophil Shape Change and Secretion. Methods in Molecular Biology, 1178, 111-125. [Link]

  • Norman, B. H., et al. (2011). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 2(4), 313-317. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1655. [Link]

  • Chavda, V. P., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]

  • Jackson, D. J., et al. (2022). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 77(1), 89-92. [Link]

  • Merchant, K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20957-20966. [Link]

  • Spik, I., et al. (2005). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Lund University Research Portal. [Link]

  • Various Authors. (2024). Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding CRTH2 Antagonists: The Science Behind TM30089 and Its Potential in Hair Loss Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Arshad, M. N., et al. (2010). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o343. [Link]

  • Robertson, M. J., et al. (2008). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods, 335(1-2), 83-93. [Link]

  • Chavda, V. P., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(19), 1709-1719. [Link]

  • Various Authors. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Leite, D. N., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111. [Link]

  • Pettipher, R., & Whittaker, M. (2017). CRTH2 antagonists in asthma: current perspectives. Taylor & Francis Online. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Roy, M., et al. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(3), 1183-1186. [Link]

  • Various Authors. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. ResearchGate. [Link]

  • Unknown. (n.d.). Protocol for preliminary Shape Change experiment. Unknown Source. [Link]

  • Al-Salahi, R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(18), 5898. [Link]

  • Wikipedia. (n.d.). Prostaglandin DP2 receptor. Wikipedia. [Link]

  • GlobalRx. (n.d.). Clinical Profile: Benzoic Acid USP. GlobalRx. [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]

  • Wang, Y., et al. (2023). One-Step Automatic Radiosynthesis and Evaluation of [18F]TM-30089 as GPR44 Radiotracer. Molecules, 28(20), 7114. [Link]

  • Kampen, G. T., et al. (2000). A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change. Immunology, 99(2), 269-275. [Link]

  • National Cancer Institute. (n.d.). Chemotaxis Assay. NCBI Bookshelf. [Link]

  • Lacy, P. (n.d.). Eosinophil Shape Change and Secretion. Mayo Clinic. [Link]

  • Sugimoto, H., et al. (2003). CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases. Progress in Medicinal Chemistry, 41, 35-64. [Link]

  • Asati, V., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3549-3563. [Link]

  • Wikipedia. (n.d.). Sumatriptan. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific sulfonamide synthesis. As your partner in science, we aim to provide not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and significantly improve your reaction yields.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into starting material quality, reaction optimization, and product purification, ensuring every recommendation is grounded in established chemical principles.

Section 1: Foundational Principles & Starting Materials

Before troubleshooting, a solid understanding of the reaction's foundation is crucial. This synthesis is a classic nucleophilic acyl substitution at a sulfonyl group, where the amino group of 4-aminobenzoic acid attacks the electrophilic sulfur atom of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride.

Q1: What is the fundamental reaction mechanism, and what are the rate-limiting factors?

The reaction proceeds via a two-step mechanism: nucleophilic attack followed by deprotonation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Deprotonation & Elimination: A base, typically pyridine or triethylamine, removes the proton from the nitrogen, and the chloride ion is eliminated as a leaving group. The base is critical to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

The primary factor influencing the reaction rate is the nucleophilicity of the amine. The 4-aminobenzoic acid is a somewhat deactivated amine due to the electron-withdrawing nature of the para-carboxylic acid group. Therefore, optimizing conditions to favor the nucleophilic attack is key to achieving a high yield.

Sulfonamide_Formation_Mechanism Amine 4-Aminobenzoic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl 5-Tert-butyl-2,3-dimethyl- benzenesulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Neutralization Product Target Sulfonamide Intermediate->Product Chloride Elimination HCl HCl (Byproduct) HCl->ProtonatedBase

Caption: General mechanism for sulfonamide synthesis.

Q2: How critical is the quality of the starting materials? How should I prepare them?

The quality of your starting materials is arguably the most critical factor for a high-yield synthesis.

  • 5-tert-butyl-2,3-dimethylbenzenesulfonyl Chloride: This is the most sensitive reagent. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding and unreactive sulfonic acid.[1]

    • Validation: Always use freshly opened or recently prepared sulfonyl chloride. If it has been stored, it may appear clumpy or smell of HCl, indicating degradation.

    • Best Practice: If the quality is suspect, it's often more efficient to re-synthesize it from the corresponding sulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) immediately before use.

  • 4-aminobenzoic acid: This reagent is generally stable. However, ensure it is completely dry. Commercially available material is usually of sufficient purity, but it can be recrystallized from water or ethanol if needed.

  • Solvents and Base: All solvents (e.g., Dichloromethane, Pyridine, THF) must be anhydrous. The base, such as pyridine or triethylamine, should be distilled and stored over potassium hydroxide (KOH) pellets to ensure it is dry.

Section 2: Troubleshooting Guide for Low Synthesis Yield

This section addresses the most common issues that lead to diminished yields and provides actionable solutions.

Q3: My reaction yield is consistently below 50%. What are the most likely causes?

Low yield is a multi-factorial problem. The flowchart below outlines a systematic approach to diagnosing the issue. The most common error, in our experience, is the presence of water, leading to the hydrolysis of the sulfonyl chloride.

Troubleshooting_Low_Yield Start Low Yield (<50%) Reagent_Issues Problem: Reagent Quality Start->Reagent_Issues Condition_Issues Problem: Reaction Conditions Start->Condition_Issues Workup_Issues Problem: Work-up/Purification Start->Workup_Issues SO2Cl_Hydrolysis Sulfonyl chloride hydrolyzed? Reagent_Issues->SO2Cl_Hydrolysis Amine_Purity Amine or solvent wet? Reagent_Issues->Amine_Purity Base_Choice Incorrect base or amount? Condition_Issues->Base_Choice Temp_Control Poor temperature control? Condition_Issues->Temp_Control Precipitation Incomplete precipitation? Workup_Issues->Precipitation Extraction Incorrect pH for extraction? Workup_Issues->Extraction Sol_Fresh_SO2Cl Solution: Use fresh or re-purified sulfonyl chloride. SO2Cl_Hydrolysis->Sol_Fresh_SO2Cl Yes Sol_Anhydrous Solution: Use anhydrous solvents/reagents. Run under N2. Amine_Purity->Sol_Anhydrous Yes Sol_Base Solution: Use >2 eq. of Pyridine or 1.2 eq. TEA in inert solvent. Base_Choice->Sol_Base Yes Sol_Temp Solution: Add sulfonyl chloride slowly at 0 °C, then warm to RT. Temp_Control->Sol_Temp Yes Sol_pH_Precip Solution: Adjust to pH 2-3 with cold 2M HCl for precipitation. Precipitation->Sol_pH_Precip Yes Sol_Recrystallize Solution: Optimize recrystallization solvent (e.g., EtOH/H2O). Extraction->Sol_Recrystallize Yes

Caption: Diagnostic flowchart for troubleshooting low sulfonamide yield.

Q4: The reaction seems incomplete, even after extended time. How can I drive it to completion?

Incomplete conversion is typically due to insufficient reactivity or improper stoichiometry.

  • Choice of Base: Pyridine is often superior to triethylamine (TEA) for this reaction. Pyridine can act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then more readily attacked by the deactivated amine.[2][3] If using TEA, which is non-nucleophilic, the reaction relies solely on the intrinsic reactivity of the sulfonyl chloride.

  • Stoichiometry: Ensure at least two equivalents of pyridine are used if it is also the solvent. If using an inert solvent like Dichloromethane (DCM), use 1.1-1.2 equivalents of the amine and at least 1.2 equivalents of a base like TEA to ensure the sulfonyl chloride is the limiting reagent and all HCl is neutralized.[1]

  • Temperature: While the initial addition should be done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature and stir for 6-12 hours can significantly improve conversion. Gentle heating (40 °C) can be attempted but may increase side product formation.

Q5: I am experiencing significant product loss during the aqueous work-up. What is the correct procedure?

The product, this compound, is amphipathic. It has an acidic carboxylic acid group and a weakly acidic N-H proton on the sulfonamide. This can cause issues during extraction.

  • Quenching and Precipitation: The reaction should be quenched by pouring it slowly into a beaker of ice-cold dilute HCl (e.g., 1M or 2M). This does two things: it neutralizes the excess pyridine and, crucially, it protonates the carboxylate group (-COO⁻) to the neutral carboxylic acid (-COOH).

  • pH is Key: The product is least soluble in water when the carboxylic acid is fully protonated. You must adjust the aqueous solution to a pH of 2-3 to ensure complete precipitation of your product as a solid.[4] Check the pH with litmus paper or a pH meter.

  • Isolation: The precipitated solid can be collected by vacuum filtration. If the product does not fully precipitate or appears oily, it should be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent removed under reduced pressure.

  • Purification: Recrystallization is the most effective purification method. A mixed solvent system, such as ethanol/water or acetone/hexane, is often ideal. Dissolve the crude product in the minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly to form pure crystals.

Section 3: Optimized Protocol & Comparative Data

Based on extensive literature review and internal validation, we recommend the following protocol as a starting point for achieving yields >85%.

Optimized Synthesis Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminobenzoic acid (1.0 eq, e.g., 1.37 g, 10 mmol).

  • Dissolution: Add anhydrous pyridine (20 mL) and stir until all solids are dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate dry vial, dissolve 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride (1.05 eq, e.g., 2.91 g, 10.5 mmol) in a minimal amount of anhydrous pyridine or anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold 2M HCl. A white precipitate should form. Stir for 30 minutes in the ice bath.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold hexane to aid in drying.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Table 1: Comparison of Reaction Conditions

The following table summarizes expected yields under different common reaction conditions. This data illustrates the critical impact of base and solvent selection on the reaction outcome.

EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1Pyridine (as solvent)Pyridine0 → RT8> 85%Recommended. Pyridine acts as base and catalyst.[2]
2Triethylamine (1.5)DCM0 → RT1265-75%Lower yield; TEA is non-catalytic. Longer reaction time may be needed.
3Na₂CO₃ (2.0)Toluene/H₂ORT1250-65%Schotten-Baumann conditions. Risk of sulfonyl chloride hydrolysis is high, lowering yield.[5]
4Pyridine (as solvent)PyridineRT870-80%Running at RT from the start can increase side products compared to initial cooling.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann (biphasic NaOH/water) conditions? A: While classic, Schotten-Baumann conditions are generally not recommended for this specific synthesis. The high concentration of water and hydroxide ions creates a significant risk of hydrolyzing the expensive sulfonyl chloride, which will drastically lower your yield.[5] Anhydrous organic conditions are superior.

Q: How do I monitor the reaction by TLC? A: Use a mobile phase like 50:50 ethyl acetate:hexane with a few drops of acetic acid. The product spot should be less polar than the 4-aminobenzoic acid starting material. The sulfonyl chloride will also run but may hydrolyze to the sulfonic acid on the silica plate, which will appear as a baseline spot. The reaction is complete when the 4-aminobenzoic acid spot has been completely consumed.

Q: What are the primary safety considerations? A: Sulfonyl chlorides are lachrymatory and corrosive. Thionyl chloride, if used to prepare the sulfonyl chloride, is highly toxic and corrosive. Pyridine has a strong, unpleasant odor and is flammable. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2022). Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Benzo[6][7]thiazolo[2,3-c][6][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzoic acid t-butyl ester. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

  • Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

Troubleshooting solubility and stability issues with sulfonamide compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Application Scientist

Welcome to the dedicated support center for researchers working with sulfonamide compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles governing sulfonamide behavior in experimental systems. The challenges you face with solubility and stability are often interconnected, stemming from the fundamental physicochemical properties of the sulfonamide functional group. This guide is structured to help you diagnose and resolve these issues methodically, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) - Quick Navigation

  • Solubility Issues:

    • My sulfonamide won't dissolve in aqueous buffers. What's the first thing I should check?

    • How does pH dramatically affect the solubility of my sulfonamide compound?

    • Can I use organic co-solvents? What are the potential downsides?

    • What are some advanced formulation strategies for poorly soluble sulfonamides?

  • Stability Issues:

    • My sulfonamide appears to be degrading in my stock solution. What are the likely causes?

    • How can I design a robust stability study for my sulfonamide compound?

    • What is the role of temperature and light in sulfonamide degradation?

Part 1: Troubleshooting Solubility Issues

Q1: My sulfonamide won't dissolve in aqueous buffers. What's the first thing I should check?

A1: The first and most critical parameter to check is the pH of your buffer relative to the pKa of your sulfonamide.

The sulfonamide functional group (-SO₂NH-) is weakly acidic. The hydrogen atom on the nitrogen can be abstracted, leaving a negatively charged, and significantly more water-soluble, anion. This behavior is entirely pH-dependent.

  • Expertise & Experience: Many researchers default to standard physiological buffers (pH ~7.4) without considering the compound's specific pKa. For most sulfonamides, the pKa of the sulfonamide proton is in the range of 5-10. To achieve significant ionization and thus solubility, the pH of the solution should be at least 1-2 units above the pKa. For example, if your compound's pKa is 8.5, attempting to dissolve it at pH 7.4 will mean it is predominantly in its neutral, less soluble form. Dissolving it in a buffer at pH 9.5 would be far more effective.

Troubleshooting Workflow for Initial Dissolution:

G cluster_input Initial State cluster_process Troubleshooting Steps cluster_output Resolution Path A Insoluble Sulfonamide in Aqueous Buffer B Determine Compound pKa (literature or prediction) A->B C Measure Buffer pH A->C D Compare: Is pH > pKa + 1? B->D C->D E Increase buffer pH to > pKa + 1 D->E No F Compound is mostly ionized and should dissolve D->F Yes E->F G Consider alternative strategies (co-solvents, etc.) F->G If still insoluble

Caption: Initial troubleshooting workflow for sulfonamide dissolution.

Q2: How does pH dramatically affect the solubility of my sulfonamide compound?

A2: The relationship between pH, pKa, and solubility is quantitatively described by the Henderson-Hasselbalch equation.

For a weakly acidic sulfonamide (represented as HA), the equilibrium in water is: HA ⇌ H⁺ + A⁻ (Neutral, less soluble) ⇌ (Proton) + (Anion, more soluble)

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble anion [A⁻]. The Henderson-Hasselbalch equation allows us to relate these.

The key relationship is: S_total = S₀ * (1 + 10^(pH - pKa))

  • Trustworthiness: This equation forms a self-validating system for your experiments. If you measure the solubility at two different pH values, you can solve for both the intrinsic solubility (S₀) and the pKa, validating the compound's behavior. Any deviation suggests other factors are at play (e.g., salt formation, degradation).

Data Presentation: Impact of pH on Solubility

Let's consider a hypothetical sulfonamide with a pKa of 7.5 and an intrinsic solubility (S₀) of 10 µg/mL.

pH of BufferpH - pKa% IonizedCalculated Total Solubility (µg/mL)Fold Increase vs. S₀
5.5-2.0~1%10.1~1x
6.5-1.0~9%202x
7.50.050%20020x
8.5+1.0~91%1,100110x
9.5+2.0~99%10,1001,010x

As you can see, a two-unit pH shift above the pKa can increase solubility by over a thousand-fold. This is a direct consequence of shifting the equilibrium towards the highly soluble anionic form.

Q3: Can I use organic co-solvents? What are the potential downsides?

A3: Yes, organic co-solvents like DMSO, DMF, or ethanol are commonly used to prepare high-concentration stock solutions. However, their use in final aqueous assay buffers must be carefully managed.

  • Expertise & Experience: The primary mistake is adding an aqueous buffer to a small volume of organic stock. This causes a massive, localized polarity shock, often leading to immediate precipitation of the compound. The correct method is to add the organic stock solution dropwise into the vortexing aqueous buffer to allow for gradual dispersion.

Potential Downsides of Co-solvents:

  • Assay Interference: High concentrations of organic solvents can denature proteins, disrupt cell membranes, or interfere with enzyme kinetics, compromising the biological relevance of your results.

  • "Crashing Out": The compound may be soluble in the stock (e.g., 10 mM in 100% DMSO), but upon dilution into the aqueous buffer (e.g., to 1% DMSO), its concentration may exceed its solubility limit in that mixed-solvent system, causing it to precipitate over time.

  • Misinterpretation of Potency: If the compound is precipitating in the assay, the measured potency (e.g., IC₅₀) will be artificially low, as the true concentration in solution is unknown.

Best Practices for Co-Solvent Use:

  • Always determine the maximum tolerable co-solvent concentration for your specific assay first.

  • Prepare the highest possible concentration stock in 100% organic solvent.

  • Perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer to minimize the final organic percentage.

Q4: What are some advanced formulation strategies for poorly soluble sulfonamides?

A4: When pH adjustment and simple co-solvents are insufficient or incompatible with the experimental system, several advanced formulation strategies can be employed. These are common in drug development but can be adapted for research purposes.

  • Use of Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone. The exterior is hydrophilic, while the interior cavity is hydrophobic. A poorly soluble sulfonamide can form an inclusion complex, where the hydrophobic parts of the molecule are shielded within the cyclodextrin cavity, dramatically increasing its aqueous solubility.

  • Amorphous Solid Dispersions (ASDs): The crystalline form of a compound is often much less soluble than its amorphous (non-crystalline) form due to the high lattice energy that must be overcome. ASDs involve dispersing the compound in a polymer matrix (e.g., PVP, HPMC) to create a high-energy, amorphous state that dissolves more readily.

  • Salt Formation: If the sulfonamide also contains a basic functional group (e.g., an amine), it may be possible to form a hydrochloride or other salt. This creates a pre-ionized form of the molecule that is often significantly more soluble than the free base.

Part 2: Troubleshooting Stability Issues

Q5: My sulfonamide appears to be degrading in my stock solution. What are the likely causes?

A5: The two most common causes of sulfonamide degradation in solution are hydrolysis and photodecomposition.

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly at extreme pH values (both acidic and basic) and elevated temperatures. The C-S bond or the S-N bond can cleave, leading to loss of activity.

  • Photodecomposition: Many aromatic compounds, including sulfonamides, absorb UV light. This energy can promote oxidative degradation or rearrangement reactions. Storing solutions in clear glass vials on a lab bench is a common cause of this issue.

Diagnostic Workflow for Stability:

G cluster_input Observation cluster_process Investigation cluster_output Root Cause & Mitigation A Compound Degradation (Loss of activity, HPLC peak change) B Analyze Storage Conditions A->B C Is solution exposed to light? B->C D Is pH extreme (<4 or >9)? Is temperature elevated? B->D C->D No E Root Cause: Photodegradation C->E Yes G Root Cause: Hydrolysis D->G Yes F Mitigation: Store in amber vials, protect from light. E->F H Mitigation: Buffer to neutral pH, store at -20°C or -80°C. G->H

Caption: Diagnostic workflow for sulfonamide degradation.

Q6: How can I design a robust stability study for my sulfonamide compound?

A6: A systematic stability study, adapted from pharmaceutical industry guidelines (e.g., ICH Q1A), can definitively identify degradation issues.

Experimental Protocol: Small-Scale Stability Study

  • Preparation:

    • Prepare a concentrated stock solution of your sulfonamide in an appropriate solvent (e.g., DMSO).

    • Dilute the stock to your final testing concentration in a series of buffers (e.g., pH 4.0, 7.4, and 9.0). This will assess pH-dependent hydrolysis.

  • Condition Setup:

    • For each pH condition, aliquot the solution into two sets of vials:

      • Set A (Photostability): Clear glass vials.

      • Set B (Control): Amber glass vials, wrapped in foil.

    • Place half of the vials from each set at a controlled room temperature (e.g., 25°C) and the other half at an accelerated condition (e.g., 40°C).

  • Time Points:

    • Establish a sampling schedule. For a research-scale study, this might be T=0, 24h, 48h, 1 week, and 4 weeks.

  • Analysis:

    • At each time point, analyze the samples by a stability-indicating method, typically HPLC-UV.

    • Quantify the peak area of the parent compound and look for the appearance of new peaks, which would be degradants.

Data Interpretation Table:

ConditionResultLikely Cause
Clear Vials @ 40°C show more degradation than Amber Vials @ 40°C Degradation is accelerated by light.Photodegradation
pH 4 and pH 9 show more degradation than pH 7.4 (in amber vials)Degradation is dependent on pH.Acid/Base Hydrolysis
All Vials @ 40°C show more degradation than All Vials @ 25°C Degradation is temperature-dependent.General thermal liability
Amber Vials @ 25°C show no significant degradationCompound is stable under these storage conditions.N/A

This systematic approach allows you to isolate and identify the specific factors causing instability.

Q7: What is the role of temperature and light in sulfonamide degradation?

A7: Temperature and light provide the activation energy for degradation reactions.

  • Temperature: Following the principles of chemical kinetics, an increase in temperature increases the rate of chemical reactions, including hydrolysis. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate. Storing solutions frozen (-20°C or -80°C) is the most effective way to minimize hydrolytic degradation by drastically slowing down molecular motion and reaction kinetics.

  • Light (UV/Visible): Aromatic sulfonamides can absorb photons, promoting an electron to an excited state. This excited molecule is highly reactive and can undergo various degradation pathways, including oxidation (if oxygen is present) or cleavage of the S-N or C-S bonds. This is why protection from light, especially for stock solutions stored for long periods, is critical for maintaining compound integrity.

References

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Sulfonamide Degradation. Technical University of Munich. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Journal of Organic Chemistry. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • The pKa values of the sulfonamides studied. ResearchGate. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

Technical Support Center: Optimizing the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for higher yields and purity.

Introduction: Navigating the Synthesis of Benzoic Acids

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. While several synthetic routes exist, each presents unique challenges. This guide provides practical, experience-driven advice to help you navigate these complexities, focusing on three common and powerful methods:

  • Oxidation of Alkylbenzenes: A direct and often cost-effective method.

  • Grignard Carboxylation: Versatile for introducing the carboxyl group.

  • Hydrolysis of Benzonitriles: A reliable transformation from a nitrile precursor.

Our approach is grounded in a deep understanding of reaction mechanisms, enabling you to not just follow protocols, but to troubleshoot effectively from first principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and purification of substituted benzoic acids.

Q1: My synthesized benzoic acid has a low melting point and a broad melting range. What are the likely causes?

A low and broad melting point is a classic indicator of impurities. These impurities could be unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, in the oxidation of toluene, residual benzaldehyde or benzyl alcohol can depress the melting point. Similarly, in Grignard carboxylation, biphenyl from a coupling side reaction is a common impurity.

Q2: How do I choose the best solvent for recrystallizing my substituted benzoic acid?

Recrystallization is a powerful purification technique that relies on the differential solubility of your product and impurities in a given solvent at different temperatures.[1][2] An ideal solvent should dissolve the benzoic acid sparingly at room temperature but have high solubility at elevated temperatures.[1] Water is often a good choice for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[3] For less polar substituted benzoic acids, a mixed solvent system (e.g., ethanol/water or acetic acid/water) may be necessary. Always perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q3: After acidification of the carboxylate salt, my benzoic acid is not precipitating. What should I do?

This is a common issue that can often be resolved with a few simple steps. First, ensure the solution is sufficiently acidic by checking the pH with litmus paper or a pH meter.[4] If the pH is not low enough, add more acid. If the solution is acidic and no precipitate has formed, the benzoic acid may be supersaturated or simply too soluble at the current temperature. Try cooling the solution in an ice bath to induce crystallization.[4] If that fails, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[4]

Q4: Can I use sublimation to purify my benzoic acid?

Yes, sublimation can be an effective purification method for benzoic acid and some of its derivatives, particularly for removing non-volatile impurities.[5] This technique works best for compounds that have a relatively high vapor pressure at temperatures below their melting point. It is a useful alternative to recrystallization, especially when suitable solvents are difficult to find.

Section 2: Troubleshooting Guide - Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on a benzene ring is a direct route to benzoic acids, frequently employing strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate.[6][7] For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom.[8][9][10]

Common Issues and Solutions
Issue Probable Cause Recommended Solution
Low Yield of Benzoic Acid Incomplete reaction due to insufficient oxidizing agent, reaction time, or temperature.Increase the stoichiometry of the oxidizing agent, prolong the reaction time, or increase the temperature. Ensure vigorous stirring to overcome phase transfer limitations if the reaction is heterogeneous.
Over-oxidation and cleavage of the aromatic ring.This can occur under overly harsh conditions. Use a milder oxidizing agent if possible, or carefully control the temperature. Using an excess of the alkylbenzene can sometimes mitigate over-oxidation of the desired product.[11]
Presence of Intermediate Byproducts (e.g., Benzaldehyde, Benzyl Alcohol) Insufficient amount of oxidizing agent or incomplete reaction.Increase the amount of the oxidizing agent and/or extend the reflux time to ensure complete oxidation to the carboxylic acid.[11]
Product is Difficult to Purify Formation of manganese dioxide (MnO₂) from KMnO₄ can complicate product isolation.After the reaction, the MnO₂ precipitate should be removed by filtration. Acidification of the filtrate will then precipitate the benzoic acid. Washing the crude product with a suitable solvent can remove organic impurities.
Experimental Protocol: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

This protocol provides a step-by-step methodology for a common side-chain oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrotoluene and a solution of sodium dichromate in aqueous sulfuric acid.

  • Heating: Heat the mixture to reflux. The color of the reaction should change from bright orange (Cr⁶⁺) to green (Cr³⁺) as the oxidation proceeds.[7]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter to remove the chromium salts.

  • Purification: The crude p-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Workflow for Troubleshooting Alkylbenzene Oxidation

start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No increase_reagents Increase Oxidant Stoichiometry and/or Reaction Time/Temp incomplete->increase_reagents Yes optimize_conditions Optimize Reaction Conditions (Milder Oxidant, Lower Temp) byproducts->optimize_conditions Yes purification Review Purification Protocol (Recrystallization, Extraction) byproducts->purification No end_product Pure Benzoic Acid increase_reagents->end_product optimize_conditions->end_product purification->end_product

Caption: Troubleshooting workflow for alkylbenzene oxidation.

Section 3: Troubleshooting Guide - Grignard Carboxylation

The reaction of a Grignard reagent with carbon dioxide is a highly versatile method for forming carboxylic acids.[12][13] The Grignard reagent, formed from an aryl halide and magnesium metal, acts as a nucleophile, attacking the electrophilic carbon of CO₂.

Common Issues and Solutions
Issue Probable Cause Recommended Solution
Failure of Grignard Reagent Formation Presence of moisture or other protic impurities in the solvent or on the glassware.All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether, THF).
Inactive magnesium surface due to oxidation.Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Low Yield of Benzoic Acid Inefficient carboxylation.Ensure a sufficient supply of dry CO₂ (either as a gas or solid dry ice) is introduced to the Grignard reagent. Maintain a low temperature during the addition to prevent side reactions.
Formation of biphenyl byproduct.This occurs through the coupling of the Grignard reagent with unreacted aryl halide. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Presence of Ketone Byproduct The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent.This is more likely if the Grignard reagent is added to the CO₂ source. Instead, add the CO₂ to the Grignard solution to ensure CO₂ is always in excess.[14] Cryogenic temperatures can also suppress this side reaction.[15][16]
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • Carboxylation: Cool the Grignard solution in an ice bath. Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to protonate the carboxylate and dissolve any remaining magnesium salts.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with ether. Combine the organic layers and extract the benzoic acid into an aqueous sodium hydroxide solution. Acidify the basic aqueous layer with HCl to precipitate the benzoic acid. Collect the product by vacuum filtration and purify by recrystallization.[17]

Decision Tree for Grignard Carboxylation Issues

start Grignard Reaction Failure or Low Yield check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation Troubleshoot Grignard Formation: - Dry glassware/solvents? - Activate Mg with iodine? check_initiation->no_initiation No check_carboxylation Analyze Byproducts (e.g., Biphenyl, Ketone) check_initiation->check_carboxylation Yes success Successful Synthesis no_initiation->success biphenyl Biphenyl is a major byproduct? check_carboxylation->biphenyl ketone Ketone is a major byproduct? biphenyl->ketone No slow_addition Slowly add aryl halide to Mg biphenyl->slow_addition Yes co2_excess Add Grignard to excess CO2 (or vice versa with care) ketone->co2_excess Yes ketone->success No slow_addition->success co2_excess->success

Caption: Decision tree for troubleshooting Grignard carboxylation.

Section 4: Troubleshooting Guide - Hydrolysis of Benzonitriles

The hydrolysis of a nitrile group to a carboxylic acid can be performed under either acidic or basic conditions and is a reliable method for synthesizing benzoic acids.[18][19][20] The choice between acidic and basic hydrolysis often depends on the nature of the substituents on the aromatic ring.

Common Issues and Solutions
Issue Probable Cause Recommended Solution
Incomplete Hydrolysis (Amide Intermediate) The hydrolysis of the nitrile proceeds via an amide intermediate. Insufficient reaction time or temperature can lead to the isolation of the amide.Increase the reaction time and/or temperature. For resistant nitriles, consider using a stronger acid or base concentration.
Side Reactions with Sensitive Functional Groups Other functional groups on the aromatic ring may not be stable to strong acid or base at high temperatures.If the substrate contains acid- or base-labile groups, choose the hydrolysis conditions accordingly. For example, an ester group would be hydrolyzed under basic conditions. Careful planning of the synthetic route is crucial.
Difficulty in Product Isolation The product may remain in solution as the carboxylate salt (basic hydrolysis) or the protonated carboxylic acid (acidic hydrolysis).For basic hydrolysis, carefully acidify the reaction mixture to a pH of ~2 to precipitate the benzoic acid. For acidic hydrolysis, neutralization with a base followed by extraction may be necessary.
Experimental Protocol: Basic Hydrolysis of Benzonitrile
  • Reaction Setup: In a round-bottom flask, combine benzonitrile with an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture under reflux. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist litmus paper).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully acidify the solution with concentrated hydrochloric acid in an ice bath until the pH is strongly acidic. The benzoic acid will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from water.

Logical Flow of Nitrile Hydrolysis

start Benzonitrile hydrolysis_conditions Choose Hydrolysis Conditions start->hydrolysis_conditions acid_hydrolysis Acidic Hydrolysis (e.g., H2SO4, H2O, heat) hydrolysis_conditions->acid_hydrolysis Acid-stable groups base_hydrolysis Basic Hydrolysis (e.g., NaOH, H2O, heat) hydrolysis_conditions->base_hydrolysis Base-stable groups amide_intermediate Amide Intermediate acid_hydrolysis->amide_intermediate base_hydrolysis->amide_intermediate carboxylate_salt Benzoate Salt amide_intermediate->carboxylate_salt Base final_product Benzoic Acid amide_intermediate->final_product Acid acidification Acidification (e.g., HCl) carboxylate_salt->acidification acidification->final_product

Caption: Logical flow diagram for the hydrolysis of benzonitriles.

References

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Help with carboxylic acid synthesis (explanation in comments). (2021, August 12). Reddit. Retrieved from [Link]

  • Friščić, T., et al. (2018). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemSusChem. Retrieved from [Link]

  • Reactions of alkylbenzenes. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Downs, C. R. (1928). Purification of benzoic acid and its derivatives. U.S. Patent No. 1,694,124. Washington, DC: U.S. Patent and Trademark Office.
  • Benzoic acid. (2020, December 21). American Chemical Society. Retrieved from [Link]

  • preparation of benzoic acid by hydrolysis of benzonitrile. (2020, October 11). YouTube. Retrieved from [Link]

  • Gutmann, B., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved from [Link]

  • Benzoic Acid Synthesis options. (2018, September 6). Sciencemadness Discussion Board. Retrieved from [Link]

  • Practical Method for the Preparation of 4-Nitrogen-substituted Benzoic Acids. (2006, October 15). Chemistry Letters. Retrieved from [Link]

  • Reactions of alkylbenzenes. (n.d.). Lumen Learning. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Draw the mechanism for the hydrolysis of Benzonitrile to benzoic acid in aqueous conditions. (2020, April 15). Chegg. Retrieved from [Link]

  • Preparing Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • How would you convert the following into benzoic acid? Benzonitrile. (n.d.). Allen. Retrieved from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Leston, G. (1978). Process for the purification of benzoic acid. U.S. Patent No. 4,092,353. Washington, DC: U.S. Patent and Trademark Office.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. (2022, May 4). Pearson. Retrieved from [Link]

  • KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! (2023, February 23). YouTube. Retrieved from [Link]

  • Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. (n.d.). Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Benzoic acid didn't precipitate after adding hydrochloric acid in sodium benzoate solution. (2014, September 30). Reddit. Retrieved from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • The Recrystallization of Impure Benzoic Acid Lab. (2024, April 13). YouTube. Retrieved from [Link]

  • Oxidation of Alkyl Benzene. (n.d.). Chemistry Guru. Retrieved from [Link]

  • Synthesis of carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidative Cleavage of Alkenes with KMno4 and O3. (2026, January 4). Chemistry Steps. Retrieved from [Link]

  • Grignard Synthesis of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Uptake of Benzoic Acid and Chloro-Substituted Benzoic Acids by Alcaligenes denitrificans BRI 3010 and BRI 6011. (n.d.). PMC - NIH. Retrieved from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Retrieved from [Link]

  • Which methods do not work to synthesize benzoic acid? (2023, September 17). brainly.com. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are handling the synthesis and purification of this molecule. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth strategies, troubleshooting guides, and answers to frequently encountered challenges.

PART 1: Foundational Principles for Purifying This Molecule

Before selecting a purification strategy, it is crucial to understand the physicochemical characteristics of this compound. Its structure dictates its behavior in various purification systems.

  • Acidic Carboxyl Group (-COOH): This is the most significant functional group for purification. It is a weak acid, meaning its charge state can be easily manipulated by changing the pH. In basic solutions (pH > ~5), it deprotonates to the highly polar carboxylate salt (-COO⁻), which is water-soluble. In acidic solutions (pH < ~4), it remains in its neutral, less polar form. This pH-dependent solubility is the basis for a powerful and scalable purification technique.

  • Sulfonamide Moiety (-SO₂NH-): The N-H proton is weakly acidic, but generally not sufficiently so to be exploited in standard aqueous extractions. However, this group is a strong hydrogen bond donor and acceptor, influencing solvent interactions and crystal lattice formation.

  • Bulky Hydrophobic Regions: The tert-butyl group and the dimethylated benzene ring create a significant non-polar character. This hydrophobicity makes the molecule poorly soluble in water when in its neutral form but readily soluble in many organic solvents like ethyl acetate, acetone, and alcohols.[1]

The purification challenge, therefore, lies in separating the target molecule from impurities that may share some, but not all, of these characteristics (e.g., unreacted starting materials, hydrolyzed side-products).

PART 2: Purification Strategies & Troubleshooting

Strategy 1: Acid-Base Extraction (Recommended First-Line Approach)

This technique leverages the unique acidic nature of the benzoic acid group and is often sufficient to achieve >95% purity, especially for removing non-acidic or weakly acidic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B 2. Wash with 1M HCl (Removes basic impurities) A->B C 3. Extract with 1M NaHCO₃ (Product moves to aqueous phase) B->C D Organic Layer: Contains neutral impurities. (Discard) C->D E Aqueous Layer: Contains product as sodium salt C->E Phase Separation F 4. Acidify with conc. HCl to pH ~2 (Product precipitates) E->F G 5. Isolate by Vacuum Filtration F->G H 6. Wash Solid with Cold DI Water (Removes salts) G->H I 7. Dry Under Vacuum (Pure Product) H->I

Caption: Workflow for purification via acid-base extraction.

Question: Why did my product not precipitate after adding acid? Answer: This is a common issue that typically arises from two possibilities:

  • Insufficient Acid: The pH of the aqueous solution was not lowered enough to fully protonate the carboxylate. Use a pH meter or pH paper to ensure the solution reaches a pH of 2 or lower. Add concentrated HCl dropwise until no further precipitation is observed.

  • Presence of a Miscible Co-solvent: If your crude product contained a significant amount of a water-miscible solvent like ethanol or acetone, it may have been carried through the extraction process. This can increase the solubility of the neutral product even in acidic water. If this is suspected, you can remove the solvent under reduced pressure before filtration or chill the solution in an ice bath for an extended period to encourage precipitation.

Question: The precipitate is gummy or oily, not a fine powder. What should I do? Answer: This "oiling out" phenomenon suggests the presence of impurities that are depressing the melting point of your product or that the precipitation occurred too rapidly.

  • Solution 1 (Stirring): Vigorously stir the acidified solution. The mechanical action can often break up the oil and induce crystallization.

  • Solution 2 (Re-dissolve & Re-precipitate): Add a minimal amount of a solvent like ethanol or acetone to the aqueous slurry to re-dissolve the oil. Then, allow the organic solvent to evaporate slowly while stirring, which should result in a more crystalline precipitate.

  • Solution 3 (Proceed to Recrystallization): Isolate the gummy solid as best as possible and proceed directly to a recrystallization step (Strategy 2), which is designed to handle such issues.

Strategy 2: Recrystallization (For Further Purity Refinement)

Recrystallization is the gold standard for obtaining high-purity crystalline solids. The principle is to dissolve the crude material in a minimum amount of a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[2][3][4]

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given the molecule's mixed polarity, a solvent system often works best.

Solvent SystemRatio (v/v)Rationale & Procedure
Ethanol / Water ~3:1 to 5:1Expertise: This is an excellent starting point. The ethanol dissolves the organic molecule, while water acts as an anti-solvent. Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Ethyl Acetate / Hexane ~1:2 to 1:4Expertise: A good choice for removing more polar impurities. Procedure: Dissolve the compound in a minimum amount of boiling ethyl acetate. Add hexane slowly until the solution becomes turbid. Clarify with a few drops of ethyl acetate and allow to cool.
Isopropanol N/AExpertise: A single-solvent system that can be effective. Isopropanol has a good balance of polarity. Procedure: Dissolve in a minimum amount of hot isopropanol, then cool slowly.

Question: My product "oiled out" during recrystallization. How do I fix this? Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight).[5]

Question: I have a very low yield after recrystallization. Why? Answer: This is almost always due to using an excessive amount of solvent.

  • Causality: The goal is to create a saturated solution at high temperature. If too much solvent is used, the solution remains unsaturated even upon cooling, and a significant portion of the product remains dissolved.

  • Solution: Before filtering, try boiling off some of the solvent to re-concentrate the solution. Once you see crystals begin to form in the hot solution, you know you are near the saturation point. Cool it down again. Always finish the cooling process in an ice bath for at least 30 minutes to maximize crystal recovery.[5]

Question: No crystals have formed, even after cooling in an ice bath. Answer: The solution is likely supersaturated, or you used far too much solvent.[5]

  • Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous batch.[5]

  • Solution 2 (Reduce Solvent): As with low yield, gently heat the solution to boil off a portion of the solvent and re-attempt the cooling process.

Strategy 3: Silica Gel Chromatography (For Difficult Separations)

When impurities have very similar solubility profiles to the product, column chromatography is the most powerful tool. The acidic nature of the target molecule requires special consideration to avoid poor separation (streaking).

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Crucially, add 0.5-1% acetic acid to the mobile phase.

    • Expertise: The added acetic acid keeps the benzoic acid group of your target molecule fully protonated. This prevents it from deprotonating on the slightly acidic silica surface, which would cause strong binding and significant peak tailing.[6]

  • Elution Gradient: Start with a low polarity mixture and gradually increase the polarity.

    • Example Gradient: Begin with 90:10 Hexane:EtOAc (+1% Acetic Acid) and gradually increase to 60:40 Hexane:EtOAc (+1% Acetic Acid). The exact gradient will depend on the impurities. Monitor the separation using Thin Layer Chromatography (TLC) first to develop the optimal solvent system.

  • Sample Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Dissolve your compound in a minimal amount of a strong solvent (like acetone or DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of your packed column.

Question: My compound is streaking badly on the TLC plate and the column. Answer: This is the classic sign of an acidic compound interacting with the silica gel.

  • Solution: As described in the protocol, you must add a small amount of a volatile acid, like acetic acid or formic acid, to your eluent system. This will ensure sharp, well-defined spots on your TLC and symmetrical peaks during column chromatography.

Question: I can't separate my product from a close-running impurity. Answer: This requires optimizing the selectivity of your chromatography system.

  • Solution 1 (Shallow Gradient): Run a much slower, shallower gradient. For example, increase the ethyl acetate concentration by only 1-2% per column volume.

  • Solution 2 (Change Solvents): Swap one of the mobile phase components to alter the selectivity. For instance, try using Diethyl Ether or Dichloromethane in place of Ethyl Acetate. These solvents have different interactions (e.g., hydrogen bonding capabilities) and may resolve the compounds.

References

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • jezdez1. (2020, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]

  • ResearchGate. (2019). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

  • ResearchGate. (2021). A recrystallization experiment was performed to purify a solid sample of crude benzoic acid. [Link]

Sources

Common challenges in working with benzenesulfonamido derivatives in the lab.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzenesulfonamido derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. Here, you will find practical, field-proven insights and troubleshooting guides to streamline your experimental workflows.

Introduction: The Benzenesulfonamido Moiety

Benzenesulfonamido derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2][3] However, their synthesis, purification, and characterization can present unique challenges. This guide provides a structured approach to overcoming these hurdles, ensuring the integrity and reproducibility of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Synthesis & Reaction Work-up

Question 1: My sulfonamide synthesis reaction is sluggish or incomplete. What are the common causes and how can I improve the yield?

Answer:

Incomplete sulfonamide formation, typically from the reaction of a sulfonyl chloride with an amine, is a frequent issue. Several factors can contribute to this:

  • Insufficient Basicity of the Amine: The nucleophilicity of the amine is paramount. Aromatic amines or sterically hindered amines may react slowly.

    • Troubleshooting:

      • Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is often used to scavenge the HCl byproduct. For weakly basic amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate may be more effective.

      • Reaction Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.

      • Catalysis: In some cases, particularly with challenging substrates, the use of a catalyst like DMAP (4-Dimethylaminopyridine) can accelerate the reaction.

  • Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use a fresh or properly stored bottle of the benzenesulfonyl chloride. Over time, these reagents can degrade, especially if exposed to atmospheric moisture.

  • Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can impede the reaction.

    • Troubleshooting:

      • Prolonged Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome steric barriers and significantly reduce reaction times.[4]

Question 2: I am observing significant amounts of a di-sulfonated byproduct. How can I prevent this?

Answer:

Di-sulfonation, the formation of a R-N(SO₂Ar)₂ species, occurs when a primary amine is reacted with an excess of the sulfonyl chloride, or when the reaction conditions favor a second sulfonylation of the initially formed sulfonamide.

  • Causality: The sulfonamide nitrogen is acidic and can be deprotonated by the base present in the reaction mixture, forming a sulfonamidate anion which can then react with another molecule of the sulfonyl chloride.

  • Preventative Measures:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride, disfavoring the second addition.

    • Choice of Base: Using a milder base can sometimes reduce the formation of the sulfonamidate anion.

Frequently Asked Questions (FAQs)

Purification & Solubility

Q1: My benzenesulfonamido derivative is proving very difficult to purify by column chromatography. What are my options?

A: This is a common issue, often due to the compound's polarity and potential for streaking on silica gel.

  • Crystallization: This is often the most effective method for purifying solid benzenesulfonamido derivatives.[5]

    • Solvent Selection: A good crystallization solvent system will have the compound being sparingly soluble at room temperature and highly soluble at an elevated temperature. Common choices include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]

  • Washing: If the impurities are significantly more soluble in a particular solvent than your product, a simple trituration or washing of the crude solid can be very effective. Washing with a dilute aqueous acid can remove unreacted amine, while a dilute aqueous base (like sodium bicarbonate solution) can remove unreacted sulfonyl chloride (as the sulfonic acid).[5]

  • Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase like alumina or a C18-functionalized silica (reverse-phase chromatography).

Q2: My compound has very poor solubility in common organic solvents. How can I get it into solution for analysis or further reaction?

A: Poor solubility is a hallmark of many benzenesulfonamido derivatives, largely due to strong intermolecular hydrogen bonding and the hydrophobic nature of the benzene ring.[6][7]

  • Solvent Screening: A systematic solvent screen is the first step.

    • Common "Good" Solvents: Ketones (acetone, cyclopentanone), DMSO, and DMF are often effective for dissolving benzenesulfonamides.[7] Alcohols like methanol and ethanol can also be useful.[2][8]

    • Temperature: Gently heating can significantly increase solubility.[9]

  • For NMR Analysis: Deuterated DMSO (DMSO-d₆) is often the solvent of choice for NMR analysis of poorly soluble sulfonamides.

  • For Reactions: If the compound is intended for a subsequent reaction, consider if the reaction can be performed in one of the solvents in which it is soluble (e.g., DMF or DMSO). Be mindful that these solvents can be difficult to remove.

Solvent General Solubility of Benzenesulfonamide Notes
WaterLowSolubility is generally poor.[6]
EthanolModerate to GoodOften a good choice for reactions and crystallization.[2]
AcetoneGoodA versatile solvent for this class of compounds.[10]
DMSOHighExcellent for dissolving stubborn compounds.[2]
DMFHighSimilar to DMSO, but with a lower boiling point.
DichloromethaneVariableSolubility depends heavily on the substituents.
Ethyl AcetateVariableOften used in extraction and chromatography.
Hexanes/HeptaneVery LowTypically used as an anti-solvent for crystallization.

This table provides general guidance; empirical testing is always necessary.

Characterization & Stability

Q3: What are the key spectroscopic features I should look for to confirm the structure of my benzenesulfonamido derivative?

A: A combination of NMR, IR, and mass spectrometry will provide a comprehensive structural confirmation.[11][12]

  • ¹H NMR:

    • NH Proton: The sulfonamide N-H proton is often a broad singlet. Its chemical shift is highly variable (typically δ 5-10 ppm) and can be concentration and solvent-dependent. It will exchange with D₂O.

    • Aromatic Protons: Look for the characteristic splitting patterns of the protons on the benzene rings.

  • ¹³C NMR:

    • The carbon atoms of the benzene rings will appear in the aromatic region (δ 110-160 ppm).

  • IR Spectroscopy:

    • S=O Stretching: Look for two strong absorption bands characteristic of the sulfonyl group: an asymmetric stretch around 1370-1330 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹.

    • N-H Stretching: A peak in the region of 3300-3200 cm⁻¹ corresponds to the N-H stretch of the sulfonamide.

  • Mass Spectrometry:

    • This technique is crucial for confirming the molecular weight of your compound.[13] Look for the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) in ESI-MS.

Q4: Are benzenesulfonamido derivatives generally stable? What are the recommended storage conditions?

A: Benzenesulfonamides are generally stable compounds.[14] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Storage: For long-term storage, it is recommended to keep them in a cool, dry place, away from strong acids and bases.[8] Storing them in a desiccator is also good practice.

Experimental Protocols

General Protocol for the Synthesis of a Benzenesulfonamido Derivative

This protocol describes a general method for the reaction of a benzenesulfonyl chloride with a primary amine.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, THF, or pyridine).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a suitable base (e.g., triethylamine, 1.2 eq, or pyridine as the solvent).

  • Reaction:

    • Dissolve the benzenesulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous reaction solvent.

    • Add the benzenesulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If using a non-aqueous solvent, dilute with more solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by crystallization or column chromatography.

Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.[10][16]

  • Sample Preparation:

    • Dissolve a small amount of your crude product and starting materials in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate Spotting:

    • Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate.

  • Elution:

    • Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and allow the solvent to evaporate.

    • Visualize the spots under UV light (254 nm).[16]

    • The presence of multiple spots in the product lane indicates impurities.

Visualizations

Workflow for Troubleshooting Sulfonamide Synthesis

G cluster_0 Synthesis Troubleshooting start Incomplete Reaction? check_amine Check Amine Reactivity (Basicity/Steric Hindrance) start->check_amine Yes check_conditions Review Reaction Conditions start->check_conditions Yes check_reagents Verify Reagent Quality start->check_reagents Yes purification Purification Strategy start->purification No increase_temp Increase Temperature or Use Microwave check_amine->increase_temp Low Reactivity change_base Use Stronger Base (e.g., DBU) check_amine->change_base Weakly Basic anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture Sensitive? stoichiometry Adjust Stoichiometry & Slow Addition check_conditions->stoichiometry Side Products? new_sulfonyl_chloride Use Fresh Sulfonyl Chloride check_reagents->new_sulfonyl_chloride Degraded Reagent? success Pure Product purification->success increase_temp->purification change_base->purification anhydrous->purification stoichiometry->purification new_sulfonyl_chloride->purification

Caption: A flowchart for troubleshooting common issues in benzenesulfonamide synthesis.

Key Spectroscopic Features of Benzenesulfonamides

G cluster_1 Spectroscopic Identification struct Benzenesulfonamide Derivative ¹H NMR IR Mass Spec nmr_details NH Proton Broad singlet δ 5-10 ppm D₂O exchangeable Aromatic Protons Characteristic patterns ir_details S=O Stretches Asymmetric: ~1350 cm⁻¹ Symmetric: ~1170 cm⁻¹ N-H Stretch ~3250 cm⁻¹ ms_details Molecular Weight Confirm MW Look for [M+H]⁺ Fragmentation Provides structural clues

Caption: A diagram summarizing the key analytical data for benzenesulfonamide characterization.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Amines - NCERT. (n.d.). National Council of Educational Research and Training. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. (2019). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (2005). Google Patents.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Benzenesulfonamide - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 27, 2026, from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021). Outsourced Pharma. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved January 27, 2026, from [Link]

Sources

How to minimize side products in the synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our goal is to provide you with the in-depth technical and practical insights needed to achieve high yield and purity.

Overview & Key Challenges

The synthesis of this compound is a classic example of nucleophilic substitution, where 4-aminobenzoic acid reacts with 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride.[1] While straightforward in principle, this reaction is frequently complicated by several factors, primarily stemming from the steric hindrance of the sulfonyl chloride and the reactivity of the starting materials.

The bulky tert-butyl group and the two ortho-methyl groups on the benzenesulfonyl chloride sterically hinder the approach of the amine nucleophile, which can slow down the desired reaction and allow competing side reactions to become more prominent.[2][3] Understanding and controlling these side reactions is critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and problematic side product in this synthesis?

A1: The most prevalent and difficult-to-remove side product is the bis-sulfonated amine, also known as the disulfonamide or N,N-bis(5-tert-butyl-2,3-dimethylphenyl)sulfonyl)-4-aminobenzoic acid. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide nitrogen.[4][5]

Q2: My reaction seems to stall, and I have a lot of unreacted 4-aminobenzoic acid. Why is this happening?

A2: This is a common issue often attributed to two main factors:

  • Steric Hindrance: The bulky nature of the 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride significantly slows down the reaction rate.[2]

  • Poor Solubility: The starting materials and the product may have different solubilities in the chosen solvent, potentially causing one of the reactants to precipitate out or preventing effective interaction.

Q3: I see a significant amount of 5-tert-butyl-2,3-dimethylbenzenesulfonic acid in my crude product. How did this form?

A3: This is the result of the hydrolysis of the starting sulfonyl chloride.[5][6] Sulfonyl chlorides are highly reactive towards water. If your solvent is not anhydrous or if the reaction is exposed to atmospheric moisture, the sulfonyl chloride will react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[5]

Q4: Can I use a strong base like NaOH to speed up the reaction?

A4: Using strong, nucleophilic bases like sodium hydroxide is strongly discouraged. It will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid. The recommended bases are non-nucleophilic tertiary amines like pyridine or triethylamine (TEA), which act as acid scavengers to neutralize the HCl byproduct.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Yield and Incomplete Reaction

Low yield is often a symptom of an incomplete reaction or degradation of starting materials.

Possible Cause 1A: Insufficient Reaction Rate due to Steric Hindrance

The significant steric bulk on the sulfonyl chloride is a primary kinetic barrier.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. However, this must be balanced against the risk of increasing side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Prolong Reaction Time: Due to the slow kinetics, reactions may require extended periods, sometimes 12-24 hours. Use TLC to track the consumption of the limiting reagent to determine when the reaction is complete.

  • Solvent Choice: Use a polar aprotic solvent that can effectively solvate all reactants. Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are common choices. Ensure the solvent is completely anhydrous.

Possible Cause 1B: Hydrolysis of Sulfonyl Chloride

The presence of water is detrimental, leading to the formation of the unreactive sulfonic acid.

Solutions:

  • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

Problem 2: Formation of Major Side Products

Careful control of reaction parameters is key to minimizing the formation of impurities.

Side Product 2A: Disulfonamide (Bis-sulfonylation)

This is the most common side product, arising from the reaction of the primary sulfonamide product with another molecule of sulfonyl chloride.

Mechanism & Prevention: The primary sulfonamide product is deprotonated by the base (e.g., pyridine), forming a sulfonamidate anion. This anion, while a weaker nucleophile than the starting amine, can still attack another molecule of the highly electrophilic sulfonyl chloride.

Solutions:

  • Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of the 4-aminobenzoic acid relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant bis-sulfonylation can occur.

  • Slow, Controlled Addition: The most effective strategy is the slow, dropwise addition of the sulfonyl chloride (dissolved in a small amount of anhydrous solvent) to the solution of 4-aminobenzoic acid and base.[5] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.

Side Product 2B: Unreacted Starting Materials

Residual starting materials complicate purification.

Solutions:

  • Reaction Monitoring: Use TLC to monitor the reaction until the limiting reagent (ideally the sulfonyl chloride) is completely consumed.

  • Purification:

    • Acid-Base Extraction: Unreacted 4-aminobenzoic acid and the desired product are both acidic and can be manipulated with pH changes during work-up. The desired product is generally less polar than the aminobenzoic acid.

    • Recrystallization: This is a powerful technique for removing both unreacted starting materials and the disulfonamide byproduct. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired synthetic route and the competing side reactions.

reaction_pathway Amine 4-Aminobenzoic Acid (Nucleophile) Product Desired Product (Sulfonamide) Amine->Product Desired Reaction (Slow due to steric hindrance) SulfonylCl 5-Tert-butyl-2,3-dimethyl- benzenesulfonyl chloride (Electrophile) SulfonylCl->Product Disulfonamide Disulfonamide (Side Product) SulfonylCl->Disulfonamide SulfonicAcid Sulfonic Acid (Side Product) SulfonylCl->SulfonicAcid Side Reaction 2 (Hydrolysis) Base Base (e.g., Pyridine) Base->Product Base->Disulfonamide Product->Disulfonamide Side Reaction 1 (Bis-sulfonylation) Hydrolysis H2O (Moisture) Hydrolysis->SulfonicAcid

Caption: Main reaction pathway and key side reactions.

Optimized Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to minimize side product formation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4-aminobenzoic acid (1.1 eq) and anhydrous pyridine (3.0 eq) to a flask containing anhydrous dichloromethane (DCM). Stir the mixture until a clear solution is formed. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Using a syringe pump or dropping funnel, add this solution to the stirred amine solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid). The reaction is complete when the sulfonyl chloride spot is no longer visible.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water or hexanes) until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

  • Purity Check: Assess the purity of the final product by HPLC, LC-MS, and ¹H NMR.

Table: Summary of Key Reaction Parameters and Their Impact
ParameterStandard ConditionOptimized Condition for PurityRationale for Optimization
Stoichiometry 1:1 Amine:Sulfonyl Chloride1.1:1 Amine:Sulfonyl ChlorideEnsures the more reactive sulfonyl chloride is the limiting reagent, minimizing bis-sulfonylation.
Addition Rate Quick or batch additionSlow, dropwise addition over 1-2 hoursMaintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic amine.[5]
Temperature Room Temperature0 °C during addition, then RTLower temperature slows all reactions, but especially the bis-sulfonylation side reaction.
Atmosphere Open to airInert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[5]
Base Pyridine or TEAAnhydrous PyridinePyridine is an effective HCl scavenger. Ensuring it is anhydrous is critical.

References

  • ResearchGate. (n.d.). Possible synthetic routes towards the formation of a sterically hindered sulfonyl chloride.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
  • Wikipedia. (n.d.). Sulfonamide.
  • Journal of the American Chemical Society. (2023, September 20).
  • Enamine Store. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

Optimizing incubation times and concentrations for in vitro experiments.

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for optimizing incubation times and concentrations in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to move beyond rote protocols and develop a deep, mechanistic understanding of assay optimization. Here, we will dissect the critical parameters that govern the success of your experiments, providing you with the rationale and tools to generate robust, reproducible, and meaningful data.

Introduction: The Core of Reproducibility

In the realm of in vitro research, the twin pillars of concentration and incubation time define the landscape of your experimental outcome. Sub-optimal choices in either parameter can lead to false negatives, exaggerated effects, or data plagued by high variability.[1][2] The goal of optimization is not merely to find a condition that "works," but to define a window where the biological response is proportional, measurable, and specific. This guide provides the foundational principles and practical steps to achieve that goal.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions, providing quick and actionable answers.

Q1: Where should I start with my concentration range for a new compound?

A1: For a completely novel compound, a wide range spanning several orders of magnitude is crucial. A typical starting point is a logarithmic or semi-logarithmic dilution series from 100 µM down to 1 pM. This broad screen helps identify the potency range and ensures you capture the full sigmoidal dose-response curve, from no effect to a maximal effect.

Q2: How do I choose the initial incubation time?

A2: The ideal incubation time depends on the biological process you are measuring.

  • Rapid signaling events (e.g., kinase phosphorylation): May require short incubation times, from minutes to a few hours.

  • Gene expression changes (mRNA): Typically require 6 to 24 hours to observe significant changes.

  • Protein expression changes: Often need 24 to 72 hours.

  • Cell viability/cytotoxicity: Usually assessed over 24 to 72 hours to account for cell doubling times and the progression of cytotoxic effects.[3]

A pilot time-course experiment is always recommended.

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a sample that contains everything your treated samples have, except for the experimental compound.[4] Most compounds are dissolved in a solvent like DMSO or ethanol before being diluted in media; this solvent is the "vehicle." The vehicle control is critical because the solvent itself can have biological effects (e.g., cytotoxicity at high concentrations).[4] By comparing the vehicle control to the untreated (media only) control, you can isolate the effect of your compound from any confounding effects of the solvent.

Q4: My data shows high variability between replicates. What are the common causes?

A4: High variability can stem from several sources:

  • Pipetting Errors: Inconsistent volumes, especially of concentrated compounds or cells. Ensure pipettes are calibrated.[5]

  • Inconsistent Cell Plating: Uneven cell distribution in the wells.

  • Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can alter cell growth and response.[6][7][8]

  • Inadequate Mixing: Failure to properly mix reagents after addition to wells.[9]

  • Reagent Instability: Degradation of compounds or detection reagents over time.

In-Depth Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Problem 1: No Dose-Response (Flat Curve)

You've tested your compound across a wide concentration range, but the assay readout remains unchanged.

Possible Cause Explanation & Recommended Solution
Incorrect Concentration Range The active range may be higher or lower than tested. Solution: Test a wider range, extending to mM concentrations if solubility permits, or down to fM for highly potent molecules.
Compound Instability/Degradation The compound may be unstable in your assay media or sensitive to light. Solution: Prepare fresh dilutions for each experiment. Consult compound literature for stability information. Minimize exposure to light if it is light-sensitive.
Insufficient Incubation Time The biological effect may take longer to manifest. Solution: Perform a time-course experiment, testing your highest concentration at multiple time points (e.g., 6, 24, 48, 72 hours).[3]
Assay Interference The compound may interfere with the assay technology itself (e.g., autofluorescence, quenching, enzyme inhibition). Solution: Run a "compound-only" control with the detection reagents but without cells to check for direct interference.
Target Not Expressed The cell line used may not express the biological target of your compound. Solution: Validate target expression using a method like Western Blot, qPCR, or flow cytometry.
Problem 2: Inconsistent IC50/EC50 Values Between Experiments

Your dose-response curves look good, but the calculated potency value shifts significantly from one experiment to the next.

Possible Cause Explanation & Recommended Solution
Variable Cell Health & Passage Number Cells at high passage numbers or in poor health can respond differently. Solution: Use cells within a consistent, low passage number range. Always monitor cell morphology and viability before plating.
Inconsistent Serum Concentration Serum proteins can bind to your compound, reducing its effective concentration.[10] Solution: Use the same batch and percentage of serum for all experiments. If high variability persists, consider reducing serum concentration or using serum-free media during the compound incubation period, if the cells can tolerate it.
Fluctuations in Incubation Conditions Minor changes in temperature or CO2 can alter cell metabolism and drug response. Solution: Ensure incubators are properly calibrated and maintained. Avoid opening the incubator door frequently. For short incubations, consider using room temperature to prevent temperature gradients from moving plates in and out of an incubator.[11]
Assay Normalization Issues How you define 0% and 100% effect can dramatically alter the calculated IC50.[12] Solution: Use clear and consistent controls. The "100% effect" (or 0% viability) should be a positive control known to kill all cells, while the "0% effect" (or 100% viability) should be the vehicle control.[13]
Problem 3: The "Edge Effect"

You observe that the data from the wells on the perimeter of your 96-well plate are consistently different from the interior wells.

Edge_Effect_Mitigation cluster_problem Problem: Edge Effect cluster_causes Primary Causes cluster_solutions Solutions Problem {Edge Effect Observed | Data from perimeter wells differs from interior wells} Evaporation {Increased Evaporation | Leads to higher concentrations of media components and compounds} Problem->Evaporation due to TempGradient {Temperature Gradients | Plates warming/cooling unevenly affects cell settling and growth} Problem->TempGradient due to Moat {Use a Hydration Moat | Fill outer wells or surrounding moats with sterile water or PBS} Evaporation->Moat mitigated by Seal {Use Breathable Plate Seals | Reduces evaporation while allowing gas exchange} Evaporation->Seal mitigated by Plating {Control Plating Temperature | Pre-warm all reagents and plates to 37°C before plating cells} TempGradient->Plating mitigated by Avoid {Avoid Outer Wells | If mitigation fails, leave perimeter wells empty or use for controls only} Moat->Avoid if ineffective Plating->Avoid if ineffective Seal->Avoid if ineffective

  • Explanation: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells. This creates a different microenvironment, leading to skewed results.[7][8]

  • Solutions:

    • Create a Humidity Barrier: Fill the outermost wells of the plate with sterile water or PBS to create a "moat." This sacrifices those wells but helps protect the next row inward.[8]

    • Use Plate Sealers: Breathable sealing films can minimize evaporation while still allowing for gas exchange.

    • Ensure Thermal Uniformity: Pre-warm media and plates inside the incubator before plating cells to prevent thermal gradients that can disrupt even cell settling.[6]

    • Exclude Outer Wells: The simplest, though most wasteful, method is to avoid using the 36 perimeter wells for experimental samples, reserving them for blanks or controls.[6]

Key Experimental Protocols

Protocol 1: Dose-Response Curve Generation for IC50/EC50 Determination

This protocol outlines the setup for a standard dose-response experiment to determine the potency of a compound.

Dose_Response_Workflow A 1. Prepare Serial Dilutions (e.g., 10-point, 1:3 series) C 3. Add Compound & Controls (Vehicle, Positive, Negative) A->C B 2. Plate Cells (Ensure uniform density) B->C D 4. Incubate (Pre-determined optimal time) C->D E 5. Add Detection Reagent (e.g., MTT, CellTiter-Glo®) D->E F 6. Read Plate (Absorbance, Fluorescence, Luminescence) E->F G 7. Analyze Data (Normalize to controls, fit 4PL curve, determine IC50/EC50) F->G

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your compound in assay media. Start with a high concentration (e.g., 100 µM). Also prepare your vehicle and positive controls.

  • Treatment: Remove the old media from the cells and add the compound dilutions and controls. Include technical triplicates for each condition.

  • Incubation: Incubate the plate for the pre-determined optimal time (e.g., 48 hours).

  • Assay Readout: Add the appropriate detection reagent (e.g., a viability reagent like resazurin or an ATP-based assay like CellTiter-Glo®) and incubate as per the manufacturer's instructions.[14]

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis:

    • Average the technical replicates.

    • Normalize the data: Set the vehicle control as 100% viability (0% inhibition) and the positive control (or background) as 0% viability (100% inhibition).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to calculate the IC50/EC50 value.[15][16]

Protocol 2: Checkerboard Titration for Drug Combination Studies

A checkerboard assay is used to assess the interaction between two compounds (e.g., synergy, additivity, antagonism).[17]

  • Plate Setup: Use a 96-well plate. Drug A will be serially diluted along the rows, and Drug B will be serially diluted down the columns.

  • Dilutions:

    • In the first column, prepare a serial dilution of Drug A alone.

    • In the first row, prepare a serial dilution of Drug B alone.

    • In the remaining wells, add combinations of Drug A and Drug B at the concentrations corresponding to their row and column.

  • Controls: Include wells with cells only (negative control) and vehicle controls.

  • Cell Addition & Incubation: Add cells to all wells and incubate for the desired time.

  • Readout & Analysis: Perform a viability assay. The data can be analyzed using models like the Bliss independence or Loewe additivity models to calculate a synergy score.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Ismail, A. A. (2017). Interferences in Immunoassay. PMC - PubMed Central - NIH.
  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003).
  • O'Connell, J. D. (2018). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. NIH.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • García-García, M. I., et al. (2020). New and simplified method for drug combination studies by checkerboard assay. NIH.
  • Luchini, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Murray, D. L. (2020). Interferences in Protein Electrophoresis. myadlm.org.
  • Sebaugh, J. L. (2011).
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • ResearchGate. (n.d.). Values are normalized to vehicle control (100%). Data are means ± SEM. (A) Assessment of cell viability after treatment with tunicamycin (Tm).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays.
  • Agilent. (n.d.). Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates.
  • Biocompare. (2021). ELISA Troubleshooting Guide.
  • Lab Gopher. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • van der Ouweland, J. M. W., et al. (2025). M Protein Interference in Renal Function Assays: A Quest for True Kidney Function.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • SOT. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • Reddit. (2024). I don't understand what the vehicle control is for.
  • ResearchGate. (2016). Can incubation time influence in cell assays?.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
  • Revvity. (n.d.). Alpha Troubleshooting Tables.
  • Biocompare. (2019). Optimizing Assay Development.
  • ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • U.S. Food and Drug Administration. (n.d.). M12 Drug Interaction Studies.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Overcoming Resistance to Sulfonamide-Based Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with sulfonamide-based inhibitors. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered in the lab, with a focus on understanding and overcoming resistance mechanisms. As your virtual application scientist, I'm here to help you navigate the complexities of your experiments, from initial screening to lead optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding sulfonamide resistance.

Q1: What are the primary mechanisms of resistance to sulfonamide antibiotics?

A1: Bacterial resistance to sulfonamides primarily occurs through two distinct mechanisms:

  • Target Modification: This involves mutations in the folP gene, which encodes the drug's target, dihydropteroate synthase (DHPS). These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind the natural substrate, para-aminobenzoic acid (pABA).[1][2][3]

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer.[1][3][4] These genes encode for highly resistant variants of DHPS that are largely insensitive to sulfonamides.[1][3][4]

Q2: My sulfonamide inhibitor shows high potency in biochemical assays but is ineffective in cellular assays. What could be the reason?

A2: This is a common issue that can stem from several factors:

  • Poor Cell Permeability: The compound may not be effectively crossing the bacterial cell wall and membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by multidrug efflux pumps before it can bind to its target.[5][6][7]

  • Metabolic Inactivation: The compound could be metabolized into an inactive form by bacterial enzymes.

Q3: Can resistance to sulfonamides arise during the course of an experiment?

A3: Yes, spontaneous mutations in the folP gene can occur, leading to the emergence of resistant clones, especially during prolonged exposure to the inhibitor.[1][8] This is more likely to happen in experiments involving continuous culture or in vivo studies.

Part 2: Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to troubleshooting common experimental hurdles.

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Problem: You are observing significant variability in MIC values for your sulfonamide inhibitor across replicate experiments.

Possible Causes & Solutions:

  • Inoculum Preparation: An inconsistent starting inoculum density is a frequent cause of variable MIC results.

    • Solution: Standardize your inoculum preparation. Always use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution.

  • Media Composition: Components in the growth media can interfere with the activity of sulfonamide inhibitors.

    • Solution: Ensure you are using the recommended Mueller-Hinton broth, which has low levels of sulfonamide antagonists like thymidine and PABA.

  • Inhibitor Stability: Your sulfonamide compound may be unstable in the assay medium or sensitive to light.

    • Solution: Prepare fresh stock solutions of your inhibitor for each experiment. Protect your stock solutions and assay plates from light.

Guide 2: High MIC Values Despite Potent Enzyme Inhibition

Problem: Your compound is a potent inhibitor of purified DHPS (low nanomolar Ki) but shows weak activity against whole bacterial cells (high micromolar MIC).

Possible Causes & Solutions:

  • Efflux Pump Activity: As mentioned in the FAQs, efflux pumps are a major contributor to this discrepancy.[5][6][7]

    • Solution 1: Use an Efflux Pump Inhibitor (EPI): Perform the MIC assay in the presence of a known EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC value in the presence of the EPI suggests that your compound is an efflux pump substrate.

    • Solution 2: Test in an Efflux-Deficient Strain: If available, use a bacterial strain with a knockout of major efflux pumps (e.g., AcrAB-TolC in E. coli).

  • Cell Permeability Issues: The physicochemical properties of your compound may be hindering its entry into the bacterial cell.

    • Solution: Consider structure-activity relationship (SAR) studies to modify the compound's polarity, size, or other properties to improve cell penetration.

Guide 3: Differentiating Between Target-Based and Non-Target-Based Resistance

Problem: You have isolated a resistant mutant, but you are unsure if the resistance is due to a mutation in the DHPS target or another mechanism.

Possible Causes & Solutions:

  • Target Sequencing: The most direct way to identify target-based resistance is to sequence the folP gene from your resistant isolate and compare it to the wild-type sequence.

    • Solution: Design primers to amplify the folP gene from genomic DNA of both the wild-type and resistant strains. Sequence the PCR products and look for mutations that lead to amino acid changes in the DHPS enzyme.

  • Biochemical Characterization: If a mutation is found, you can confirm its effect on inhibitor binding through biochemical assays.

    • Solution: Clone and express both the wild-type and mutant DHPS enzymes. Perform enzyme inhibition assays to determine the Ki values for your sulfonamide inhibitor against both versions of the enzyme. A significant increase in the Ki for the mutant enzyme confirms target-based resistance.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for some of the key experiments discussed in this guide.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sulfonamide inhibitor stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Pick a few colonies from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Inhibitor: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of your inhibitor stock solution (at 2x the highest desired concentration) to the first well and mix. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: a. Growth Control: A well with MHB and inoculum, but no inhibitor. b. Sterility Control: A well with MHB only.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Protocol 2: DHPS Enzyme Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific enzyme and inhibitor.

Materials:

  • Purified DHPS enzyme

  • PABA (substrate)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Sulfonamide inhibitor

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: a. In a 96-well UV-transparent plate, add the assay buffer, DHPS enzyme, and your inhibitor at various concentrations. b. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the Reaction: a. Start the reaction by adding PABA and DHPP.

  • Measure Activity: a. Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydropteroate.

  • Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Ki value.

Part 4: Data Presentation & Visualization

Table 1: Example Data for Overcoming Efflux-Mediated Resistance
CompoundStrainMIC (µg/mL)MIC with EPI (µg/mL)Fold Change
Sulfonamide XWild-Type64416
Sulfonamide XEfflux-Deficient842

This table illustrates how the use of an efflux pump inhibitor (EPI) or an efflux-deficient strain can reveal the contribution of efflux pumps to resistance.

Diagram 1: Troubleshooting Workflow for High MIC Values

Caption: A flowchart for troubleshooting high MIC values of sulfonamide inhibitors.

Part 5: Advanced Strategies for Overcoming Resistance

  • Combination Therapy: Combining sulfonamides with inhibitors of other targets in the folate pathway (e.g., trimethoprim, which inhibits dihydrofolate reductase) can create a synergistic effect and overcome resistance.[10][11]

  • Novel Scaffolds: Designing new sulfonamide-based inhibitors with chemical moieties that are less susceptible to efflux or that can bind to resistant DHPS variants is an active area of research.

  • Targeting Alternative Pathways: In some cases, bacteria can bypass the folate synthesis pathway.[12][13][14][15][16] Identifying and targeting these alternative pathways can be a long-term strategy to combat resistance.

References

  • Baca, E. E., et al. (2000). Structural basis for resistance to sulfonamide drugs in a promiscuous bacterial dihydropteroate synthase. Journal of molecular biology, 302(5), 1175-1188.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Yun, M. K., et al. (2012). The SN1-like reaction of dihydropteroate synthase as a paradigm for the catalytic mechanism of the entire family of SUbstrate BInding (SUBI) enzymes. Journal of the American Chemical Society, 134(1), 384-391.
  • Griffith, E. C., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Cell chemical biology, 25(3), 275-285.e5.
  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Razavi, M., et al. (2017). A novel sulfonamide resistance gene, sul4, in the environmental microbiome. Microbiome, 5(1), 127.
  • Clinical and Laboratory Standards Institute. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. CLSI document M7-A6.
  • Laws, M., et al. (2019). Bacterial resistance to antibiotics: modes of action, mechanisms of resistance and epidemiology. Future microbiology, 14(15), 1337-1352.
  • Huovinen, P. (2001). Resistance to trimethoprim-sulfamethoxazole. Clinical infectious diseases, 32(11), 1608-1614.
  • Swedberg, G., & Sköld, O. (1980). Characterization of a plasmid-borne sulfonamide resistance gene and its product. Journal of bacteriology, 142(1), 1-7.
  • Tacić, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71.
  • Aslam, B., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and drug resistance, 11, 1645.
  • Naredla, R. R., & Klumpp, D. A. (2013). Synthesis of sulfonamides and related compounds. The Journal of organic chemistry, 78(10), 4784-4789.
  • Shah, S. H., et al. (2018). Synthesis, characterization and biological evaluation of novel sulfonamide derivatives. Journal of the Chinese Chemical Society, 65(1), 119-126.
  • Bahrami, K., et al. (2009). One-pot direct synthesis of sulfonamides from sulfonic acids. The Journal of organic chemistry, 74(24), 9287-9291.
  • Al-Majali, A. M., et al. (2020). The role of efflux pumps in the transition from low-level to clinical antibiotic resistance. Antibiotics, 9(10), 693.
  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. ACS infectious diseases, 5(10), 1639-1653.
  • Greenfield, S., & Feingold, D. S. (1974). The synergistic action of trimethoprim and sulfamethoxazole on Proteus mirabilis. The Journal of infectious diseases, 129(Supplement_2), S147-S151.
  • Zheng, Y., & Cantley, L. C. (2018). Toward a better understanding of folate metabolism in health and disease. The Journal of experimental medicine, 215(11), 2715-2726.
  • de Crécy-Lagard, V., et al. (2007). An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea. Molecular microbiology, 54(5), 1427-1439.
  • Martínez, J. L., et al. (2009). Bacterial multidrug efflux pumps: much more than antibiotic resistance determinants. Microbiology and molecular biology reviews, 73(1), 42-65.
  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. M100.
  • Courvalin, P. (2008). Predictable and unpredictable evolution of antibiotic resistance. Journal of internal medicine, 264(1), 4-16.
  • Wang, N., et al. (2014). Distribution and quantification of sulfonamide and tetracycline resistance genes in a catchment of the Yellow River of China. Environmental science & technology, 48(10), 5583-5590.
  • Pentti Huovinen, P. (2001). Resistance to trimethoprim-sulfamethoxazole. Clinical Infectious Diseases, 32(11), 1608-1614.
  • Greenfield, S., & Feingold, D. S. (2014). The synergistic action of trimethoprim and sulfamethoxazole on Proteus mirabilis. The Journal of infectious diseases, 129(Supplement_2), S147-S151.
  • Razavi, M., et al. (2017). A novel sulfonamide resistance gene, sul4, in the environmental microbiome. Microbiome, 5(1), 127.
  • Huovinen, P., et al. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial agents and chemotherapy, 39(2), 279.
  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71.
  • Aslam, B., et al. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and drug resistance, 11, 1645.
  • Naredla, R. R., & Klumpp, D. A. (2013). Synthesis of sulfonamides and related compounds. The Journal of organic chemistry, 78(10), 4784-4789.
  • Shah, S. H., et al. (2018). Synthesis, characterization and biological evaluation of novel sulfonamide derivatives. Journal of the Chinese Chemical Society, 65(1), 119-126.
  • Bahrami, K., et al. (2009). One-pot direct synthesis of sulfonamides from sulfonic acids. The Journal of organic chemistry, 74(24), 9287-9291.

Sources

Technical Support Center: Interpreting Ambiguous Results from Experiments with 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid and related benzenesulfonamido benzoic acid derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of your experiments and interpret ambiguous results. Given the novelty of this specific compound, this resource draws upon established principles and common challenges observed with the broader class of sulfonamide-based compounds in drug discovery and chemical biology.

Introduction to this compound

This compound belongs to the benzenesulfonamide class of compounds, which are recognized for a wide array of biological activities.[1][2][3] The core structure, featuring a benzenesulfonamide moiety linked to a benzoic acid, is a versatile scaffold known to interact with various biological targets, most notably enzymes like carbonic anhydrases.[1][4] The specific substitutions on the phenyl rings (tert-butyl and dimethyl groups) are likely intended to modulate properties such as potency, selectivity, and pharmacokinetics.

The presence of the sulfonamide group is significant, as it is a key pharmacophore in numerous approved drugs.[5] However, compounds of this class can present experimental challenges, particularly related to their physicochemical properties, which can lead to data that is difficult to interpret. This guide will address these potential issues in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: While the precise target of this compound may not be established, compounds with the benzenesulfonamido benzoic acid scaffold are well-documented as inhibitors of zinc-containing enzymes called carbonic anhydrases (CAs).[4] These enzymes play crucial roles in pH regulation and other physiological processes, and their inhibition has therapeutic applications in areas like oncology and infectious diseases.[4][6] It is plausible that your compound is designed to target a specific CA isoform. Additionally, benzenesulfonamide derivatives have been investigated for a range of other biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results in cell-based assays, such as viability or proliferation assays, are often multifactorial. For compounds like this compound, a primary suspect is poor aqueous solubility.[7][8] If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a lack of dose-response or poor reproducibility. Other potential causes include compound instability, off-target effects, or interactions with components of the culture medium.

Q3: How can I improve the solubility of my compound for in vitro experiments?

A3: Addressing solubility is a critical first step in obtaining reliable data. Here is a recommended workflow:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[9] Ensure the compound is fully dissolved before making further dilutions.

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution, as this can cause the compound to precipitate. A common practice is to perform serial dilutions.

  • Solubility Testing: Before conducting your main experiment, it is advisable to determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by measuring turbidity using a plate reader.[7]

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a low percentage of a biocompatible surfactant or co-solvent in the final assay medium can help maintain compound solubility.[10] However, it is essential to run appropriate vehicle controls to ensure these additives do not affect the biological system being studied.

Troubleshooting Guides

Issue 1: High Variability or Lack of Dose-Response in Enzyme Inhibition Assays

If you are testing this compound as an enzyme inhibitor and observing ambiguous results, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps

Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the compound's solubility limit in the assay buffer. 3. Re-run the assay at concentrations below the solubility limit.Ensures that the observed inhibition is due to the soluble compound and not an artifact of precipitation.
Compound Aggregation 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Perform control experiments to ensure the detergent does not affect enzyme activity.Some compounds can form aggregates that non-specifically inhibit enzymes. Detergents can disrupt these aggregates.
Time-Dependent Inhibition 1. Pre-incubate the enzyme with the compound for varying durations before adding the substrate. 2. Plot inhibition versus pre-incubation time.To determine if the compound is a slow-binding or irreversible inhibitor, which can affect the interpretation of IC50 values.
Interference with Assay Readout 1. Run a control experiment with the compound but without the enzyme. 2. Check for any intrinsic fluorescence or absorbance of the compound at the assay wavelengths.The compound itself may interfere with the detection method, leading to false positive or negative results.

Experimental Workflow for Assessing Compound Solubility in Assay Buffer

G cluster_prep Stock Preparation cluster_dilution Serial Dilution cluster_assay_prep Assay Plate Preparation cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dilute Create serial dilutions of the stock in DMSO prep_stock->serial_dilute Step 1 add_compound Transfer a small volume of each DMSO dilution to the buffer serial_dilute->add_compound Step 2 add_buffer Add assay buffer to a 96-well plate incubate Incubate at room temperature for 1 hour add_compound->incubate Step 3 read_plate Read absorbance at 600 nm incubate->read_plate Step 4 interpret Determine highest concentration with no increase in absorbance read_plate->interpret Step 5

Caption: Workflow for determining the kinetic solubility of a test compound.

Issue 2: Unexpected Cytotoxicity or Off-Target Effects in Cell-Based Assays

When working with a novel compound, it is crucial to distinguish between on-target and off-target effects.

Potential Cause & Troubleshooting Steps

Potential Cause Troubleshooting Step Rationale
Non-specific Cytotoxicity 1. Test the compound in a panel of different cell lines. 2. Compare the cytotoxic effects in cells with and without the putative target.If the compound is cytotoxic across multiple cell lines, the effect may be non-specific.
Reactive Metabolites 1. Perform a microsomal stability assay. 2. Analyze for the formation of reactive metabolites.The compound may be metabolized by cells into a toxic species.
Mitochondrial Toxicity 1. Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRE). 2. Measure oxygen consumption rates.Some compounds can disrupt mitochondrial function, leading to cell death.
"Sulfa" Hypersensitivity 1. While less common with non-antibiotic sulfonamides, be aware of potential hypersensitivity reactions in certain cell types.[5] 2. Monitor for markers of cellular stress or immune response.The sulfonamide moiety can, in some contexts, be associated with adverse cellular reactions.[5]

Signaling Pathway to Investigate for Off-Target Cytotoxicity

G Compound Test Compound Mitochondria Mitochondria Compound->Mitochondria Disruption of Electron Transport Chain ROS Increased ROS Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential pathway for off-target mitochondrial toxicity.

Concluding Remarks

The exploration of novel chemical entities like this compound is fundamental to advancing drug discovery. Ambiguous experimental results are a natural part of this process. By systematically addressing potential confounding factors such as compound solubility, stability, and off-target effects, researchers can gain confidence in their data and make more informed decisions about the therapeutic potential of their compounds. This guide provides a framework for troubleshooting, but careful experimental design and the use of appropriate controls remain the cornerstones of robust scientific inquiry.

References

  • Nisan, Y. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Arshad, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Saeed, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • Li, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. MDPI. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Benzylic sulfonamides in drug discovery. ResearchGate. Available at: [Link]

  • Rohrs, B. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • Shah, F., & Wagh, A. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Odagiu, A., et al. (2018). Experimental study on the influence of sulfonamide drug residues from honey on biochemical parameters in lab rats. ResearchGate. Available at: [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Omar, M. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Icagen, Inc. (2009). Benzenesulfonamide compounds and the use thereof. Google Patents.
  • Li, B., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules. Available at: [Link]

  • Dainippon Pharmaceutical Co., Ltd. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of regenerative medicine and tissue repair, the modulation of prostaglandin signaling pathways has emerged as a promising therapeutic strategy. Central to this is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catalyst in the degradation of prostaglandin E2 (PGE2). Inhibition of 15-PGDH elevates local PGE2 levels, thereby promoting tissue regeneration and repair.[1][2] This guide provides a comprehensive comparison of the efficacy of a prominent 15-PGDH inhibitor, 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid (SW033291), with other notable inhibitors, offering researchers critical insights for selecting the appropriate tool for their studies.

The Critical Role of 15-PGDH in Tissue Homeostasis

15-PGDH acts as a key negative regulator of prostaglandin signaling by converting biologically active prostaglandins into their inactive 15-keto metabolites.[3] This enzymatic activity is crucial for maintaining tissue homeostasis. However, in instances of injury or disease, a localized and sustained increase in PGE2 can be beneficial, promoting cellular proliferation, angiogenesis, and modulating inflammatory responses to facilitate repair.[4][5] Consequently, the development of potent and selective 15-PGDH inhibitors has become a significant focus of drug discovery efforts.[2]

Featured Inhibitor: this compound (SW033291)

SW033291 has been extensively characterized as a potent and high-affinity inhibitor of 15-PGDH.[4][6][7] It has demonstrated significant efficacy in various preclinical models, including promoting hematopoietic recovery after bone marrow transplantation, accelerating liver regeneration, and ameliorating colitis.[4][8] The mechanism of action of SW033291 involves the direct inhibition of 15-PGDH, leading to a subsequent increase in PGE2 levels in various tissues.[4][6] This elevation in PGE2 has been shown to induce the expression of crucial downstream targets such as the chemokine CXCL12 and the cytokine SCF, which play vital roles in stem cell homing and hematopoiesis.[9]

Comparative Analysis of 15-PGDH Inhibitors

While SW033291 is a well-documented inhibitor, several other molecules have been developed with the same therapeutic target. This section provides a head-to-head comparison of their reported in vitro efficacy. It is important to note that the following data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may have differed.

InhibitorChemical NameIC50KiKey Findings
SW033291 This compound1.5 nM[7][10]0.1 nM[4][6][10]Potent, high-affinity, non-competitive inhibitor.[7] Promotes tissue regeneration in multiple organs.[4]
ML148 Not specified56 nM[11]Not ReportedA potent and selective 15-PGDH inhibitor.[11]
MF-DH-300 Not specified1.6 nM[12]Not ReportedBlocks binding of 15-PGDH to PGE2, increases stem cell proliferation and muscle force.[12]
15-PGDH-IN-1 Not specified3 nM[1]Not ReportedPotent and orally active 15-PGDH inhibitor.[1]

Signaling Pathway of 15-PGDH Inhibition

The inhibition of 15-PGDH initiates a cascade of events that ultimately leads to enhanced tissue repair. The following diagram illustrates this signaling pathway.

G Inhibitor 15-PGDH Inhibitor (e.g., SW033291) PGDH 15-PGDH Inhibitor->PGDH Inhibits PGE2_deg PGE2 Degradation PGDH->PGE2_deg Catalyzes PGE2 Prostaglandin E2 (PGE2) PGE2->PGE2_deg EP_Receptors EP Receptors PGE2->EP_Receptors Activates Downstream Downstream Signaling (cAMP, Ca2+) EP_Receptors->Downstream Tissue_Repair Tissue Repair and Regeneration Downstream->Tissue_Repair

Caption: Signaling pathway of 15-PGDH inhibition.

Experimental Protocol: In Vitro 15-PGDH Inhibition Assay

To enable researchers to conduct their own comparative efficacy studies, a detailed protocol for an in vitro 15-PGDH inhibition assay is provided below. This protocol is based on the principle of monitoring the fluorescence of NADH, a product of the 15-PGDH-catalyzed oxidation of PGE2.[13]

Materials:

  • Recombinant human 15-PGDH enzyme

  • Prostaglandin E2 (PGE2) substrate

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors (SW033291 and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of test inhibitors C Add inhibitor dilutions to microplate wells A->C B Prepare reaction mixture: Assay Buffer, NAD+, 15-PGDH D Add reaction mixture to wells B->D C->D E Initiate reaction by adding PGE2 substrate D->E F Incubate at room temperature E->F G Measure NADH fluorescence (Ex/Em = 340/445 nm) F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Experimental workflow for 15-PGDH inhibition assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of each test inhibitor in the chosen solvent. A typical starting concentration range would be from 1 µM down to the picomolar range.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+, and the recombinant 15-PGDH enzyme. The final concentrations of these components should be optimized based on the enzyme's specific activity.

  • Plate Setup:

    • Add a small volume (e.g., 2 µL) of each inhibitor dilution to triplicate wells of the 96-well plate.

    • For control wells (100% activity), add the same volume of solvent without the inhibitor.

    • For blank wells (no enzyme activity), add the assay buffer.

  • Add Reaction Mixture: Dispense the prepared reaction mixture into all wells except the blanks.

  • Initiate Reaction: Add the PGE2 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence of NADH at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 445 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity control well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.

Causality and Self-Validation:

The inclusion of both positive (a known inhibitor) and negative (solvent only) controls is critical for validating the assay's performance. The signal-to-background ratio should be sufficiently high to ensure robust data. The reproducibility of the IC50 values across multiple experiments will further establish the trustworthiness of the comparative data.

Conclusion

The inhibition of 15-PGDH represents a compelling therapeutic avenue for promoting tissue regeneration. This compound (SW033291) stands out as a highly potent inhibitor with extensive in vivo validation. However, other inhibitors such as ML148, MF-DH-300, and 15-PGDH-IN-1 also exhibit nanomolar potency and warrant further investigation. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative efficacy studies, enabling the selection of the most appropriate inhibitor to advance their research in the exciting field of regenerative medicine.

References

  • Zhang, Y., Desai, A., Yang, S. Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science, 348(6240), aaa2340. [Link]

  • Palla, A. R., et al. (2021). Inhibition of 15-PGDH rejuvenates aged muscle. bioRxiv. [Link]

  • Quidgley, M., et al. (2022). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. MDPI. [Link]

  • Coers, S., et al. (2023). 15-PGDH inhibition promotes hematopoietic recovery and enhances HSC function during aging. bioRxiv. [Link]

  • Tai, H. H., Ensor, C. M., & Wu, K. K. (2002). 15-Hydroxyprostaglandin dehydrogenase. Prostaglandins & other lipid mediators, 68-69, 483–493. [Link]

  • Smith, T., et al. (2022). 15-PGDH inhibition enhances hematopoietic regeneration during aging. PMC. [Link]

  • BioWorld. (2023, October 11). Novel 15-PGDH inhibitor improves muscle force in models of SMA and muscle atrophy. [Link]

  • Wikipedia. (n.d.). ML148. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic Acid Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of sulfonamide-based therapeutic agents. By examining the impact of structural modifications on biological activity, this document aims to provide a rational framework for the development of potent and selective inhibitors targeting key enzymes implicated in various diseases, including cancer.

Introduction: The Therapeutic Potential of the Benzenesulfonamido-Benzoic Acid Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs.[1] Its synthetic accessibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in medicinal chemistry. When coupled with a benzoic acid functionality, as in the 4-(benzenesulfonamido)benzoic acid core structure, the resulting molecule possesses a unique combination of features that can be exploited for targeted drug design. The sulfonamide group can act as a zinc-binding group in metalloenzymes, while the benzoic acid can provide additional interaction points and influence pharmacokinetic properties.[2][3]

Recent research has highlighted the potential of this scaffold in the development of inhibitors for various enzymes, including carbonic anhydrases (CAs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are significant targets in oncology.[2][4] This guide will focus on elucidating the SAR of analogs based on the lead compound, this compound, to provide a comparative analysis of their performance and guide future drug discovery efforts.

Core Structure and Rationale for Analog Design

The lead compound, this compound, can be systematically modified at three key positions to explore the SAR: the benzenesulfonamide ring (Ring A), the sulfonamide linker, and the benzoic acid ring (Ring B). Understanding how substitutions at these positions affect biological activity is crucial for optimizing potency and selectivity.

Synthesis_Workflow Start Substituted Benzenesulfonyl Chloride Reaction Nucleophilic Substitution (Pyridine, rt) Start->Reaction Amine 4-Aminobenzoic Acid Amine->Reaction Product 4-(Benzenesulfonamido)benzoic Acid Analog Reaction->Product

Caption: General synthetic workflow for 4-(benzenesulfonamido)benzoic acid analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid in an appropriate solvent, such as aqueous sodium carbonate solution, to deprotonate the carboxylic acid and amino groups.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding substituted benzenesulfonyl chloride portion-wise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 4-(benzenesulfonamido)benzoic acid analog.

In Vitro Biological Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth. [5][6]

This assay determines the inhibitory effect of the compounds on the kinase activity of VEGFR-2.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 enzyme, and a specific peptide substrate in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA). [7]5. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the purified human carbonic anhydrase isoenzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as 4-nitrophenyl acetate.

  • Absorbance Measurement: Monitor the formation of the product, 4-nitrophenol, by measuring the increase in absorbance at 348-400 nm over time. [8]4. Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent and selective enzyme inhibitors. The substitutions on both the benzenesulfonamide and benzoic acid rings play a crucial role in modulating biological activity. Specifically, the presence of bulky, lipophilic, and electron-withdrawing groups on the benzenesulfonamide ring appears to be favorable for enhancing anticancer activity and inhibition of VEGFR-2 and CA IX.

Future research should focus on the synthesis and evaluation of a focused library of analogs based on the lead compound to precisely map the SAR. This should include:

  • Systematic variation of the size and lipophilicity of the alkyl substituents on Ring A.

  • Exploration of different electronic properties of substituents on both rings.

  • Introduction of diverse functional groups on Ring B to optimize pharmacokinetic properties.

By leveraging the insights from this guide, researchers can rationally design novel 4-(benzenesulfonamido)benzoic acid derivatives with improved therapeutic potential.

References

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. Available at: [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2018). Molecules. Available at: [Link]

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2020).
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. Available at: [Link]

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2017). ResearchGate. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[2][3][9]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). Molecules. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. Available at: [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI. Available at: [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2015). Molecules. Available at: [Link]

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2018). Marmara Pharmaceutical Journal.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). Bioorganic Chemistry. Available at: [Link]

  • N-acylated aminoguanidine-benzenesulfonamides: rational design, synthesis, and dual apoptotic mechanisms of anticancer activity involving VEGFR-2 inhibition and VEGFR-2-independent pathways. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to Validating Cellular Target Engagement of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical subsequent step is to unequivocally demonstrate that the molecule interacts with its intended biological target within the complex environment of a living cell.[1][2] This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action (MoA) and is a key predictor of its potential clinical success.[3] Failing to rigorously validate target engagement early in the discovery pipeline is a leading cause of late-stage clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[4]

This guide provides an in-depth comparison of two powerful and orthogonal methodologies for validating the cellular target engagement of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid . While the specific target of this molecule is not definitively established in public literature, its structural similarity to known inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT) suggests it may act on enzymes within metabolic pathways.[5] Therefore, this guide will use a hypothetical enzyme target, "Metabolic Acyltransferase X" (MAX), to illustrate the practical application of these techniques.

We will explore two distinct, yet complementary, approaches:

  • The Cellular Thermal Shift Assay (CETSA®) : A biophysical method that measures direct ligand binding in intact cells or cell lysates by assessing changes in protein thermal stability.

  • Chemical Proteomics using Affinity-Based Pull-Down & Mass Spectrometry (AP-MS) : A biochemical approach to identify the direct and indirect binding partners of a compound from a cell lysate, thereby confirming a hypothesized target and revealing potential off-targets.

By comparing these methods, this guide aims to equip researchers with the knowledge to select and implement the most appropriate strategy for their specific research goals, ensuring robust and reliable target validation.

Method 1: Cellular Thermal Shift Assay (CETSA®) – Quantifying Direct Target Binding

The principle behind CETSA is elegantly simple: the binding of a ligand (our compound) to its target protein confers additional stability, making the protein more resistant to heat-induced denaturation.[6][7] By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[7][8]

Experimental Causality: Why CETSA is a Gold Standard

CETSA is powerful because it can be performed in a physiologically relevant context—either in intact, live cells or fresh cell lysates—without requiring any modification to the compound or the protein.[9] This label-free approach provides high-confidence data on whether your compound can access and physically bind its target amidst all other cellular components.

CETSA Experimental Workflow

The following diagram outlines the key steps in a typical CETSA experiment designed to test the engagement of our compound with its putative target, MAX.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis cluster_result 4. Data Interpretation cell_culture Culture Cells Expressing Target Protein (MAX) treatment Treat Cells with Compound or Vehicle (DMSO) cell_culture->treatment aliquot Aliquot Treated Cells treatment->aliquot heat Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge Separate Soluble vs. Aggregated Proteins (Centrifugation) lysis->centrifuge quantify Quantify Soluble MAX (Western Blot, ELISA, etc.) centrifuge->quantify plot Plot Melting Curves (% Soluble MAX vs. Temp) quantify->plot shift Calculate Thermal Shift (ΔTm) plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA by Western Blot

This protocol describes a classic CETSA workflow using Western Blot for detection.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293 expressing MAX) in sufficient quantity for the experiment.

    • Once cells reach ~80% confluency, treat them with 10 µM of this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot 50 µL of the cell suspension into 8 separate PCR tubes for each condition (Compound vs. Vehicle).

    • Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40, 45, 50, 53, 56, 60, 65, 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method is crucial as it avoids detergents that could interfere with protein stability.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

    • Perform a Western Blot using a validated primary antibody specific for the target protein (MAX).

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading across lanes.

    • Quantify the band intensities using densitometry.

Hypothetical Data & Interpretation

The results are normalized to the 40°C sample (considered 100% soluble protein) for each condition.

Temperature (°C)% Soluble MAX (Vehicle)% Soluble MAX (10 µM Compound)
40100100
4598100
508599
5352 95
562588
60548
65215
7005

Plotting this data reveals the melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

  • Vehicle Tm: ~53°C

  • Compound Tm: ~60°C

  • Thermal Shift (ΔTm): +7°C

A positive thermal shift of several degrees is strong evidence that the compound directly binds to and stabilizes MAX in the cellular environment.

Method 2: Chemical Proteomics – Identifying Binding Partners

While CETSA is excellent for confirming engagement with a known target, chemical proteomics using affinity pull-downs coupled with mass spectrometry (AP-MS) is a powerful discovery tool.[11] It can both confirm a hypothesized interaction and identify other potential binding partners or "off-targets" across the proteome.[11]

Experimental Causality: Why AP-MS Provides Orthogonal Validation

This method relies on "fishing" for proteins that bind to an immobilized version of the compound. Its strength lies in its unbiased nature. The crucial element for trustworthiness is the competition control : by co-incubating with an excess of the free, unmodified compound, true binding partners will be outcompeted and will not appear in the final analysis. This distinguishes specific interactors from proteins that non-specifically stick to the beads or linker.

Affinity Pull-Down & Mass Spectrometry Workflow

This workflow requires a chemical probe—the compound of interest modified with a linker and an affinity tag (e.g., biotin).

APMS_Workflow cluster_prep 1. Probe Preparation cluster_binding 2. Affinity Capture cluster_analysis 3. Protein Identification cluster_result 4. Data Analysis probe Synthesize Biotinylated Compound Probe beads Immobilize Probe on Streptavidin Beads probe->beads incubation Incubate Lysate with Beads ± Free Compound (Competitor) beads->incubation lysate Prepare Native Cell Lysate lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elute Elute Bound Proteins wash->elute digest On-Bead Digestion (Trypsin) elute->digest ms Analyze Peptides by LC-MS/MS digest->ms identify Identify & Quantify Proteins ms->identify compare Compare Probe vs. Probe + Competitor identify->compare

Caption: Workflow for Affinity Pull-Down Mass Spectrometry (AP-MS).

Detailed Experimental Protocol: AP-MS
  • Probe Immobilization:

    • Synthesize a version of this compound with a linker arm terminating in a biotin molecule.

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it. Prepare control beads (streptavidin beads with no probe) as a negative control.

  • Affinity Capture:

    • Lyse cells (e.g., from a relevant tissue or cell line) under native (non-denaturing) conditions.

    • Pre-clear the lysate by incubating with control beads to reduce non-specific binders.

    • Divide the pre-cleared lysate into three aliquots:

      • Sample: Add probe-coated beads.

      • Competition Control: Add a 100-fold molar excess of free, non-biotinylated compound, then add probe-coated beads.

      • Negative Control: Add control beads (no probe).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Thoroughly wash the beads with lysis buffer to remove unbound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform an on-bead digest. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.

    • Incubate overnight at 37°C to cleave the bound proteins into peptides.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to fragment and sequence the most abundant peptides.

Hypothetical Data & Interpretation

The mass spectrometer identifies and quantifies thousands of proteins. The key is to find proteins highly enriched in the "Sample" condition but significantly reduced in the "Competition" and "Negative Control" conditions.

Protein IDEnrichment vs. Control Beads% Reduction by CompetitionConclusion
P12345 (MAX) 150-fold 95% High-Confidence Target
Q67890 (Kinase Z)80-fold92%Potential Off-Target
R54321 (HSP90)25-fold10%Likely Non-specific Binder
S98765 (Actin)5-fold5%Background

The ideal result is the specific and significant enrichment of our hypothesized target, MAX, which is competed away by the free compound. The appearance of other proteins, like Kinase Z, that are also specifically competed away would identify them as potential off-targets requiring further investigation.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity Pull-Down & Mass Spectrometry (AP-MS)
Principle Ligand binding alters protein thermal stability.Immobilized ligand captures binding partners from lysate.
Compound Requirement None (Label-free).Requires synthesis of a tagged chemical probe.
Primary Readout Thermal shift (ΔTm) of a known protein.Identification and quantification of bound proteins.
Assay Context Intact cells or fresh lysate.Cell lysate (native conditions).
Key Advantage Confirms direct binding in a physiological context without chemical modification.Unbiased; can identify novel targets and off-targets proteome-wide.
Key Limitation Requires a specific antibody for detection; not suitable for target discovery.Probe synthesis can be challenging; potential for linker interference.
Best For... Validating a known or hypothesized target.Confirming a target AND discovering unknown interactors.

Conclusion: An Orthogonal Approach for Highest Confidence

Validating the target engagement of a novel compound like this compound is a non-trivial but essential undertaking.[2][3] No single method provides a complete picture.

  • CETSA offers unparalleled proof of direct physical interaction within the cell's natural milieu. A positive thermal shift provides strong, quantifiable evidence that your compound is reaching and binding its intended target.

  • Affinity Pull-Down with Mass Spectrometry provides a broader, unbiased view. It not only confirms the expected interaction through competition analysis but also critically surveys the proteome for unintended interactions that could lead to toxicity or polypharmacology.[11]

The most robust validation strategy employs both of these orthogonal techniques. Confirming target stabilization with CETSA and specific pull-down by AP-MS provides the highest possible confidence in a compound's mechanism of action, de-risking its progression through the drug discovery pipeline and paving the way for successful therapeutic development.

References

  • Blench, T., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • University College London (UCL). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation & Support.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research Blog.
  • Gediya, L., et al. (2011). Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. Journal of Medicinal Chemistry.
  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology.
  • Selvita. (2024). A Practical Guide to Target Engagement Assays. Selvita Resources.
  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. Eurofins DiscoverX Resources.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Hart, G. W., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Gehringer, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters.
  • Burnham, M. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult.
  • Boyd, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 4-(5-tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid, a compound also known as BAY-61-3606. As a potent inhibitor of Spleen Tyrosine Kinase (Syk), understanding its selectivity is paramount for predicting potential off-target effects and ensuring therapeutic efficacy and safety.[1] This document outlines a multi-faceted approach, combining biochemical and cellular assays to generate a robust and reliable selectivity profile against a panel of clinically relevant kinases.

Introduction: The Imperative of Kinase Selectivity

This compound, or BAY-61-3606, is a well-characterized, potent, and ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in numerous inflammatory and autoimmune diseases, making it an attractive therapeutic target. However, the high degree of structural conservation within the ATP-binding sites of the human kinome presents a significant challenge in developing truly selective kinase inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.

This guide details a systematic approach to evaluating the selectivity of BAY-61-3606, providing a template that can be adapted for other kinase inhibitors. We will explore its activity against a rationally selected panel of related kinases, employing a suite of orthogonal assays to build a high-confidence dataset.

Selecting the Target Panel: A Rationale-Driven Approach

To construct a meaningful cross-reactivity profile for a Syk inhibitor, the selection of related kinases is crucial. Our proposed panel includes kinases that are either structurally homologous to Syk or are key players in related signaling pathways, particularly those involved in inflammation and immune responses.

  • Spleen Tyrosine Kinase (Syk): The primary target, included as a positive control and for establishing baseline potency.

  • Zeta-associated protein of 70 kDa (ZAP-70): The most closely related kinase to Syk, sharing significant structural and functional homology, particularly in T-cell receptor signaling.[2]

  • Src Family Kinases (e.g., Src, Lck, Fyn): These non-receptor tyrosine kinases often function upstream or in parallel with Syk in various immune cell signaling cascades.[3]

  • c-Jun N-terminal Kinase 1 (JNK1): A member of the MAPK family, JNK signaling is a downstream effector of many inflammatory pathways and can be indirectly influenced by Syk activity.

  • Pim-1 Kinase (PIM1): A serine/threonine kinase involved in cell survival and proliferation, with roles in inflammatory responses, representing a different branch of the kinome for broader selectivity assessment.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach utilizing both biochemical and cell-based assays is essential for a thorough understanding of an inhibitor's selectivity. Biochemical assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into target engagement and pathway modulation in a more physiologically relevant context.

Workflow Overview

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Profiling biochem_assay ADP-Glo™ Kinase Assay data_analysis Data Analysis & IC50 Determination biochem_assay->data_analysis cell_target NanoBRET™ Target Engagement Assay cell_target->data_analysis cell_pathway Cellular Phosphorylation Assay (Western Blot) cell_pathway->data_analysis compound BAY-61-3606 compound->biochem_assay compound->cell_target compound->cell_pathway kinase_panel Kinase Panel (Syk, ZAP-70, Src, JNK1, PIM1) kinase_panel->biochem_assay kinase_panel->cell_target kinase_panel->cell_pathway

Figure 1: High-level workflow for cross-reactivity profiling.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining the IC50 values of inhibitors against a panel of purified kinases.[4][5][6]

Materials:
  • Recombinant human kinases (Syk, ZAP-70, Src, JNK1, PIM1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase-specific peptide substrates:

    • Syk, ZAP-70, Src: Poly(Glu, Tyr) 4:1

    • JNK1: p38 substrate peptide

    • PIM1: PIM1tide (RKRRRADDD)

  • ATP

  • BAY-61-3606

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:
  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution. The ATP concentration should be at the Km for each respective kinase.

    • Prepare serial dilutions of BAY-61-3606 in the appropriate buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted BAY-61-3606 or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of BAY-61-3606.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

adp_glo_workflow start Start reagent_prep Prepare 2X Kinase and 2X Substrate/ATP Solutions start->reagent_prep dispense_kinase Dispense 2X Kinase into 384-well Plate reagent_prep->dispense_kinase add_inhibitor Add BAY-61-3606 (Serial Dilutions) dispense_kinase->add_inhibitor pre_incubate Incubate 15 min add_inhibitor->pre_incubate start_reaction Add 2X Substrate/ATP (Initiate Reaction) pre_incubate->start_reaction reaction_incubate Incubate 60 min start_reaction->reaction_incubate stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) reaction_incubate->stop_reaction stop_incubate Incubate 40 min stop_reaction->stop_incubate detect_adp Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) stop_incubate->detect_adp detect_incubate Incubate 30 min detect_adp->detect_incubate read_plate Measure Luminescence detect_incubate->read_plate analyze Calculate % Inhibition and IC50 Values read_plate->analyze end End analyze->end

Figure 2: ADP-Glo™ biochemical kinase assay workflow.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase in living cells. This provides a more physiologically relevant assessment of target engagement by accounting for cell permeability and intracellular competition.[7][8]

Materials:
  • HEK293 cells

  • Expression vectors for NanoLuc®-kinase fusion proteins (Syk, ZAP-70, Src, JNK1, PIM1)

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Kinase Tracers (specific for each kinase, as recommended by Promega's selection guide)[9]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • BAY-61-3606

  • Assay plates (white, 96-well, tissue culture-treated)

  • Luminometer with 450 nm and >600 nm filters

Procedure:
  • Cell Preparation and Transfection (Day 1):

    • Seed HEK293 cells in a 96-well plate.

    • Transfect cells with the appropriate NanoLuc®-kinase fusion vector using FuGENE® HD.

    • Incubate for 24 hours.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of BAY-61-3606 in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Add the diluted BAY-61-3606 or vehicle control to the cells.

    • Immediately add the tracer solution to all wells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Add this solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (>600 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

nanobret_workflow start Start day1_seed Day 1: Seed HEK293 Cells in 96-well Plate start->day1_seed day1_transfect Transfect with NanoLuc®-Kinase Vector day1_seed->day1_transfect day1_incubate Incubate 24 hr day1_transfect->day1_incubate day2_prep Day 2: Prepare BAY-61-3606 and Tracer Dilutions day1_incubate->day2_prep day2_add_compound Add BAY-61-3606 to Cells day2_prep->day2_add_compound day2_add_tracer Add NanoBRET™ Tracer day2_add_compound->day2_add_tracer day2_incubate Incubate 2 hr at 37°C day2_add_tracer->day2_incubate day2_detect_prep Prepare Substrate/ Inhibitor Solution day2_incubate->day2_detect_prep day2_detect_add Add Detection Reagent day2_detect_prep->day2_detect_add day2_read Read Donor and Acceptor Emission day2_detect_add->day2_read analyze Calculate NanoBRET™ Ratio and IC50 Values day2_read->analyze end End analyze->end

Figure 3: NanoBRET™ cellular target engagement assay workflow.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of BAY-61-3606 to inhibit the phosphorylation of downstream substrates of the target kinases within a cellular context. This provides functional evidence of target engagement and pathway inhibition.

Materials:
  • Appropriate cell lines with active signaling pathways for each kinase (e.g., B-cells for Syk, Jurkat T-cells for ZAP-70, etc.)

  • BAY-61-3606

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for):

    • Syk/ZAP-70 pathway: PLCγ1 (pY783), SLP-76 (pY128)[10][11]

    • Src pathway: FAK (pY397)[7][12]

    • JNK pathway: c-Jun (pS73)[13][14][15]

    • PIM1 pathway: BAD (pS112)[16][17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:
  • Cell Treatment:

    • Plate cells and allow them to adhere (if applicable).

    • Treat cells with various concentrations of BAY-61-3606 for the desired time.

    • Stimulate the signaling pathway if necessary (e.g., with growth factors, antigens).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells on ice.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the corresponding total protein antibody as a loading control.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

western_blot_workflow start Start treat_cells Treat Cells with BAY-61-3606 & Stimulate start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE and Transfer to PVDF lyse_cells->sds_page block_membrane Block with 5% BSA sds_page->block_membrane primary_ab Incubate with Primary Phospho-Specific Antibody block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add Chemiluminescent Substrate and Image secondary_ab->detect reprobe Strip and Re-probe with Total Protein Antibody detect->reprobe analyze Quantify and Normalize Band Intensities reprobe->analyze end End analyze->end

Figure 4: Cellular phosphorylation assay (Western Blot) workflow.

Data Presentation and Interpretation

The data generated from these assays should be compiled into a clear and concise format for easy comparison. A summary table of IC50 values is highly recommended.

Table 1: Cross-Reactivity Profile of BAY-61-3606

Kinase TargetBiochemical IC50 (nM) (ADP-Glo™)Cellular IC50 (nM) (NanoBRET™)
Syk 7.5Expected low nM
ZAP-70>1000Expected >1000 nM
Src>4700Expected >5000 nM
JNK1To be determinedTo be determined
PIM1To be determinedTo be determined
CDK937To be determined

Note: Published data for BAY-61-3606 indicates high selectivity for Syk over several other kinases, including some Src family members.[18] The IC50 against CDK9 is included as a known off-target to provide context.

Discussion and Implications

The cross-reactivity profile of a kinase inhibitor is a critical component of its preclinical characterization. By employing a combination of biochemical and cellular assays, a comprehensive understanding of the inhibitor's selectivity can be achieved.

  • Biochemical assays provide a direct measure of the inhibitor's potency against a purified enzyme, which is essential for structure-activity relationship (SAR) studies.

  • Cellular target engagement assays confirm that the inhibitor can access and bind to its intended target in a physiological environment, providing a more accurate reflection of its cellular potency.

  • Cellular phosphorylation assays offer functional validation of target inhibition by demonstrating a downstream effect on the relevant signaling pathway.

Discrepancies between biochemical and cellular assay results can provide valuable insights into factors such as cell permeability, off-target effects, and the influence of the cellular environment on inhibitor binding. A highly selective inhibitor will exhibit a significant window between its on-target and off-target potencies. For BAY-61-3606, a large IC50 ratio between Syk and the other tested kinases would confirm its high selectivity and support its further development as a therapeutic agent. Conversely, significant off-target activity would warrant further investigation to understand the potential for adverse effects.

By following the methodologies outlined in this guide, researchers can generate a robust and reliable cross-reactivity profile for BAY-61-3606 and other kinase inhibitors, facilitating informed decisions in the drug discovery and development process.

References

  • Bio-Rad. (n.d.). Phospho-Specific Validated Antibodies. Retrieved from [Link]

  • Bradshaw, J. M. (2010). The Src, Syk, and Tec family kinases: distinct types of molecular switches. Cellular Signalling, 22(8), 1175–1184. [Link]

  • Davis, R. J. (2000). Signal Transduction by the JNK Group of MAP Kinases. Cell, 103(2), 239–252. [Link]

  • Ge, H., et al. (2011). Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics. Molecular & Cellular Proteomics, 10(5), M110.006599. [Link]

  • Isakowitz, L., et al. (1996). Identification and characterization of a substrate specific for the T cell protein tyrosine kinase ZAP-70. FEBS Letters, 398(2-3), 163–167. [Link]

  • Lee, J. E., et al. (2015). Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells. PLOS ONE, 10(12), e0145993. [Link]

  • Eurofins Discovery. (n.d.). ZAP70 Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Retrieved from [Link]

  • Stegner, D., et al. (2017). Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function. Journal of Thrombosis and Haemostasis, 15(12), 2395–2407. [Link]

  • Elabscience. (n.d.). Phospho-FAK (Tyr397) Polyclonal Antibody. Retrieved from [Link]

  • Assay Genie. (n.d.). Anti-Phospho-Bad (Ser112) Antibody (PACO24247). Retrieved from [Link]

  • Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e35190. [Link]

  • Affinity Biosciences. (n.d.). Phospho-c-Jun (Ser73) Antibody. Retrieved from [Link]

  • Bogoyevitch, M. A., et al. (2010). A new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16587–16592. [Link]

  • Cole, P. A., et al. (1998). Peptide and protein phosphorylation by protein tyrosine kinase Csk: insights into specificity and mechanism. Biochemistry, 37(1), 201–212. [Link]

  • Tsang, E., et al. (2008). A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism. Journal of Biological Chemistry, 283(47), 32666–32674. [Link]

  • Biocompare. (n.d.). Anti-FAK, phospho (Tyr397) Antibody Products. Retrieved from [Link]

  • Huang, J., et al. (2021). Positive feedback between the T cell kinase Zap70 and its substrate LAT acts as a clustering-dependent signaling switch. Cell Reports, 35(12), 109280. [Link]

  • Bas-Cetin, N., et al. (2017). An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment. Nature Communications, 8(1), 1–14. [Link]

  • Abwiz Bio. (n.d.). Phospho-SLP-76 (Tyr128) (3F8) rabbit mAb. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways. Science, 298(5600), 1911–1912. [Link]

  • UniProt. (n.d.). ZAP70 - Tyrosine-protein kinase ZAP-70 - Homo sapiens (Human). Retrieved from [Link]

  • Datta, S. R., et al. (2000). Regulation of BAD phosphorylation at serine 112 by the Ras-mitogen-activated protein kinase pathway. Molecular and Cellular Biology, 20(22), 8343–8350. [Link]

  • Sino Biological. (n.d.). JNK1 General Information. Retrieved from [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (127), 55504. [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid and Patented Analogues as Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of PAI-1 Inhibition

Mechanism of Action: Targeting the PAI-1 Conformational Change

cluster_0 PAI-1 Inhibition Pathway Active_PAI1 Active PAI-1 Binding Allosteric Binding Active_PAI1->Binding tPA_uPA tPA/uPA Active_PAI1->tPA_uPA Inhibition Inhibitor Benzenesulfonamido Benzoic Acid Derivative Inhibitor->Binding Conformational_Change Conformational Change Binding->Conformational_Change Latent_PAI1 Latent (Inactive) PAI-1 Conformational_Change->Latent_PAI1 No_Inhibition No Inhibition Fibrinolysis Fibrinolysis Proceeds tPA_uPA->Fibrinolysis

Comparative Analysis: 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid vs. Patented Analogues

CompoundKey Structural FeaturesReported Activity/TargetPatent/Reference Example
This compound Tert-butyl group at the 5-position; two methyl groups at the 2- and 3-positions of the benzene ring.Putative PAI-1 InhibitorN/A (Lead compound for this analysis)
PAI-039 (Tiplaxtinin) N-phenyl-indole-sulfonamide derivative.Potent and selective PAI-1 inhibitor.Investigated in numerous preclinical studies.[1]
Bis-arylsulfonamides Two arylsulfonamide moieties connected by a linker.Potent and specific PAI-1 inhibitors.Described in scientific literature as effective inactivators of PAI-1.[8]
Sulfamoylbenzoic acid derivatives Halogen substitutions on the benzene ring.Investigated for various biological activities.Patented as pharmaceutical compositions.[9]

Structure-Activity Relationship (SAR) Insights:

  • The Role of the Tert-butyl Group: The tert-butyl group on the lead compound likely occupies a hydrophobic sub-pocket within the allosteric site, contributing significantly to the binding affinity.

  • The Influence of Methyl Groups: The dimethyl substitution pattern on the benzene ring can influence the torsional angle between the two aromatic rings, which is a critical determinant for optimal binding and inhibitory activity. This specific arrangement may lock the molecule into a conformation that is favorable for interacting with the target protein.

  • The Carboxylic Acid Moiety: The benzoic acid portion of the molecule is also essential for activity, likely forming key hydrogen bond interactions with amino acid residues in the binding site.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis and biological evaluation of this compound and its analogues are provided below.

Synthesis of 4-(Arylsulfonamido)benzoic Acid Derivatives

This protocol describes a general method for the synthesis of the title compound and its analogues.

Reaction Scheme:

Reactant1 Substituted Benzenesulfonyl Chloride Product 4-(Arylsulfonamido)benzoic Acid Reactant1->Product + Reactant2 4-Aminobenzoic Acid Reactant2->Product + Base Base (e.g., Na2CO3) in Water

Caption: General synthesis of 4-(arylsulfonamido)benzoic acids.

Step-by-Step Protocol:

  • Dissolution of 4-Aminobenzoic Acid: Dissolve 4-aminobenzoic acid (1 equivalent) in distilled water.[10]

  • pH Adjustment: Adjust the pH of the solution to 8-9 using an aqueous solution of a suitable base, such as sodium carbonate (Na₂CO₃).[10] This deprotonates the carboxylic acid and increases the nucleophilicity of the amino group.

  • Addition of Benzenesulfonyl Chloride: Add the appropriately substituted benzenesulfonyl chloride (1 equivalent) to the solution with vigorous stirring at room temperature.[10]

  • Reaction Monitoring: Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Acidification and Precipitation: Upon completion of the reaction, acidify the mixture to a pH of 1-2 with a dilute acid like hydrochloric acid (HCl).[10] This will protonate the carboxylic acid of the product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with distilled water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as methanol to obtain the final product.[10]

PAI-1 Inhibition Assay (Chromogenic Substrate Method)

Assay Workflow:

PAI1 PAI-1 Incubation1 Pre-incubation PAI1->Incubation1 Inhibitor Test Compound Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 tPA tPA tPA->Incubation2 Cleavage Substrate Cleavage Incubation2->Cleavage Substrate Chromogenic Substrate Substrate->Cleavage Color Color Development (Measure Absorbance) Cleavage->Color

Step-by-Step Protocol:

  • Plate Preparation: All assays should be performed in 96-well microtiter plates.

  • Addition of Chromogenic Substrate: Add a chromogenic substrate for tPA to each well.

  • Measurement of Activity: The residual tPA activity will cleave the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

Conclusion and Future Directions

Future research should focus on:

  • Lead Optimization: Further structural modifications based on the SAR insights can be explored to enhance potency, selectivity, and drug-like properties.

References

  • Plasminogen Activation Inhibitor-1 Promotes Resilience to Acute Oxidative Stress in Cerebral Arteries from Females. (2024). MDPI. Retrieved from [Link]

  • Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome. (2020). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Structure-function relationships of plasminogen activator inhibitor-1 and its potential as a therapeutic agent. (n.d.). PubMed. Retrieved from [Link]

  • US9120744B2 - Plasminogen activator inhibitor-1 inhibitors and methods of use thereof to modulate lipid metabolism. (n.d.). Google Patents.
  • 4-Benzenesulfonamidobenzoic acid. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.

Sources

A Researcher's Guide to Ensuring Reproducibility and Rigorous Statistical Validation

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Reproducibility

Pillar 1: Designing for Reproducibility - The Foundation of Valid Results

The journey to reproducible results begins long before the first sample is analyzed. It starts with a meticulously planned experimental design that minimizes bias and variability.

Core Principles of Robust Experimental Design
  • Clear Hypothesis and Objective Definition: A well-defined hypothesis is the roadmap for your experiment. It should be specific, testable, and clearly state the relationship you intend to investigate.

  • Sample Size and Power Analysis: Determining the appropriate sample size is crucial for the statistical power of a study.[4][5] A power analysis, conducted before the experiment begins, calculates the minimum sample size needed to detect a true effect with a given level of confidence.[4] An underpowered study may fail to detect a real effect, while an overpowered one wastes resources. The ideal power for most studies is considered to be 80%.[5]

  • Randomization and Blinding: Randomization is the process of assigning subjects to different treatment groups randomly to prevent selection bias.[6][7] Blinding, where information about the treatment allocation is concealed from researchers and/or participants, minimizes subjective biases in data collection and analysis.[6][7]

  • Controls: The inclusion of appropriate controls is fundamental to interpreting experimental results.[8]

    • Positive Controls: Known to produce the expected effect, they validate that the experimental system is working correctly.

    • Negative Controls: Known to not produce the expected effect, they help to identify false positives.

    • Internal Controls: Used within a single experiment to account for variations in experimental conditions.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental protocols are essential for consistency.[9] They should meticulously document every step, including reagent preparation, instrument settings, and data collection procedures. Consistency in reagents, including lot numbers, should be maintained and documented to minimize variability.[9]

Pillar 2: Statistical Validation - Quantifying Confidence in Your Findings

Choosing the Right Statistical Tools

The selection of an appropriate statistical test is critical for accurate data interpretation.[11][12][13] The choice of test depends on the type of data (e.g., continuous, categorical) and the experimental design.[11]

Scenario Commonly Used Statistical Tests Purpose
Comparing the means of two groups Independent t-test, Paired t-testTo determine if there is a significant difference between the means of two independent or related groups.[13][14]
Comparing the means of three or more groups Analysis of Variance (ANOVA)To test for significant differences between the means of three or more groups.[13][15]
Assessing the association between categorical variables Chi-Square TestTo determine if there is a significant association between two categorical variables.[11][13]
Examining the relationship between two continuous variables Correlation Analysis (e.g., Pearson's r)To quantify the strength and direction of a linear relationship between two continuous variables.[11][15]
Predicting a continuous outcome from one or more predictor variables Linear RegressionTo model the relationship between a dependent continuous variable and one or more independent variables.[11]
Predicting a binary outcome Logistic RegressionTo model the probability of a binary outcome based on one or more predictor variables.[11]
Interpreting Key Statistical Concepts
  • p-value: The p-value is the probability of observing a result as extreme as, or more extreme than, the one obtained, assuming the null hypothesis (that there is no real effect) is true.[16] A small p-value (typically < 0.05) suggests that the observed result is unlikely to be due to chance alone.[17]

  • Confidence Interval (CI): A confidence interval provides a range of plausible values for the true population parameter (e.g., the mean difference between two groups).[16][17][18] A 95% CI, for example, indicates that if the experiment were repeated many times, 95% of the calculated confidence intervals would contain the true value.[18] CIs provide information about both the statistical significance and the potential clinical importance of an effect.[19]

  • Effect Size: The effect size is a quantitative measure of the magnitude of a phenomenon.[16][19] It provides a more complete picture of the results than a p-value alone and is essential for interpreting the practical significance of the findings.[19]

Pillar 3: Ensuring Transparency and Data Integrity - The Blueprint for Others to Follow

For your research to be truly reproducible, it must be reported in a transparent and comprehensive manner.[3][20]

Best Practices for Reporting
  • Detailed Methodologies: Publish detailed experimental protocols that provide enough information for another researcher to replicate the experiment.[8][20]

  • Data Availability: Whenever possible, make your raw data and analysis scripts publicly available in a repository. This allows for independent verification of your results.

  • Reporting Guidelines: Adhere to established reporting guidelines to ensure that your manuscript contains all the necessary information.

    • ARRIVE Guidelines: The Animal Research: Reporting of in Vivo Experiments (ARRIVE) guidelines provide a checklist of essential information to include when reporting animal research.[21][22][23][24]

    • CONSORT Statement: The Consolidated Standards of Reporting Trials (CONSORT) statement provides an evidence-based, minimum set of recommendations for reporting randomized trials.[25][26][27][28][29]

Practical Workflow: A Step-by-Step Guide to a Reproducible Experiment

This workflow illustrates the integration of the principles discussed above in a hypothetical drug development experiment.

Workflow for a Reproducible In Vitro Efficacy Study

G cluster_0 1. Planning & Design cluster_1 2. Execution cluster_2 3. Analysis & Validation cluster_3 4. Reporting & Archiving A Define Hypothesis: Drug X inhibits kinase Y activity B Power Analysis: Determine required sample size (n) for 80% power A->B C Develop Detailed SOP: Assay protocol, reagent prep, instrument settings B->C D Randomize Treatment Allocation: Drug X, Vehicle Control, Positive Control C->D E Perform Assay (Blinded): Execute SOP meticulously D->E F Data Acquisition: Record raw data and metadata E->F G Data QC & Pre-processing F->G H Statistical Analysis: (e.g., t-test or ANOVA) G->H I Calculate p-value, Confidence Interval, Effect Size H->I J Report Results with ARRIVE/CONSORT Guidelines I->J K Publish Data & Code to a Public Repository J->K L Archive Lab Notebook & Raw Data K->L

Caption: Workflow for a reproducible in vitro experiment.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the in vitro efficacy of Drug X in inhibiting the activity of Kinase Y.

  • Materials:

    • Recombinant Kinase Y

    • Kinase substrate peptide

    • ATP

    • Drug X (test compound)

    • Staurosporine (positive control inhibitor)

    • DMSO (vehicle control)

    • Assay buffer

    • Detection reagent

  • Procedure:

    • Prepare serial dilutions of Drug X and Staurosporine in DMSO.

    • In a 384-well plate, add 5 µL of each compound dilution or control to the appropriate wells.

    • Add 10 µL of Kinase Y solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate using the detection reagent according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for Drug X.

    • Perform a t-test to compare the effect of Drug X to the vehicle control at a specific concentration.

Conclusion: A Commitment to Excellence

Reproducibility and rigorous statistical validation are not merely best practices; they are the ethical and scientific obligations of every researcher. By embracing the principles of robust experimental design, appropriate statistical analysis, and transparent reporting, you can significantly enhance the quality and impact of your research. This commitment to excellence will not only strengthen your own findings but also contribute to a more reliable and progressive scientific landscape, ultimately accelerating the development of new and effective therapies for patients in need.

References

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. [Link]

  • Claerbout, J. F., & Karrenbach, M. (1992). Electronic documents give reproducible research a new meaning. SEG Technical Program Expanded Abstracts 1992 (pp. 601-604). [Link]

  • Diaba-Nuhoho, P., & Amponsah-Offeh, M. (2021). Reproducibility in research: A systematic review of its meaning and dimensions. Library & Information Science Research, 43(3), 101103. [Link]

  • Downs, R. R. (2021). The importance of open and reproducible research. Data Science Journal, 20(1), 27. [Link]

  • Errington, T. M., et al. (2021). Reproducibility in cancer biology. eLife, 10, e67995. [Link]

  • Hayes, R. J., & Moulton, L. H. (2009). Cluster Randomised Trials. CRC Press. [Link]

  • Ioannidis, J. P. A., et al. (2014). Increasing value and reducing waste in research design, conduct, and analysis. The Lancet, 383(9912), 166-175. [Link]

  • Morais, R., et al. (2021). Open Science in Europe: A 2020-2021 Snapshot. European University Association. [Link]

  • Nosek, B. A., et al. (2022). Replicability, Robustness, and Reproducibility in Psychological Science. Annual Review of Psychology, 73, 719-748. [Link]

  • Parsons, S., et al. (2022). The FAIR Guiding Principles for scientific data management and stewardship. Scientific Data, 3(1), 160018. [Link]

  • Vazire, S. (2018). Implications of the credibility revolution for productivity, creativity, and progress. Perspectives on Psychological Science, 13(4), 411-417. [Link]

  • Wolf, C. (2017). Open Science, Reproducibility, and the Credibility Revolution. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). ARRIVE Guidelines. [Link]

  • The CONSORT Group. The CONSORT Statement. [Link]

  • Sullivan, G. M., & Feinn, R. (2012). Using effect size—or why the P value is not enough. Journal of Graduate Medical Education, 4(3), 279-282. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted benzenesulfonamido benzoic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic agents. This guide provides an in-depth review of the literature and patents surrounding this privileged structure, with a particular focus on its application in oncology as carbonic anhydrase IX (CA IX) inhibitors. We will objectively compare the performance of various analogs, supported by experimental data, and delve into the nuances of their synthesis and structure-activity relationships (SAR).

The Therapeutic Promise of a Versatile Scaffold

Substituted benzenesulfonamido benzoic acids are a class of organic compounds characterized by a central benzenesulfonamide core linked to a benzoic acid moiety. This structural motif has proven to be a fertile ground for drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The sulfonamide group often acts as a key pharmacophore, capable of interacting with various biological targets, while the benzoic acid portion can modulate physicochemical properties such as solubility and engage in crucial binding interactions.[3]

A significant area of interest for this scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in pH regulation and other physiological processes.[4] Notably, the tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many hypoxic solid tumors and is implicated in tumor progression and metastasis.[1][5] This has made selective CA IX inhibitors highly sought-after as potential anticancer therapeutics.[6]

Comparative Analysis of Biological Activity: A Focus on Carbonic Anhydrase IX Inhibition

The efficacy of substituted benzenesulfonamido benzoic acid derivatives as CA IX inhibitors is profoundly influenced by the nature and position of substituents on both the benzenesulfonamide and benzoic acid rings. Below, we compare the inhibitory activities of several key analogs, highlighting the structure-activity relationships that govern their potency and selectivity.

Ureido-Substituted Benzenesulfonamides: A Clinically Relevant Class

Ureido-substituted benzenesulfonamides have emerged as a particularly promising class of CA IX inhibitors, with one member, SLC-0111, advancing to clinical trials.[6][7] The urea linker introduces additional hydrogen bonding capabilities, enhancing binding affinity and selectivity.

CompoundSubstitution on Phenyl Ring of UreahCA II (off-target) Kᵢ (nM)hCA IX (target) Kᵢ (nM)hCA XII (target) Kᵢ (nM)Selectivity (IX vs II)Reference
U-CH₃4-Methyl176576~252[8]
U-F (SLC-0111)4-Fluoro960454~21[8]
U-NO₂4-Nitro151615[8]
FC-5314-Trifluoromethyl11506.22.3~185[1]

Analysis of Structure-Activity Relationship (SAR):

  • Zinc-Binding Group: The primary sulfonamide group is crucial for activity, acting as the zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[9]

  • Urea Linker: The ureido moiety provides a rigid linker that properly orients the substituted phenyl "tail" to interact with residues in the active site cavity, contributing to both potency and isoform selectivity.[10][11]

  • Substituents on the Phenyl "Tail": The electronic nature of the substituent on the terminal phenyl ring significantly impacts activity. Electron-withdrawing groups, such as nitro (U-NO₂) and trifluoromethyl (FC-531), generally lead to potent inhibition of CA IX.[1][8] This is likely due to favorable interactions within the hydrophobic pocket of the active site. The steric bulk of the substituent is also a critical factor; for instance, the presence of a phenylalanine residue (Phe131) in the active site of the off-target CA II isoform can cause steric hindrance with larger substituents, contributing to selectivity.[8]

SAR_Ureido_Benzenesulfonamides Core Benzenesulfonamido Benzoic Acid Core ZBG Sulfonamide (SO2NH2) (Zinc-Binding Group) Core->ZBG Essential for coordination with Zn2+ Linker Urea Linker (-NH-CO-NH-) Core->Linker Connects core to tail Activity Potent & Selective CA IX Inhibition ZBG->Activity Anchors molecule in active site Tail Substituted Phenyl 'Tail' Linker->Tail Positions tail for optimal interactions Tail->Activity Electronic & steric properties determine potency & selectivity

Thiazolone-Containing Benzenesulfonamides: Exploring Diverse Linkers

The incorporation of heterocyclic linkers, such as the thiazolone ring, offers another avenue for modulating the activity and selectivity of benzenesulfonamido benzoic acid derivatives.

CompoundSubstitution on Benzylidene MoietyAnticancer Activity (MCF-7) IC₅₀ (µM)Anticancer Activity (MDA-MB-231) IC₅₀ (µM)CA IX Inhibition IC₅₀ (nM)Reference
4e 4-Methoxy4.583.5810.93[12]
4g 4-Nitro2.555.5416.96[12]
4h 4-Hydroxy-3-methoxy--25.56[1]

Analysis of Structure-Activity Relationship (SAR):

  • Thiazolone Linker: The thiazolone ring serves as a rigid scaffold that orients the substituted benzylidene "tail" for interaction with the enzyme's active site.

  • Substituents on the Benzylidene "Tail": Similar to the ureido-substituted analogs, the electronic properties of the substituents on the benzylidene ring influence anticancer activity. Both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to potent activity, suggesting that a combination of electronic and steric factors governs the interaction with the biological target.[12] The 4-methoxy substituted compound 4e demonstrated broad-spectrum activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[12]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzenesulfonamido benzoic acid derivative and for a key biological assay used to evaluate its efficacy.

Synthesis of a Representative Thiazolone-Benzenesulfonamide Derivative

The following protocol is adapted from the synthesis of (E)-4-((4-oxo-2-(4-sulfamoylphenylamino)thiazol-5(4H)-ylidene)methyl)benzoic acid and related analogs.[4][13]

Synthesis_Workflow Start 4-Aminobenzenesulfonamide Step1 React with 2-chloroacetyl chloride Start->Step1 Intermediate1 2-Chloro-N-(4-sulfamoylphenyl)acetamide Step1->Intermediate1 Step2 React with Ammonium thiocyanate Intermediate1->Step2 Intermediate2 2-((4-Sulfamoylphenyl)carbamoyl)thiazol-4(5H)-one Step2->Intermediate2 Step3 Knoevenagel condensation with 4-formylbenzoic acid Intermediate2->Step3 Product (E)-4-((4-oxo-2-(4-sulfamoylphenylamino)thiazol- 5(4H)-ylidene)methyl)benzoic acid Step3->Product

Step-by-Step Protocol:

  • Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide: To a solution of 4-aminobenzenesulfonamide in a suitable solvent (e.g., glacial acetic acid), add 2-chloroacetyl chloride dropwise at 0-5°C with stirring. After the addition is complete, continue stirring at room temperature for several hours. The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate.

  • Synthesis of 2-((4-Sulfamoylphenyl)carbamoyl)thiazol-4(5H)-one: A mixture of 2-chloro-N-(4-sulfamoylphenyl)acetamide and ammonium thiocyanate in a polar aprotic solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and dried.

  • Synthesis of (E)-4-((4-oxo-2-(4-sulfamoylphenylamino)thiazol-5(4H)-ylidene)methyl)benzoic acid: A mixture of 2-((4-sulfamoylphenyl)carbamoyl)thiazol-4(5H)-one, 4-formylbenzoic acid, and a catalytic amount of a base (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., glacial acetic acid or ethanol) is refluxed for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a suitable solvent, and recrystallized to afford the pure compound.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[5][9][14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add a solution of MTT in sterile PBS to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Carbonic Anhydrase IX Inhibition Assay

The inhibitory activity of the synthesized compounds against CA IX can be determined using a stopped-flow CO₂ hydration assay.[15]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified recombinant human CA IX and the test compounds at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator. The initial rates of the reaction are measured in the absence and presence of varying concentrations of the inhibitor.

  • Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Patent Landscape: Protecting Innovation

The therapeutic potential of substituted benzenesulfonamido benzoic acids has led to significant patent activity in this area. A review of the patent literature reveals a focus on several key aspects:

  • Novel Chemical Entities: Many patents claim novel substituted benzenesulfonamido benzoic acid derivatives with specific substitution patterns designed to enhance potency, selectivity, or pharmacokinetic properties. These patents often include extensive exemplification of synthesized compounds and their biological data.

  • Therapeutic Applications: Patents frequently claim the use of these compounds for the treatment of specific diseases, with a strong emphasis on various types of cancer.[16] For instance, patents may claim the use of these compounds as single agents or in combination with other anticancer therapies.

  • Synthetic Methodologies: Some patents protect novel or improved synthetic routes for the preparation of these compounds, which may offer advantages in terms of yield, purity, or cost-effectiveness.[17]

For researchers and drug developers, a thorough understanding of the existing patent landscape is crucial to avoid infringement and to identify opportunities for innovation.

Conclusion and Future Directions

Substituted benzenesulfonamido benzoic acids represent a highly valuable and versatile scaffold in drug discovery. The extensive body of research and patent literature highlights their significant potential, particularly as selective inhibitors of carbonic anhydrase IX for the treatment of cancer. The structure-activity relationships discussed in this guide provide a rational basis for the design of new and improved analogs.

Future research in this area will likely focus on:

  • Enhancing Selectivity: The development of inhibitors with even greater selectivity for CA IX over other isoforms will be crucial to minimize off-target effects and improve the therapeutic index.

  • Exploring Novel Linkers and "Tail" Groups: The design and synthesis of derivatives with novel linkers and "tail" groups will continue to be a key strategy for optimizing potency and modulating pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with other anticancer agents, such as chemotherapy and immunotherapy, is a promising avenue for improving treatment outcomes.

By leveraging the knowledge outlined in this guide, researchers and scientists can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Saeed, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorganic Chemistry, 115, 105211.
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
  • Kallifatidis, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50801.
  • BenchChem. (n.d.).
  • Molecules. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors.
  • Abcam. (n.d.).
  • Oudah, K. H., et al. (2023). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 12-23.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google P
  • Sahoo, B. M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-78.
  • Angeli, A., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183204.
  • Preprints.org. (2023).
  • Maresca, A., et al. (2022). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 12(1), 1-13.
  • US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google P
  • Pacchiano, F., et al. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 53(5), 2097-2106.
  • Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorganic Chemistry, 115, 105211.
  • Abcam. (n.d.). MTT assay protocol.
  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0205401.
  • Wikimedia Commons. (n.d.). Synthesis of novel (E)-1-(2-(2-(4(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2023). Pharmaceuticals, 16(12), 1695.
  • De Simone, G., & Supuran, C. T. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 53(5), 2097-2106.
  • Steger, F., et al. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an antiproliferative and mechanistic study. Scientific Reports, 12(1), 1-15.
  • Angeli, A., et al. (2020). Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1310-1319.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling: 4-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As no specific Safety Data Sheet (SDS) is available for this compound, the following directives are synthesized from a structural analysis of its core moieties: the benzoic acid group and the substituted benzenesulfonamide group. This guide is founded on the principle of treating novel compounds with a high degree of caution, assuming potential hazards based on their chemical analogs.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary routes of potential exposure to this solid, likely crystalline, compound are inhalation of dust, direct skin contact, and eye contact. The risk profile is derived from well-documented hazards of its structural components.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Prolonged or repeated exposure can lead to organ damage.[1][4]

  • Sulfonamide Moiety : Aromatic sulfonamides are a class of compounds where some members are known to be potential skin sensitizers. Handling them as powders necessitates stringent controls to prevent inhalation and dermal exposure.

Based on this analysis, this compound must be handled as a substance that is, at a minimum:

  • A skin irritant.

  • A severe eye irritant, with the potential for serious damage.

  • A respiratory tract irritant upon inhalation of its dust.

The following table summarizes the anticipated hazards and the rationale for this assessment.

Potential Hazard GHS Hazard Statement (Anticipated) Justification Based on Structural Analogs
Skin IrritationH315: Causes skin irritationBenzoic acid is a known skin irritant.[1][2][4]
Serious Eye DamageH318: Causes serious eye damageBenzoic acid is classified as causing serious eye damage.[1][2][3]
Respiratory IrritationH335: May cause respiratory irritationInhaling dusts of benzoic acid can irritate the nose, throat, and lungs.[2][5]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs through prolonged or repeated exposureThis is a known hazard for benzoic acid, particularly affecting the lungs upon inhalation.[3][4]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls : All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of dust.[2]

  • Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific risks outlined in this guide and the proper emergency procedures. Never work alone when handling this substance. It is crucial to wash hands thoroughly after handling, even when gloves have been worn.[4][5] Do not eat, drink, or smoke in the laboratory.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is critical and must be based on the identified risks of skin, eye, and respiratory exposure.

Protection Type Required PPE Specification Rationale and Causality
Hand Protection Nitrile gloves (minimum).[6] Consider double-gloving for extended procedures.Protects against skin irritation and absorption. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[7] Gloves must be inspected before use and changed immediately upon contamination.
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards.[7]Protects against dust particles and potential splashes. Given the risk of serious eye damage (H318), standard safety glasses are insufficient.[2][6]
Face shield worn over goggles.Required when there is a risk of splashing during solution preparation or if handling larger quantities (>1g). A face shield protects the entire face.[6][7]
Body Protection Fully-buttoned, long-sleeved laboratory coat.[7]Provides a barrier against incidental contact with dust or splashes.
Respiratory Protection NIOSH-approved N95 respirator (minimum).Required if there is any risk of aerosol or dust generation outside of a fume hood. If engineering controls are not sufficient to keep dust levels minimal, respiratory protection is mandatory.[2][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is paramount for ensuring safety.

Preparation and Weighing
  • Verify Controls : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE : Put on the required PPE as specified in the table above (lab coat, goggles, gloves).

  • Prepare the Area : Place a disposable absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weigh the Compound : Use a tared weigh boat. Handle the container and spatula carefully to minimize dust creation.

  • Secure the Compound : Tightly close the primary container of the compound immediately after dispensing.

Dissolution and Use
  • Add Solvent : Slowly add the solvent to the vessel containing the weighed solid to avoid splashing.

  • Perform Work : Carry out the intended experimental procedure within the fume hood.

  • Monitor : Be vigilant for any signs of spills or contamination.

Post-Handling Decontamination
  • Clean Equipment : Decontaminate spatulas and non-disposable glassware. Benzoic acid's solubility is poor in cold water but high in hot water.[9] Rinsing with a base solution like sodium bicarbonate can convert it to a more soluble salt, aiding in cleaning.[10]

  • Clean Area : Wipe down the work surface in the fume hood with an appropriate solvent or detergent.

  • Dispose of Waste : Collect all contaminated disposable items (gloves, liners, weigh boats) in a designated hazardous waste container.

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal A Verify Fume Hood Function B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound (Minimize Dust) B->C D Prepare Solution (Add Solvent Slowly) C->D E Conduct Experiment D->E F Decontaminate Glassware & Work Area E->F G Segregate & Dispose of Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[2] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. [2][4]

  • Inhalation : Move the person to fresh air.[2] If breathing has stopped, begin rescue breathing.[5] Seek immediate medical attention.

  • Spill (Solid) : Evacuate the immediate area. Do not create dust. Moisten the spilled material with a damp cloth or use a HEPA-filtered vacuum for cleanup.[5] Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal. Ventilate the area after cleanup is complete.[5]

The following decision tree outlines the immediate actions required in an emergency.

G cluster_exposure Personal Exposure Start Incident Occurs (Spill or Exposure) Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Solid Spill Start->Spill Action_Skin Flush with Water for 15 min Remove Contaminated Clothing Seek Medical Attention if Irritated Skin->Action_Skin Action_Eye Flush with Water for 15 min Seek IMMEDIATE Medical Attention Eye->Action_Eye Action_Inhale Move to Fresh Air Seek IMMEDIATE Medical Attention Inhale->Action_Inhale Action_Spill Evacuate & Secure Area Moisten & Collect Spill Dispose as Hazardous Waste Spill->Action_Spill

Caption: Emergency Response Flowchart for Spills and Exposures.

Disposal Plan

All waste containing this compound, including excess solid, contaminated materials, and rinse solutions, must be treated as hazardous chemical waste.

  • Segregation : Do not mix this waste with other waste streams unless compatible.

  • Containment : Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name.

  • Disposal : Dispose of the container through your institution's Environmental Health and Safety (EHS) office in accordance with local, regional, and national regulations.[1] Do not pour down the drain or dispose of in regular trash.[5] Industrial residues from benzoic acid production are often incinerated or buried as waste, highlighting their hazardous nature.[11]

References

  • Redox. (2022). Safety Data Sheet Benzoic acid. [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

  • Möller Chemie. (2023). Safety data sheet: Benzoic acid. [Link]

  • Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Al-Busaidi, J. K., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • PENTA. (2022). Safety data sheet: Benzoic acid. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • ResearchGate. (2021). Sustainable Recycling of Benzoic Acid Production Waste. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem - NIH. (n.d.). 4-{[(3,5-Di-tert-butylphenyl)carbonyl]amino}benzoic acid. [Link]

  • Reddit. (2021). How to clean benzoic acid out of a glass beaker?. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.